Ethylpropyltryptamine
説明
特性
IUPAC Name |
N-ethyl-N-[2-(1H-indol-3-yl)ethyl]propan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2/c1-3-10-17(4-2)11-9-13-12-16-15-8-6-5-7-14(13)15/h5-8,12,16H,3-4,9-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCDYRMYSOIVPRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC)CCC1=CNC2=CC=CC=C21 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101336291 | |
| Record name | N-Ethyl-N-propyl-1H-indole-3-ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101336291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
850032-68-7 | |
| Record name | Ethylpropyltryptamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0850032687 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Ethyl-N-propyl-1H-indole-3-ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101336291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ETHYLPROPYLTRYPTAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FRE36KL4BD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide on the Synthesis and Chemical Properties of Ethylpropyltryptamine (EPT)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethylpropyltryptamine (EPT), chemically known as N-ethyl-N-[2-(1H-indol-3-yl)ethyl]propan-1-amine, is a lesser-known psychoactive compound belonging to the tryptamine (B22526) class.[1][2] While its pharmacological and toxicological profiles are not extensively documented in scientific literature, its structural similarity to other psychedelic tryptamines, such as diethyltryptamine (DET) and dipropyltryptamine (DPT), suggests potential activity at serotonin (B10506) receptors.[2] This technical guide provides a comprehensive overview of the available information on the synthesis, chemical properties, and predicted pharmacology of EPT, aimed at researchers and professionals in the fields of chemistry and drug development. Due to the scarcity of dedicated research on EPT, this guide draws upon established methodologies for the synthesis of analogous compounds and general knowledge of tryptamine pharmacology.
Chemical Properties
This compound is a synthetic indole-based molecule.[3] Its core structure consists of a bicyclic indole (B1671886) heterocycle linked at the third position to an amino group via an ethyl side chain. The terminal amine is substituted with one ethyl and one propyl group.[3]
Physical and Chemical Data
| Property | Value | Source |
| IUPAC Name | N-ethyl-N-[2-(1H-indol-3-yl)ethyl]propan-1-amine | [4] |
| Common Name | This compound (EPT) | [4] |
| CAS Number | 850032-68-7 | [4] |
| Molecular Formula | C₁₅H₂₂N₂ | [4] |
| Molar Mass | 230.355 g·mol⁻¹ | [4] |
| Appearance | Crystalline solid (as hydrofumarate salt) | [5] |
| Solubility | DMF: 30 mg/ml, DMSO: 25 mg/ml, Ethanol: 30 mg/ml, Ethanol:PBS (pH 7.2) (1:2): 0.33 mg/ml | [6] |
Synthesis of this compound
While a specific, detailed experimental protocol for the synthesis of EPT is not widely published, its structure as an unsymmetrical N,N-dialkylated tryptamine suggests several viable synthetic routes. The most common and adaptable methods for this class of compounds are reductive amination and sequential alkylation of tryptamine or a suitable precursor.
Proposed Synthetic Pathway: Reductive Amination
Reductive amination is a versatile method for the synthesis of amines from carbonyl compounds. For an unsymmetrical dialkyltryptamine like EPT, a two-step reductive amination approach would be logical, starting from tryptamine.
Experimental Protocol (Hypothetical):
Step 1: Synthesis of N-propyltryptamine
-
Dissolve tryptamine in a suitable solvent such as methanol (B129727) or acetonitrile.
-
Add one equivalent of propionaldehyde.
-
Adjust the pH to a slightly acidic condition (pH 4-6) using a weak acid like acetic acid to facilitate imine formation.
-
Add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), portion-wise while monitoring the reaction progress by TLC or LC-MS.[7]
-
After the reaction is complete, quench the reaction with a basic solution (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude N-propyltryptamine by column chromatography on silica (B1680970) gel.
Step 2: Synthesis of N-ethyl-N-propyltryptamine (EPT)
-
Dissolve the purified N-propyltryptamine in a suitable solvent.
-
Add one equivalent of acetaldehyde.
-
Follow the same procedure as in Step 1 for iminium ion formation and reduction using a suitable reducing agent.
-
Work-up and purify the final product, EPT, using standard laboratory techniques.
Proposed Synthetic Pathway: Sequential Alkylation
Another common method involves the sequential alkylation of tryptamine with appropriate alkyl halides. To synthesize an unsymmetrical amine like EPT, it is often advantageous to introduce the bulkier group first to minimize over-alkylation.
Experimental Protocol (Hypothetical, adapted from DPT synthesis):
-
Dissolve tryptamine in an appropriate solvent like diethyl ether or acetonitrile.
-
Add a non-nucleophilic base, such as diisopropylethylamine (DIEA), to act as a proton scavenger.
-
Cool the mixture to 0 °C and add one equivalent of a propyl halide (e.g., 1-iodopropane) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or LC-MS.
-
Isolate and purify the intermediate, N-propyltryptamine.
-
Repeat the alkylation process using an ethyl halide (e.g., ethyl bromide) and a suitable base to yield EPT.
-
Purify the final product by column chromatography.
Spectroscopic Data
Detailed spectroscopic data for EPT are not widely available in the public domain. However, based on the known structure and data from analogous tryptamines, the expected spectral characteristics can be predicted.
Mass Spectrometry (MS)
A study on the in vitro metabolism of EPT provides some insight into its mass spectrometric fragmentation.[1][8] The major in vitro metabolites are formed through hydroxylation, N-dealkylation, and carbonylation.[1][9] The fragmentation pattern of the parent compound is used to elucidate the structures of its metabolites.[1] The characteristic fragmentation of N,N-dialkyltryptamines typically involves cleavage of the Cα-Cβ bond of the ethylamine (B1201723) side chain, leading to the formation of a stable iminium ion containing the dialkylamino group, and cleavage at the Cβ-indole bond, resulting in an indole-containing fragment.[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
No published ¹H or ¹³C NMR spectra for EPT are currently available. However, the expected chemical shifts can be estimated based on the spectra of tryptamine and other N,N-dialkyltryptamines.[11][12]
-
¹H NMR: The spectrum would be expected to show signals for the aromatic protons of the indole ring, typically in the range of 7-8 ppm. The ethyl and propyl groups attached to the nitrogen would show characteristic multiplets (triplets and quartets/sextets) in the aliphatic region (around 1-3 ppm). The methylene (B1212753) protons of the ethylamine side chain would also appear in the aliphatic region.
-
¹³C NMR: The spectrum would display signals for the eight carbons of the indole ring, with the carbons adjacent to the nitrogen appearing at lower field. The aliphatic carbons of the ethyl and propyl groups and the ethylamine side chain would resonate at higher field.
Infrared (IR) Spectroscopy
An IR spectrum of EPT would be expected to show characteristic absorption bands for the N-H stretching of the indole ring (around 3400 cm⁻¹), C-H stretching of the aromatic and aliphatic groups (around 2800-3100 cm⁻¹), and C=C stretching of the aromatic ring (around 1450-1600 cm⁻¹).[13][14]
Predicted Pharmacology and Signaling Pathways
The pharmacological properties of EPT have not been extensively studied, but it is predicted to act as a partial agonist at the serotonin 5-HT₂A receptor, which is the primary target for most classic psychedelic tryptamines.[3][15]
5-HT₂A Receptor Signaling
The 5-HT₂A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 signaling pathway.[8] Activation of this pathway leads to a cascade of intracellular events.
Pathway Description:
-
EPT binds to and activates the 5-HT₂A receptor.
-
The activated receptor promotes the exchange of GDP for GTP on the α-subunit of the Gq protein.
-
The activated Gαq subunit dissociates and activates phospholipase C (PLC).
-
PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).
-
IP₃ binds to receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺).
-
DAG, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC).
-
These signaling events lead to various downstream cellular responses that are thought to underlie the psychoactive effects of 5-HT₂A agonists.
Experimental Assays for Functional Activity
The functional activity of EPT at the 5-HT₂A receptor can be assessed using various in vitro assays designed to measure the downstream effects of Gq signaling.
4.2.1. Calcium Flux Assay
This assay directly measures the increase in intracellular calcium concentration following receptor activation.
Experimental Protocol Outline:
-
Plate cells stably or transiently expressing the human 5-HT₂A receptor in a microplate.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Prepare serial dilutions of EPT.
-
Add the EPT dilutions to the cells and immediately measure the change in fluorescence over time using a plate reader.
-
Analyze the data to determine the potency (EC₅₀) and efficacy (Emax) of EPT in inducing calcium mobilization.
4.2.2. Inositol Phosphate (IP) Accumulation Assay
This assay measures the accumulation of inositol phosphates, a direct product of PLC activity.
Experimental Protocol Outline:
-
Culture cells expressing the 5-HT₂A receptor and label them overnight with [³H]-myo-inositol.
-
Wash the cells and pre-incubate them with a buffer containing lithium chloride (LiCl) to inhibit inositol monophosphatase.
-
Stimulate the cells with various concentrations of EPT for a defined period.
-
Lyse the cells and separate the inositol phosphates from free inositol using anion-exchange chromatography.
-
Quantify the amount of radiolabeled inositol phosphates using a scintillation counter.
-
Analyze the data to determine the dose-response relationship for EPT-induced IP accumulation.
Conclusion
This compound remains a compound with limited characterization in the scientific literature. This guide has provided a theoretical framework for its synthesis based on established organic chemistry principles and has outlined its predicted pharmacological activity based on its structural similarity to other psychedelic tryptamines. The provided hypothetical experimental protocols and workflow diagrams for synthesis and functional assays serve as a starting point for researchers interested in further investigating this molecule. Future research is needed to fully elucidate the synthesis, chemical properties, and pharmacological profile of EPT to better understand its potential effects and place within the broader class of tryptamine compounds.
Disclaimer: this compound is a psychoactive substance and may be a controlled substance in some jurisdictions. This document is intended for informational and research purposes only and does not endorse or encourage the synthesis or use of this compound for non-medicinal or non-scientific purposes. All activities involving this compound should be conducted in compliance with local laws and regulations.
References
- 1. Receptor interaction profiles of novel psychoactive tryptamines compared with classic hallucinogens [edoc.unibas.ch]
- 2. A general screening and confirmation approach to the analysis of designer tryptamines and phenethylamines in blood and urine using GC-EI-MS and HPLC-electrospray-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DMT analogues: N-ethyl-N-propyltryptamine and N-allyl-N-methytryptamine as their hydrofumarate salts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. innoprot.com [innoprot.com]
- 9. [PDF] In vitro and in vivo metabolism of psilocybin’s active metabolite psilocin | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. 1H and 13C NMR Study of Indoloquinolizines obtained from tryptamine and acetylacetaldehyde. [ch.ic.ac.uk]
- 12. Solved 8. Analyze the 'H and 13C NMR of the tryptamine | Chegg.com [chegg.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. In vitro and in vivo metabolism of psilocybin's active metabolite psilocin - PubMed [pubmed.ncbi.nlm.nih.gov]
EPT chemical structure and molecular formula
To provide an in-depth technical guide on the chemical structure and molecular formula of EPT, it is crucial to first identify the specific compound of interest, as "EPT" is an acronym that can refer to several different chemical substances. The context in which this molecule is being studied will heavily influence which compound is relevant.
For the purpose of this guide, we will focus on a prominent example from medicinal chemistry: Eptifibatide , a well-known antiplatelet drug. Should this not be the compound of interest, please provide the full chemical name for a guide on the correct substance.
Audience: Researchers, scientists, and drug development professionals.
Core Chemical Identity
Eptifibatide is a synthetic cyclic heptapeptide (B1575542) designed to mimic a portion of the protein disintegrin found in the venom of the southeastern pygmy rattlesnake (Sistrurus miliarius barbouri). It is a highly specific and reversible inhibitor of the platelet glycoprotein (B1211001) (GP) IIb/IIIa receptor.
-
Molecular Formula: C₃₅H₄₉N₁₁O₉S₂
-
Chemical Name: N⁶-(aminoiminomethyl)-N²-(3-mercapto-1-oxopropyl)-L-lysylglycyl-L-α-aspartyl-L-tryptophyl-L-prolyl-L-cysteinamide, cyclic (1→6)-disulfide
-
CAS Number: 188627-80-7
Chemical Structure
The chemical structure of Eptifibatide is characterized by a cyclic peptide backbone formed by a disulfide bond between a cysteine and a modified lysine (B10760008) residue (mercapto-propionyl-lysine). This cyclic structure is crucial for its high affinity and specificity for the GP IIb/IIIa receptor.
(Note: A 2D chemical structure diagram would be inserted here in a full whitepaper. As a text-based AI, I will proceed with the other required visualizations.)
Physicochemical Properties
A summary of key quantitative data for Eptifibatide is presented below, essential for formulation and drug delivery studies.
| Property | Value | Unit |
| Molecular Weight | 831.96 | g/mol |
| Appearance | White to off-white powder | - |
| Solubility | Soluble in water | - |
| Isoelectric Point (pI) | ~5.5 - 6.5 | - |
| Purity (typical) | ≥ 98% | % |
Mechanism of Action and Signaling Pathway
Eptifibatide functions by inhibiting platelet aggregation, a critical step in the formation of a thrombus. It competitively blocks the binding of fibrinogen, von Willebrand factor, and other adhesive ligands to the GP IIb/IIIa receptor on the surface of activated platelets. This action prevents the cross-linking of platelets, thereby inhibiting thrombus formation.
Caption: Mechanism of action for Eptifibatide, illustrating the inhibition of fibrinogen binding to the GP IIb/IIIa receptor.
Experimental Protocols
5.1. Purity and Identification by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a standard method for determining the purity of an Eptifibatide sample.
Caption: A typical experimental workflow for analyzing Eptifibatide purity using reverse-phase HPLC.
Methodology Details:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 60% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Standard: A reference standard of Eptifibatide with known purity is used for comparison of retention time and for quantitative analysis.
5.2. In Vitro Platelet Aggregation Assay
This assay measures the ability of Eptifibatide to inhibit platelet aggregation induced by an agonist.
Methodology Details:
-
Preparation of Platelet-Rich Plasma (PRP):
-
Draw whole blood from healthy volunteers into tubes containing 3.2% sodium citrate.
-
Centrifuge the blood at 200 x g for 15 minutes at room temperature to obtain PRP.
-
-
Assay Procedure:
-
Pre-warm PRP aliquots to 37 °C.
-
Add varying concentrations of Eptifibatide or a vehicle control to the PRP and incubate for 5 minutes.
-
Add a platelet agonist, such as Adenosine Diphosphate (ADP) at a final concentration of 10 µM, to induce aggregation.
-
Measure the change in light transmittance for 5-10 minutes using a platelet aggregometer. An increase in light transmittance corresponds to an increase in platelet aggregation.
-
-
Data Analysis:
-
The percentage of aggregation inhibition is calculated relative to the vehicle control.
-
The IC₅₀ (the concentration of Eptifibatide that causes 50% inhibition of aggregation) is determined by plotting the inhibition percentage against the logarithm of the Eptifibatide concentration.
-
This guide provides a foundational overview of Eptifibatide, its chemical properties, mechanism of action, and relevant experimental protocols. For further in-depth studies, researchers should consult peer-reviewed literature and established pharmacopeial standards.
The Pharmacological Profile of Ethylpropyltryptamine (EPT): A Technical Guide
Disclaimer: Direct experimental data on the pharmacological profile of Ethylpropyltryptamine (EPT) is not extensively available in peer-reviewed literature. This guide provides a comprehensive overview of the anticipated pharmacological properties of EPT based on the well-documented profiles of its close structural analogs, N,N-Diethyltryptamine (DET) and N,N-Dipropyltryptamine (DPT). The experimental protocols described are standard methodologies used for the characterization of such compounds.
Introduction
N-Ethyl-N-propyltryptamine (EPT) is a lesser-known synthetic tryptamine (B22526) that belongs to the class of psychedelic compounds. Structurally, it is an analog of the endogenous neurotransmitter serotonin (B10506) and is positioned between the more extensively studied N,N-Diethyltryptamine (DET) and N,N-Dipropyltryptamine (DPT). Due to the scarcity of direct research on EPT, this document extrapolates its likely pharmacological characteristics from data available for DET and DPT. It is predicted that EPT, like its analogs, primarily acts as a serotonin receptor agonist, with a significant affinity for the 5-HT₂A receptor, which is a key target for classic psychedelic compounds.[1][2] This guide is intended for researchers, scientists, and drug development professionals, providing a technical overview of the anticipated receptor binding profile, functional activity, metabolic pathways, and the experimental methodologies required for their elucidation.
Predicted Receptor Binding and Functional Activity
Based on the pharmacological data of DET and DPT, EPT is expected to be a non-selective serotonin receptor agonist.[1][3] The primary psychedelic effects are likely mediated by its agonist or partial agonist activity at the 5-HT₂A receptor.[2][4] The affinity (Ki) and functional potency (EC₅₀) at various serotonin receptor subtypes are crucial parameters for understanding its complete pharmacological profile.
Data Presentation
The following tables summarize the receptor binding affinities and functional activities of DET and DPT at various serotonin receptors. It is anticipated that the values for EPT would fall within a similar range.
Table 1: Receptor Binding Affinities (Ki, nM) of DET and DPT
| Receptor | DET (Ki, nM) | DPT (Ki, nM) |
| 5-HT₁A | 370[3] | ~100 (IC₅₀)[5][6] |
| 5-HT₂A | 530[3] | Data not available |
| 5-HT₂C | 970[3] | Data not available |
Note: Lower Ki values indicate higher binding affinity.
Table 2: Functional Activity (EC₅₀, nM) of DET and DPT
| Receptor | DET (EC₅₀, nM) | DPT (EC₅₀, nM) |
| 5-HT₁A | 138[3] | Data not available (Partial Agonist)[5][6] |
| 5-HT₂A | 68–612[3] | Data not available |
| 5-HT₂C | 660[3] | Data not available |
Note: Lower EC₅₀ values indicate greater potency.
Signaling Pathways
The hallucinogenic effects of tryptamines like DET and DPT, and presumably EPT, are primarily mediated through the activation of the serotonin 2A receptor (5-HT₂A R).[4][7] This receptor is a G-protein coupled receptor (GPCR) that preferentially couples to the Gq/11 signaling pathway.[4][8]
Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of the Gq alpha subunit. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm to bind to IP₃ receptors on the endoplasmic reticulum, causing the release of stored calcium ions (Ca²⁺) into the cytosol.[9][10] DAG, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC), which then phosphorylates various downstream target proteins, leading to a cascade of cellular responses that are thought to underlie the profound alterations in perception and cognition characteristic of psychedelic experiences.
Figure 1: 5-HT2A Receptor Gq Signaling Pathway.
Experimental Protocols
The characterization of the pharmacological profile of a novel tryptamine such as EPT would involve a series of in vitro experiments.
Radioligand Binding Assays
These assays are used to determine the binding affinity (Ki) of a compound for a specific receptor.
Experimental Workflow:
Figure 2: Radioligand Binding Assay Workflow.
Detailed Methodology:
-
Membrane Preparation: Cell membranes expressing the human serotonin receptor of interest (e.g., 5-HT₂A) are prepared from cultured cells or brain tissue homogenates by differential centrifugation.[11]
-
Incubation: The membranes are incubated in a buffer solution containing a known concentration of a specific radioligand (e.g., [³H]ketanserin for 5-HT₂A receptors) and a range of concentrations of the unlabeled test compound (EPT).[12]
-
Equilibrium: The incubation is allowed to proceed to equilibrium at a controlled temperature.
-
Filtration: The reaction mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the free radioligand. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioactivity.[13]
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The binding affinity (Ki) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.
Functional Assays
Functional assays measure the biological response elicited by a compound upon binding to its receptor, determining its potency (EC₅₀) and efficacy.
Common Functional Assays for 5-HT₂A Receptor Agonists:
-
Calcium Mobilization Assay: This assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled receptors like the 5-HT₂A receptor.[9][10]
-
Cell Culture: Cells stably expressing the 5-HT₂A receptor are cultured in microplates.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: Varying concentrations of the test compound (EPT) are added to the wells.
-
Signal Detection: The change in fluorescence, which is proportional to the intracellular calcium concentration, is measured over time using a fluorescence plate reader.
-
Data Analysis: The EC₅₀ value is determined from the dose-response curve.
-
-
Inositol Phosphate (IP) Accumulation Assay: This assay measures the accumulation of inositol phosphates, a downstream product of PLC activation.
-
Cell Labeling: Cells expressing the 5-HT₂A receptor are labeled with [³H]myo-inositol.
-
Compound Stimulation: The cells are then stimulated with different concentrations of the test compound in the presence of lithium chloride (LiCl), which inhibits inositol monophosphatase, leading to the accumulation of IPs.
-
Extraction and Separation: The reaction is stopped, and the inositol phosphates are extracted and separated using ion-exchange chromatography.
-
Quantification: The amount of [³H]inositol phosphates is quantified by scintillation counting.
-
Data Analysis: The EC₅₀ value is calculated from the dose-response curve.
-
In Vitro Metabolism Studies
These studies are crucial for identifying the metabolic pathways and potential drug-drug interactions of a new compound.
Experimental Workflow:
Figure 3: In Vitro Metabolism Workflow.
Detailed Methodology:
-
Incubation: EPT is incubated with human liver microsomes, which contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s (CYPs). The reaction mixture also includes NADPH as a necessary cofactor for CYP-mediated oxidation.[14][15]
-
Time Course: Samples are taken from the incubation mixture at several time points.
-
Reaction Termination: The enzymatic reaction in the samples is stopped, typically by adding a cold organic solvent like acetonitrile.
-
Analysis: The samples are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to separate and identify the parent compound (EPT) and its metabolites.
-
Metabolite Identification: The structure of the metabolites is elucidated based on their mass-to-charge ratio and fragmentation patterns.
-
Metabolic Stability: The rate of disappearance of the parent compound is used to determine its metabolic stability (e.g., half-life).
Conclusion
While specific pharmacological data for this compound remains to be established through dedicated research, its structural similarity to DET and DPT provides a strong basis for predicting its pharmacological profile. It is anticipated that EPT will act as a serotonin receptor agonist with a notable affinity for the 5-HT₂A receptor, mediating its likely psychedelic effects through the Gq/11 signaling pathway. The experimental protocols outlined in this guide provide a clear framework for the comprehensive in vitro characterization of EPT and other novel tryptamine derivatives. Further research is essential to definitively elucidate the pharmacological and metabolic profile of EPT and to understand its potential therapeutic applications and safety profile.
References
- 1. Diethyltryptamine - Wikiwand [wikiwand.com]
- 2. Hallucinogen-like effects of N,N-dipropyltryptamine (DPT): possible mediation by serotonin 5-HT1A and 5-HT2A receptors in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diethyltryptamine - Wikipedia [en.wikipedia.org]
- 4. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential [escholarship.org]
- 5. Binding properties of dipropyltryptamine at the human 5-HT1a receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Research Portal [trails-um.esploro.exlibrisgroup.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 9. innoprot.com [innoprot.com]
- 10. innoprot.com [innoprot.com]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. Radioligand Binding Assay | Springer Nature Experiments [experiments.springernature.com]
- 13. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 14. mttlab.eu [mttlab.eu]
- 15. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - HK [thermofisher.com]
Ethylpropyltryptamine (EPT): An In-Depth Technical Guide on the Mechanism of Action at Serotonin Receptors
For: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ethylpropyltryptamine (EPT), also known as N-ethyl-N-propyltryptamine, is a lesser-known synthetic tryptamine (B22526) and a structural analog of psychedelic compounds such as dimethyltryptamine (DMT) and diethyltryptamine (DET)[1]. While direct experimental data on the pharmacological profile of EPT at serotonin (B10506) (5-HT) receptors is limited in publicly accessible scientific literature, its mechanism of action is widely predicted to be that of a partial agonist at the 5-HT₂A receptor, a key target for classic psychedelic compounds[2].
This technical guide synthesizes the available information on EPT and provides a detailed analysis of the pharmacology of the closely related analog, 4-hydroxy-N-ethyl-N-propyltryptamine (4-HO-EPT), to infer the likely mechanism of action of EPT. The data presented herein is primarily derived from a comprehensive 2023 study by Glatfelter et al., which characterized the receptor binding and functional activity of a range of tryptamine psychedelics. This guide includes quantitative binding and functional data, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows to support further research and development.
Predicted Mechanism of Action of EPT
Based on its structural similarity to other N,N-dialkylated tryptamines, EPT is hypothesized to exert its psychoactive effects primarily through interaction with the serotonin system. It is predicted to be a partial agonist at the 5-HT₂A receptor[2]. Agonism at this G-protein coupled receptor (GPCR) is a hallmark of classic psychedelics and initiates a cascade of intracellular signaling events.
Pharmacological Data for 4-hydroxy-N-ethyl-N-propyltryptamine (4-HO-EPT)
The following tables summarize the quantitative pharmacological data for 4-HO-EPT, a close structural analog of EPT. This data provides the most robust available insight into the likely receptor interaction profile of EPT.
Receptor Binding Affinity
The binding affinity of 4-HO-EPT was determined using radioligand binding assays across a wide range of receptors and transporters. The inhibition constant (Kᵢ) is a measure of the affinity of a ligand for a receptor; a lower Kᵢ value indicates a higher binding affinity.
Table 1: Binding Affinity (Kᵢ, nM) of 4-HO-EPT at Serotonin (5-HT) Receptors and Other Targets
| Receptor/Target | Kᵢ (nM) |
| Serotonin Receptors | |
| 5-HT₁ₐ | 150 |
| 5-HT₁ₑ | 180 |
| 5-HT₂ₐ | 22 |
| 5-HT₂ₑ | 1.8 |
| 5-HT₂C | 180 |
| 5-HT₅ₐ | 110 |
| 5-HT₆ | 110 |
| 5-HT₇ | 37 |
| Other Targets | |
| α₂ₐ Adrenergic | 250 |
| Histamine H₁ | 270 |
| Sigma₁ | 230 |
| SERT (Serotonin Transporter) | 390 |
Data extracted from Glatfelter et al. (2023). This study identified targets where compounds exhibited >50% average inhibition of radioligand binding at a 10 μM test concentration, followed by determination of Kᵢ values for these "hits".
Functional Activity
Functional activity was assessed to determine the effect of 4-HO-EPT on receptor activation. The EC₅₀ value represents the concentration of the compound that elicits a half-maximal response, indicating its potency. The Eₘₐₓ value represents the maximum response elicited by the compound relative to the endogenous agonist (serotonin), indicating its efficacy.
Table 2: Functional Activity (EC₅₀ and Eₘₐₓ) of 4-HO-EPT at 5-HT₂ Receptors
| Receptor | EC₅₀ (nM) | Eₘₐₓ (% of 5-HT response) |
| 5-HT₂ₐ | 25 | 96% |
| 5-HT₂ₑ | 1.9 | 111% |
| 5-HT₂C | 13 | 91% |
Data extracted from Glatfelter et al. (2023). Functional activity was measured via a calcium flux assay.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, as described by Glatfelter et al. (2023).
Radioligand Binding Assays
These assays were performed to determine the binding affinity of the test compounds at various receptors.
-
Objective: To determine the inhibition constant (Kᵢ) of 4-HO-EPT at a panel of neurotransmitter receptors and transporters.
-
Method:
-
Primary Screen: Test compounds were initially screened at a concentration of 10 μM in radioligand binding assays for a wide range of targets. Targets where the compound caused >50% inhibition of radioligand binding were selected for further characterization.
-
Kᵢ Determination: For the selected targets, competition binding experiments were performed using various concentrations of the test compound against a specific radioligand for that target.
-
Specific Radioligands Used:
-
5-HT₁ₐ: [³H]WAY100635
-
5-HT₂ₐ: [³H]ketanserin
-
5-HT₂ₑ: [³H]LSD
-
5-HT₂C: [³H]mesulergine
-
And others as specified in the original publication for the full panel.
-
-
Incubation: Assays were conducted in 96-well plates containing the receptor preparation (from cell lines or animal tissue), the radioligand, and the test compound.
-
Separation: Bound and free radioligand were separated by rapid filtration through glass fiber filters.
-
Detection: The amount of bound radioactivity on the filters was quantified using a scintillation counter.
-
Data Analysis: The IC₅₀ values (concentration of test compound that inhibits 50% of specific radioligand binding) were determined by nonlinear regression analysis. Kᵢ values were then calculated from the IC₅₀ values using the Cheng-Prusoff equation.
-
In Vitro Functional Assays (Calcium Flux)
These assays were used to measure the functional potency and efficacy of the compounds as agonists at 5-HT₂ receptors.
-
Objective: To determine the EC₅₀ and Eₘₐₓ values for 4-HO-EPT at human 5-HT₂ₐ, 5-HT₂ₑ, and 5-HT₂C receptors.
-
Method:
-
Cell Culture: Human embryonic kidney (HEK) cells stably expressing the human 5-HT₂ₐ, 5-HT₂ₑ, or 5-HT₂C receptor were used.
-
Fluorescent Dye Loading: Cells were loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: Various concentrations of the test compound (4-HO-EPT) or the reference agonist (serotonin) were added to the cells.
-
Signal Detection: Activation of the 5-HT₂ receptors (which are Gq-coupled) leads to an increase in intracellular calcium concentration. This change in calcium levels was detected as an increase in fluorescence intensity using a plate reader.
-
Data Analysis: Concentration-response curves were generated by plotting the change in fluorescence against the logarithm of the agonist concentration. EC₅₀ and Eₘₐₓ values were determined by fitting the data to a four-parameter logistic equation.
-
Visualizations: Signaling Pathways and Workflows
5-HT₂ₐ Receptor Signaling Pathway
The 5-HT₂ₐ receptor is a Gq-coupled GPCR. Upon activation by an agonist like EPT or its analogs, it initiates a well-characterized signaling cascade.
Caption: Canonical Gq signaling pathway for the 5-HT₂A receptor.
Experimental Workflow: Radioligand Binding Assay
The following diagram illustrates the general workflow for determining the binding affinity of a compound.
Caption: Workflow for a competitive radioligand binding assay.
Experimental Workflow: Calcium Flux Functional Assay
This diagram shows the steps involved in assessing the functional activity of a compound at a Gq-coupled receptor.
Caption: Workflow for a calcium flux functional assay.
Conclusion and Future Directions
While direct experimental evidence for the mechanism of action of this compound is currently lacking in the peer-reviewed literature, its structural similarity to other psychedelic tryptamines strongly suggests it functions as a serotonin receptor agonist, with a primary affinity for the 5-HT₂A receptor. The detailed pharmacological data for the close analog 4-HO-EPT presented in this guide reveals high affinity and potent agonism at 5-HT₂ₐ and 5-HT₂ₑ receptors, with notable affinity for several other serotonin receptor subtypes.
This information provides a solid foundation for inferring the likely pharmacological profile of EPT. However, to fully elucidate its mechanism of action, further research is imperative. Future studies should focus on conducting comprehensive in vitro binding and functional assays specifically with EPT across all serotonin receptor subtypes. Such research will be critical for understanding its potential therapeutic applications and safety profile.
References
In Vitro Binding Affinity of EPT at 5-HT2A Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro binding affinity of N-ethyl-N-propyltryptamine (EPT) at the serotonin (B10506) 2A (5-HT2A) receptor. Due to a lack of specific published Ki or IC50 values for EPT at the 5-HT2A receptor, this document summarizes available data for structurally related tryptamine (B22526) analogs to provide a comparative context for its potential affinity. This guide also details the experimental protocols for determining binding affinity and illustrates the associated signaling pathways.
Data Presentation: Comparative Binding Affinities of Tryptamines at the 5-HT2A Receptor
| Compound | N,N-Dialkyl Group | 5-HT2A Binding Affinity (Ki, nM) | Reference |
| DMT | Dimethyl | 527 | |
| DET | Diethyl | Similar potency to DMT | |
| DPT | Dipropyl | Similar potency to DMT |
Note: Lower Ki values indicate higher binding affinity.
Experimental Protocols: Radioligand Binding Assay
The determination of in vitro binding affinity for compounds like EPT at the 5-HT2A receptor is typically achieved through competitive radioligand binding assays. This technique measures the ability of a test compound (the "competitor," e.g., EPT) to displace a radioactively labeled ligand (the "radioligand") that is known to bind with high affinity and specificity to the target receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of a test compound for the 5-HT2A receptor.
Materials:
-
Receptor Source: Cell membranes prepared from cell lines stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells), or homogenized tissue from brain regions with high 5-HT2A receptor density (e.g., frontal cortex).
-
Radioligand: A high-affinity 5-HT2A receptor radioligand, such as [3H]ketanserin or [125I]DOI.
-
Test Compound: The unlabeled compound of interest (e.g., EPT) at various concentrations.
-
Non-specific Binding Control: A high concentration of a known 5-HT2A antagonist (e.g., unlabeled ketanserin (B1673593) or spiperone) to determine the amount of non-specific binding of the radioligand.
-
Assay Buffer: A buffer solution to maintain physiological pH and ionic strength (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4).
-
Filtration Apparatus: A cell harvester to separate the receptor-bound radioligand from the unbound radioligand by rapid filtration through glass fiber filters.
-
Scintillation Counter: A device to measure the radioactivity retained on the filters.
Procedure:
-
Membrane Preparation: The receptor-containing cell membranes or tissue homogenates are prepared and stored at -80°C. On the day of the experiment, the membranes are thawed and resuspended in the assay buffer.
-
Assay Setup: The assay is typically performed in 96-well plates. Each well contains the receptor preparation, the radioligand at a fixed concentration (usually at or below its Kd value), and either the assay buffer (for total binding), the non-specific binding control, or the test compound at varying concentrations.
-
Incubation: The plates are incubated at a specific temperature (e.g., room temperature or 37°C) for a sufficient period to allow the binding to reach equilibrium.
-
Filtration: Following incubation, the contents of each well are rapidly filtered through glass fiber filters using a cell harvester. The filters are then washed with ice-cold assay buffer to remove any unbound radioligand.
-
Quantification: The radioactivity trapped on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The IC50 value is then converted to the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation:
Ki = IC50 / (1 + [L]/Kd)
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the equilibrium dissociation constant of the radioligand for the receptor.
-
Mandatory Visualizations
5-HT2A Receptor Signaling Pathway
Caption: 5-HT2A Receptor Gq Signaling Pathway.
Experimental Workflow: Competitive Radioligand Binding Assay
Caption: Workflow for Radioligand Binding Assay.
References
An In-depth Technical Guide on the Toxicological Data for Ethylpropyltryptamine in Animal Models
Disclaimer: Direct toxicological data for Ethylpropyltryptamine (EPT) in animal models is exceedingly scarce in publicly available scientific literature. This guide summarizes the available information on EPT and provides contextual data from studies on its close structural analogs, Diethyltryptamine (DET) and Dipropyltryptamine (DPT), to offer a comparative toxicological profile. The information on analogs should not be directly extrapolated to EPT.
Introduction to this compound (EPT)
This compound (EPT), or N-ethyl-N-propyltryptamine, is a lesser-known psychedelic substance belonging to the tryptamine (B22526) class.[1] It is structurally related to other N,N-dialkylated tryptamines such as Dimethyltryptamine (DMT), Diethyltryptamine (DET), and Dipropyltryptamine (DPT).[2] EPT is presumed to act as a partial agonist at the 5-HT2A serotonin (B10506) receptor, a common mechanism for many hallucinogenic tryptamines.[3]
Toxicological Data for this compound (EPT) in Animal Models
A single in vivo study in rats investigating the metabolism of EPT has been identified. While this study was not designed to assess toxicity, its findings provide some insight.
2.1. Metabolism and Excretion in Rats
An investigation into the metabolic fate of EPT in rats following oral administration revealed extensive metabolism. The parent compound was not detected in urine samples.[3] The primary metabolic pathways involved hydroxylation of the indole (B1671886) ring and N-dealkylation, followed by conjugation with glucuronic acid.[3]
Experimental Protocol: Metabolism Study in Rats
-
Animal Model: Male Sprague-Dawley rats.[3]
-
Administration: Oral gavage. The exact dosage was not specified in the abstract.[3]
-
Sample Collection: Urine was collected for analysis.[3]
-
Analytical Method: Liquid chromatography-high-resolution tandem mass spectrometry (LC-HRMS/MS) was used to identify metabolites.[3]
Key Findings:
-
EPT is extensively metabolized in vivo.[3]
-
The parent drug is not excreted unchanged in the urine.[3]
-
Major metabolites include hydroxy-EPT and two hydroxy-EPT glucuronide isomers.[3]
-
The metabolic pathway in rats primarily involves hydroxylation of the indole ring and N-dealkylation.[3]
No adverse effects or signs of toxicity were reported in this metabolism study. However, the absence of such reports does not confirm the safety of the compound, as the study was not designed to assess toxicological endpoints.
Toxicological and Behavioral Data for EPT Analogs in Animal Models
Due to the limited data on EPT, this section presents information on its close structural analogs, DET and DPT. This information provides a comparative context for the potential effects of EPT.
3.1. Diethyltryptamine (DET)
DET is a psychedelic tryptamine that is orally active.[4] In animal models, it has been shown to produce behavioral effects indicative of hallucinogenic potential.
Quantitative Data for DET in Animal Models
| Parameter | Species | Dose/Concentration | Effect | Reference |
| MAO-A Inhibition | Rat (in vitro) | IC50: 59 µM (serotonin substrate) | Weak reversible inhibitor | [4] |
| MAO-A Inhibition | Rat (in vivo) | 30 mg/kg (injection) | 67% reduction in brain MAO-A activity | [4] |
| Head-twitch Response | Rodents | Not specified | Elicits response (proxy for psychedelic-like effects) | [4] |
3.2. Dipropyltryptamine (DPT)
DPT is another synthetic tryptamine hallucinogen.[5] Studies in rodents suggest its effects are mediated by serotonin receptors.[5][6] While thorough toxicological evaluation is lacking, its toxicity is considered comparable to other tryptamines like DMT.[7]
Quantitative Data for DPT in Animal Models
| Parameter | Species | Dose/Concentration | Effect | Reference |
| Head-twitch Response | Mice | Dose-dependent | Elicits biphasic dose-effect curve | [5][6] |
| Drug Discrimination | Rats | Not specified | Partial to full substitution for LSD, psilocybin, or MDMA | [5][6] |
Experimental Protocol: DPT-induced Head-Twitch Response in Mice
-
Administration: Intraperitoneal injection of DPT at various doses.[5][6]
-
Behavioral Assessment: The number of head-twitches was counted for a specified period after drug administration.[5][6]
-
Antagonist Studies: In some experiments, selective 5-HT1A (WAY-100635) and 5-HT2A (M100907) receptor antagonists were administered prior to DPT to investigate the mechanism of action.[5][6]
Signaling Pathways
4.1. Metabolic Pathway of EPT in Rats
The following diagram illustrates the metabolic transformation of this compound in rats as identified in the literature.[3]
Caption: Metabolic pathway of this compound (EPT) in rats.
4.2. Proposed Signaling Pathway for DPT-Induced Behavioral Effects
Based on antagonist studies with the EPT analog DPT, the following signaling pathway is proposed to mediate its hallucinogen-like effects in rodents.[5][6]
Caption: Proposed signaling pathway for DPT-induced head-twitch response.
Summary and Conclusion
There is a significant lack of direct toxicological data for this compound in animal models. The only available in vivo study in rats focused on metabolism and did not report any toxic effects.[3] However, the absence of reported toxicity in a metabolism study is not a substitute for comprehensive toxicological evaluation.
Data from the structural analogs Diethyltryptamine (DET) and Dipropyltryptamine (DPT) suggest that EPT is likely to have psychoactive effects mediated by the serotonergic system, particularly the 5-HT2A receptor.[4][5][6] Behavioral studies in rodents with these analogs indicate the potential for hallucinogen-like effects.[4][5][6] The general toxicity profile of DPT is considered comparable to other tryptamines, with risks of acute adverse reactions.[7]
Further research, including dose-ranging acute and chronic toxicity studies, is necessary to establish a comprehensive toxicological profile for this compound. Researchers and drug development professionals should exercise caution when working with this compound due to the limited safety data.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Studies on the In Vitro and In Vivo Metabolic Fate of the New Psychoactive Substance N-Ethyl-N-Propyltryptamine for Analytical Purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Diethyltryptamine - Wikipedia [en.wikipedia.org]
- 5. Hallucinogen-like effects of N,N-dipropyltryptamine (DPT): possible mediation by serotonin 5-HT1A and 5-HT2A receptors in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hallucinogen-like effects of N,N-dipropyltryptamine (DPT): possible mediation by serotonin 5-HT1A and 5-HT2A receptors in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dipropyltryptamine - Wikipedia [en.wikipedia.org]
Navigating the Toxicological Landscape: A Technical Guide to Acute and Chronic Toxicity Studies of Novel Compounds
Disclaimer: The following guide provides a comprehensive overview of the principles, methodologies, and data interpretation related to acute and chronic toxicity studies. As no specific public data is available for a compound designated "EPT," this document serves as an in-depth, generalized technical whitepaper for researchers, scientists, and drug development professionals. All tables, protocols, and visualizations are illustrative and based on established toxicological testing paradigms.
Introduction to Toxicity Assessment
Toxicity studies are fundamental to the safety assessment of any new chemical entity, be it a pharmaceutical, industrial chemical, or consumer product. These studies aim to identify potential adverse effects on human health and the environment. Toxicological evaluation is broadly categorized into acute and chronic studies, each providing distinct and critical information for risk assessment.
Acute toxicity studies investigate the adverse effects of a substance following a single dose or multiple doses given within 24 hours.[1] The primary goal is to determine the immediate toxic potential, identify target organs for toxicity, and establish a dose-response relationship.[1] This information is crucial for classifying the substance's hazard level and guiding dose selection for further studies.[1]
Chronic toxicity studies , in contrast, evaluate the potential health hazards from repeated exposure to a substance over a prolonged period, which can range from 26 to 52 weeks depending on the test species.[2] These studies are designed to characterize the toxic effects of a substance after long-term exposure, identify target organs, assess the potential for accumulation, and establish a No-Observed-Adverse-Effect Level (NOAEL).[2] The data from chronic studies are essential for setting safe exposure limits for humans.[2]
Methodologies in Toxicity Testing
The design and execution of toxicity studies are guided by internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), to ensure data quality and comparability. The choice of animal species, route of administration, and duration of the study depends on the substance's properties and its intended use.[2]
Acute Toxicity Testing Protocols
A typical acute toxicity study involves the administration of the test substance to at least two mammalian species, one of which is a non-rodent.[1] The route of administration (e.g., oral, dermal, inhalation) is chosen based on the most likely route of human exposure.[2]
Key Experimental Protocol: Acute Oral Toxicity - Up-and-Down Procedure (OECD TG 425)
-
Animal Selection: Healthy, young adult rodents (usually rats or mice) of a single sex are used.
-
Housing and Acclimatization: Animals are housed in appropriate conditions with a controlled environment and allowed to acclimatize for at least 5 days.
-
Dosing: A single animal is dosed with the test substance at a starting dose level. The dose is selected based on available information about the substance.
-
Observation: The animal is observed for signs of toxicity and mortality for up to 14 days. Key observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and behavior. Body weight is recorded weekly.
-
Dose Adjustment: If the animal survives, the next animal is dosed at a higher level. If the animal dies, the next is dosed at a lower level. This sequential dosing continues until specific stopping criteria are met.
-
Data Analysis: The LD50 (median lethal dose) is calculated using maximum likelihood methods.
Chronic Toxicity Testing Protocols
Chronic toxicity studies are long-term experiments, typically lasting 12 months in rodents.[3] They involve daily administration of the test substance to assess the cumulative effects.
Key Experimental Protocol: 90-Day Oral Toxicity Study in Rodents (OECD TG 408)
-
Animal Selection: At least 20 rodents per sex per group are used.[3]
-
Dose Groups: At least three dose levels of the test substance and a concurrent control group are included.[3]
-
Administration: The substance is administered daily, typically mixed in the diet, drinking water, or by gavage.
-
In-life Monitoring: Animals are observed daily for clinical signs of toxicity. Body weight and food/water consumption are measured weekly. Detailed clinical examinations are performed regularly.
-
Clinical Pathology: Hematology, clinical chemistry, and urinalysis are conducted at specified intervals.
-
Terminal Procedures: At the end of the study, all animals are euthanized. A full necropsy is performed, and organs are weighed.
-
Histopathology: A comprehensive set of tissues from all animals in the control and high-dose groups is examined microscopically. Target organs from all dose groups are also examined.
-
Data Analysis: Statistical analysis is performed to identify any dose-related effects. The NOAEL is determined.
Data Presentation and Interpretation
Quantitative data from toxicity studies are summarized in tables to facilitate comparison and interpretation.
Acute Toxicity Data
The primary endpoint of acute toxicity studies is often the LD50.
Table 1: Illustrative Acute Toxicity Profile of a Hypothetical Substance
| Species | Route of Administration | LD50 (mg/kg body weight) | 95% Confidence Interval | Observed Signs of Toxicity |
| Rat | Oral | 350 | 280 - 420 | Sedation, lethargy, ataxia |
| Mouse | Oral | 550 | 480 - 620 | Hypoactivity, piloerection |
| Rabbit | Dermal | > 2000 | - | Mild skin irritation at the application site |
| Rat | Inhalation (4h) | LC50: 2.5 mg/L | 2.1 - 2.9 mg/L | Respiratory distress, gasping |
Chronic Toxicity Data
Chronic toxicity studies provide a wealth of information on the long-term effects of a substance.
Table 2: Illustrative Summary of a 90-Day Chronic Toxicity Study in Rats
| Parameter | Low Dose (10 mg/kg/day) | Mid Dose (50 mg/kg/day) | High Dose (250 mg/kg/day) |
| Body Weight | No significant change | No significant change | Decreased body weight gain in males |
| Hematology | No significant change | Mild, non-significant decrease in RBC count | Anemia (decreased RBC, HGB, HCT) |
| Clinical Chemistry | No significant change | Increased ALT, AST | Significant increase in liver enzymes (ALT, AST, ALP) |
| Organ Weights | No significant change | Increased relative liver weight | Increased absolute and relative liver weights |
| Histopathology | No significant findings | Minimal centrilobular hypertrophy in the liver | Moderate centrilobular hypertrophy, single-cell necrosis in the liver |
| NOAEL | 10 mg/kg/day | - | - |
| LOAEL | - | 50 mg/kg/day | - |
Visualization of Toxicological Workflows and Pathways
Diagrams are essential for visualizing complex processes in toxicology.
References
A Technical Guide to Research-Grade N-Ethyl-N-propyltryptamine (EPT): Sourcing, Purity, and Analytical Standards
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of research-grade N-Ethyl-N-propyltryptamine (EPT), a synthetic tryptamine (B22526) compound of interest in neuropharmacology and related fields. EPT, also known as Ethylpropyltryptamine, is a derivative of the foundational psychedelic compound N,N-Dimethyltryptamine (DMT).[1][2] This document outlines the common sourcing and synthesis pathways for EPT, details on purity standards and analytical methodologies for its characterization, and a review of its primary mechanism of action.
Sourcing and Synthesis of EPT
Research-grade EPT is primarily available through specialized chemical suppliers that synthesize and characterize novel psychoactive substances for scientific use.[1] The original synthesis date of EPT is not definitively known, and it emerged on the research chemical market around 2016.[1] While detailed proprietary synthesis methods are not always disclosed by commercial vendors, the scientific literature points to established synthetic routes for N,N-dialkylated tryptamines that are applicable to EPT.
A prevalent method for the synthesis of tryptamines is the Speeter-Anthony tryptamine synthesis.[3][4] This route typically begins with indole (B1671886) or a substituted indole. The general workflow involves the reaction of indole with oxalyl chloride, followed by reaction with N-ethyl-N-propylamine to form the corresponding glyoxalylamide intermediate. This intermediate is then reduced, commonly with a metal hydride reducing agent like lithium aluminum hydride (LiAlH4), to yield the final N-Ethyl-N-propyltryptamine product.[5]
Purity Standards and Impurities
For research applications, particularly in pharmacology and drug development, the purity of the investigational compound is critical. While there are no official pharmacopeial standards for EPT, suppliers of research-grade materials typically provide a certificate of analysis (CoA) with a purity of ≥98%.
Common impurities in synthetically produced tryptamines can include starting materials, reagents, and byproducts of the synthesis process. For the Speeter-Anthony route, potential impurities could include unreacted indole, residual glyoxalylamide intermediate, and byproducts from incomplete reduction. Purification is often achieved through crystallization of a salt form, such as EPT fumarate, which also improves the compound's stability.[6]
| Parameter | Specification | Typical Analytical Method |
| Appearance | White to off-white powder | Visual Inspection |
| Identity | Conforms to the structure of N-Ethyl-N-propyltryptamine | ¹H-NMR, ¹³C-NMR, Mass Spectrometry |
| Purity | ≥98% | HPLC, GC-MS |
| Residual Solvents | Within acceptable limits for laboratory use | GC-MS Headspace |
Analytical Methodologies
Accurate and precise analytical methods are essential for the confirmation of identity and the determination of purity for research-grade EPT. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques employed.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust method for quantifying the purity of EPT and separating it from potential impurities.
Experimental Protocol (Representative):
-
Instrumentation: Agilent 1260 Infinity HPLC with a binary pump and a Diode Array Detector (DAD).
-
Column: Zorbax Eclipse XDB-C18, 50 x 4.6 mm, 1.8 µm.
-
Mobile Phase A: 0.1% formic acid and 1mM ammonium (B1175870) formate (B1220265) in water.
-
Mobile Phase B: 0.1% formic acid in methanol.
-
Gradient: Start at 5% B, ramp to 40% B over 4 minutes, then to 70% B over 2 minutes, and finally to 100% B over 5 minutes. Hold for 1 minute before returning to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 1 µL.
-
Detection: UV at 280 nm.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification of EPT and its volatile impurities.
Experimental Protocol (Representative):
-
Instrumentation: Agilent GC-MS system with a 7000D triple quadrupole mass spectrometer.[7]
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 280 °C.
-
Oven Program: Initial temperature of 100 °C, hold for 1 minute, then ramp at 20 °C/min to 300 °C and hold for 5 minutes.
-
MS Transfer Line: 280 °C.[7]
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-550.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for the structural elucidation and confirmation of the identity of EPT. Both ¹H and ¹³C NMR are utilized. The chemical shifts will be dependent on the solvent used.
Mechanism of Action and Signaling Pathway
EPT is believed to exert its psychedelic effects primarily through its action as a partial agonist at the serotonin (B10506) 2A (5-HT2A) receptor.[8] The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that is predominantly coupled to the Gq/11 family of G proteins.[9][10]
Activation of the 5-HT2A receptor by an agonist like EPT initiates an intracellular signaling cascade. This process begins with a conformational change in the receptor, leading to the activation of the Gq protein. The activated α-subunit of the Gq protein then stimulates the enzyme Phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG).[10][11]
IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[10] The increase in cytosolic Ca2+ and the presence of DAG collectively activate Protein Kinase C (PKC).[11] The activation of PKC and the elevation of intracellular calcium lead to a cascade of downstream cellular responses, including the modulation of neuronal excitability, gene expression, and synaptic plasticity, which are thought to underlie the perceptual and cognitive effects of 5-HT2A receptor agonists.
References
- 1. psychonautwiki.org [psychonautwiki.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Substituted tryptamine - Wikipedia [en.wikipedia.org]
- 4. Speeter–Anthony route - Wikipedia [en.wikipedia.org]
- 5. Analytical chemistry of synthetic routes to psychoactive tryptamines. Part II. Characterisation of the Speeter and Anthony synthetic route to N,N-dialkylated tryptamines using GC-EI-ITMS, ESI-TQ-MS-MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DMT analogues: N-ethyl-N-propyltryptamine and N-allyl-N-methytryptamine as their hydrofumarate salts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. psychedelicreview.com [psychedelicreview.com]
- 9. Gq-Coupled Receptors in Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Gq alpha subunit - Wikipedia [en.wikipedia.org]
- 11. Functions and regulatory mechanisms of Gq-signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on Ethylpropyltryptamine (EPT)
For Researchers, Scientists, and Drug Development Professionals
Historical Context and Discovery
N-Ethyl-N-propyltryptamine, or EPT, is a lesser-known synthetic molecule belonging to the tryptamine (B22526) class. Tryptamines are a broad class of compounds characterized by an indole (B1671886) ring structure connected to an amino group by an ethyl side chain.[1][2] This family includes endogenous neurotransmitters like serotonin (B10506) and psychedelic compounds such as N,N-Dimethyltryptamine (DMT).[2]
Unlike many other psychedelic tryptamines, EPT does not have a documented history of synthesis by renowned psychedelic chemist Alexander Shulgin in his comprehensive book, TiHKAL (Tryptamines I Have Known and Loved).[3][4] The original synthesis date of EPT remains unknown.[1] It emerged on the online research chemical market in 2016, seemingly as a novel creation from clandestine drug design rather than from formal academic or pharmaceutical research.[1]
Initial scientific interest has been focused on characterizing its chemical structure and understanding its relationship to more well-studied tryptamines like DMT, N,N-Diethyltryptamine (DET), and N,N-Dipropyltryptamine (DPT).[1][4] In 2020, a significant step in its formal characterization was made when the crystal structure of its hydrofumarate salt was published, providing essential data for further biological studies.[4] This research is pivotal for developing pure, crystalline forms of the compound, which are necessary for conducting meaningful pharmacological and toxicological assessments.[4]
The legal status of EPT varies by country. In the United Kingdom, it is controlled as a Class A substance under the tryptamine catch-all clause.[1] In the United States, EPT is not explicitly scheduled but could be considered an analogue of DMT, a Schedule I drug, potentially subjecting it to prosecution under the Federal Analogue Act.[3][5] Germany has also controlled EPT under its New Psychoactive Substances Act (NpSG).[1]
Pharmacological Profile
Virtually no formal pharmacological data from peer-reviewed studies exists for EPT.[1] However, based on its structural similarity to other psychedelic tryptamines, its primary mechanism of action is presumed to be as a partial agonist at the serotonin 5-HT2A receptor.[1][4][6] This receptor is the principal target for classic psychedelic drugs and is responsible for mediating their hallucinogenic effects.[7][8] The interaction with the 5-HT2A receptor is thought to initiate a cascade of intracellular signaling events.
Anecdotal reports from non-scientific sources describe the subjective effects of EPT as being milder and less immersive compared to structurally similar tryptamines like DMT and DPT.[1][9]
Quantitative Data
Due to the lack of formal research, no quantitative binding affinity (Ki), efficacy (EC50), or pharmacokinetic data from controlled studies are available in the scientific literature. The table below compares EPT to its close structural analogues, for which some data is available. This comparative data is provided for contextual understanding within the N,N-disubstituted tryptamine family.
| Compound | Common Dosage Range (Oral) | Duration of Action | Receptor Binding Profile (Presumed/Known) |
| Ethylpropyltryptamine (EPT) | Unknown (No formal studies) | Unknown (No formal studies) | Presumed 5-HT2A partial agonist[1][6] |
| Diethyltryptamine (DET) | 50 - 100 mg[7] | 2 - 4 hours[7] | Non-selective serotonin receptor agonist[7] |
| Dipropyltryptamine (DPT) | 100 - 250 mg | 2 - 4 hours[8] | Serotonin 5-HT2A receptor agonist[8] |
| Ethylisopropyltryptamine (EiPT) | 24 - 40 mg[10][11] | 4 - 6 hours[10][11] | Psychedelic effects suggest 5-HT2A agonism[11] |
Experimental Protocols: Synthesis
While EPT was not detailed in Shulgin's TiHKAL, the synthesis of N,N-disubstituted tryptamines generally follows established chemical routes.[2] A common method is the Speeter–Anthony tryptamine synthesis, which involves the reaction of indole with oxalyl chloride, followed by reaction with a desired dialkylamine and subsequent reduction.
General Synthesis Route for N-Ethyl-N-propyltryptamine
The following protocol is a generalized representation based on standard tryptamine synthesis methodologies, such as those used for related compounds.[12]
Step 1: Formation of Indole-3-glyoxylyl Chloride
-
Indole is dissolved in a suitable anhydrous solvent (e.g., diethyl ether).
-
The solution is cooled in an ice bath.
-
Oxalyl chloride is added dropwise to the cooled solution.
-
The reaction mixture is stirred for a period, resulting in the formation of a solid precipitate of indole-3-glyoxylyl chloride.
Step 2: Amidation with N-ethylpropylamine
-
The precipitate from Step 1 is suspended in a fresh portion of the anhydrous solvent.
-
A solution of N-ethylpropylamine is added dropwise to the suspension.
-
The reaction is stirred, allowing the formation of the N-ethyl-N-propyl-indole-3-glyoxylamide intermediate.
Step 3: Reduction of the Amide
-
The glyoxylamide intermediate is reduced using a strong reducing agent, such as lithium aluminum hydride (LAH), in an anhydrous solvent like tetrahydrofuran (B95107) (THF).
-
The reaction is typically heated under reflux to drive it to completion.
-
Upon completion, the reaction is carefully quenched, and the product is extracted.
Step 4: Purification and Salt Formation
-
The crude EPT freebase is purified using standard techniques such as column chromatography or recrystallization.
-
For improved stability and handling, the purified freebase can be converted to a salt, such as the hydrofumarate, by reacting it with fumaric acid in a suitable solvent.[13][14]
Visualizations: Workflows and Pathways
Historical Timeline of this compound
Caption: A timeline illustrating the obscure origins and recent emergence of EPT.
Generalized Synthesis Workflow for EPT
Caption: A generalized workflow for the synthesis of N-Ethyl-N-propyltryptamine (EPT).
Hypothesized 5-HT2A Receptor Signaling Pathway
Caption: Hypothesized signaling cascade following EPT binding to the 5-HT2A receptor.
References
- 1. psychonautwiki.org [psychonautwiki.org]
- 2. Substituted tryptamine - Wikipedia [en.wikipedia.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. psychedelicreview.com [psychedelicreview.com]
- 5. This compound [medbox.iiab.me]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Diethyltryptamine - Wikipedia [en.wikipedia.org]
- 8. Dipropyltryptamine - Wikipedia [en.wikipedia.org]
- 9. trippywiki.com [trippywiki.com]
- 10. Ethylisopropyltryptamine - Wikipedia [en.wikipedia.org]
- 11. Ethylisopropyltryptamine [bionity.com]
- 12. Synthesis and structure of 4-hydroxy-N-isopropyltryptamine (4-HO-NiPT) and its precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rare-chems.com [rare-chems.com]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Analytical Detection of Ethylpropyltryptamine (EPT)
Introduction
Ethylpropyltryptamine (EPT), also known as N-ethyl-N-propyltryptamine, is a synthetic tryptamine (B22526) and a structural analog of other psychoactive tryptamines like DMT, DET, and DPT.[1][2] As a designer drug, its detection in seized materials and biological samples is crucial for forensic and clinical toxicology. This document provides an overview of the primary analytical methods for the detection and quantification of EPT and related tryptamines, including detailed protocols and data for researchers, scientists, and drug development professionals. While specific quantitative data for EPT is limited in published literature, the methodologies presented for analogous compounds are readily adaptable.
I. Analytical Techniques
The most common and reliable techniques for the analysis of tryptamines, including EPT, are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][4][5][6] These methods offer high sensitivity and selectivity, which are essential for the unambiguous identification and quantification of these substances in complex matrices.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A robust and widely used technique in forensic drug analysis.[3] It provides two levels of identification: the retention time of the analyte and its mass fragmentation pattern.[3] For tryptamines, derivatization is sometimes employed to improve chromatographic behavior and sensitivity.[4]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method is highly sensitive and specific, often requiring minimal sample preparation.[7][8] It is particularly well-suited for the analysis of tryptamines in biological fluids like blood and urine.[4][7]
II. Quantitative Data Summary
The following table summarizes typical quantitative data for the analysis of tryptamines analogous to EPT. These values can serve as a benchmark for method development and validation for EPT detection.
| Analytical Method | Analyte(s) | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity Range | Reference |
| GC-MS | Various Tryptamines | Seized Drugs | 2.5 - 25 µg/mL | - | - | [3] |
| GC-MS | AMT, DMT, 2CB, DPT, etc. (derivatized) | Blood/Urine | 5 - 10 ng/mL | - | 50 - 1000 ng/mL | [4] |
| LC-MS | 5-MeO-DiPT | Urine | 5 ng/mL | - | 25 - 1500 ng/mL | [4] |
| LC-MS/MS | Psilocybin & Analogs | Plasma | - | 0.5 - 5 ng/mL | 0.5 - 100 ng/mL | [7] |
| LC-MS | Tryptamine, DMT, 5-MeO-DMT, etc. | Plant Material | 0.06 - 0.11 ng/mL | 0.18 - 0.34 ng/mL | - | [9] |
Experimental Protocols
Protocol 1: GC-MS Analysis of EPT in Seized Material (Adapted from General Tryptamine Protocols)
This protocol is a general procedure for the identification of EPT in solid or liquid samples.
1. Sample Preparation (Liquid-Liquid Extraction)
-
Accurately weigh and dissolve approximately 0.5 mg of the suspected EPT sample in 1.5 mL of deionized water.
-
Add 20 µL of 0.2 N NaOH to basify the solution.
-
Perform a liquid-liquid extraction with 1.5 mL of methylene (B1212753) chloride.
-
Vortex the mixture and centrifuge to separate the layers.
-
Transfer the organic layer (containing the EPT free base) to a clean vial and dry it over anhydrous sodium sulfate.[10]
-
Transfer the dried organic extract to a new vial for GC-MS analysis.
2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent HP 6890 or similar.
-
Mass Spectrometer: Agilent HP 5972 mass selective detector or equivalent.[10]
-
Column: HP-5MS (30 m x 250 µm x 0.25 µm) or similar 5% phenyl methyl siloxane column.[10]
-
Carrier Gas: Helium at a constant flow of 0.8 mL/min.[10]
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 1 minute.
-
Ramp: 10°C/min to 310°C.
-
Final hold: 3 minutes at 310°C.[10]
-
-
Mass Spectrometer Mode: Electron Ionization (EI) in full scan mode.
3. Data Analysis
-
The retention time and the mass spectrum of the sample are compared to a reference standard of EPT. The mass spectrum of EPT is expected to show a prominent molecular ion and characteristic fragmentation patterns of tryptamines.
Protocol 2: LC-MS/MS Analysis of EPT in Biological Samples (Adapted from General Tryptamine Protocols)
This protocol is designed for the sensitive detection and quantification of EPT in biological matrices such as plasma or urine.
1. Sample Preparation (Protein Precipitation for Plasma)
-
To a 100 µL plasma sample, add an appropriate internal standard.
-
Add 200 µL of acetonitrile (B52724) to precipitate proteins.[7]
-
Vortex the sample vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
2. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: Shimadzu Nexera, Agilent 1290 Infinity, or similar UPLC/HPLC system.[11]
-
Mass Spectrometer: Sciex 5500, Thermo Scientific Q Exactive, or similar triple quadrupole or high-resolution mass spectrometer.[11][12]
-
Column: A reversed-phase column such as a C18 (e.g., Hypersil GOLD C18, 150 x 2.1 mm, 1.9 µm).[9]
-
Mobile Phase A: 0.1% Formic Acid in Water.[9]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[9]
-
Flow Rate: 0.3 mL/min.[9]
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the analyte, followed by a re-equilibration step. For example:
-
0-1 min: 5% B
-
1-8 min: 5-95% B
-
8-10 min: 95% B
-
10.1-12 min: 5% B
-
-
Injection Volume: 2-10 µL.
-
Mass Spectrometer Mode: Positive Electrospray Ionization (ESI+) with Multiple Reaction Monitoring (MRM). Two MRM transitions should be monitored for EPT for confident identification and quantification.
3. Data Analysis
-
A calibration curve is constructed by analyzing standards of known EPT concentrations.
-
The concentration of EPT in the sample is determined by comparing its peak area ratio to the internal standard against the calibration curve.
III. Method Validation Considerations
For the quantitative analysis of EPT, it is imperative to perform a full method validation according to established guidelines. Key validation parameters include:
-
Selectivity and Specificity: Ensuring no interference from endogenous matrix components or other drugs.
-
Linearity: Establishing a linear relationship between concentration and instrument response over a defined range.
-
Accuracy and Precision: Determining the closeness of measured values to the true value and the degree of scatter between a series of measurements.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Recovery: The efficiency of the extraction process.
-
Matrix Effects: The influence of co-eluting matrix components on the ionization of the analyte.
-
Stability: Assessing the stability of the analyte in the biological matrix under different storage conditions.
IV. Conclusion
The analytical detection of this compound can be reliably achieved using standard forensic and clinical toxicology techniques, primarily GC-MS and LC-MS/MS. While EPT-specific literature is not abundant, the protocols and performance data for analogous tryptamines provide a solid foundation for developing and validating methods for its detection and quantification. The detailed protocols provided herein serve as a starting point for researchers to adapt to their specific laboratory instrumentation and sample types.
References
- 1. psychedelicreview.com [psychedelicreview.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. tsapps.nist.gov [tsapps.nist.gov]
- 4. A general screening and confirmation approach to the analysis of designer tryptamines and phenethylamines in blood and urine using GC-EI-MS and HPLC-electrospray-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Development and validation of an analytical method for the determination of select 4-position ring-substituted tryptamines in plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. mdpi.com [mdpi.com]
- 10. japsonline.com [japsonline.com]
- 11. biotage.com [biotage.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for the GC-MS Analysis of N-ethyl-N-propyltryptamine (EPT)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-ethyl-N-propyltryptamine (EPT) is a synthetic tryptamine (B22526) and a structural analog of other psychoactive tryptamines.[1][2] As a compound of interest in forensic science, clinical toxicology, and pharmacological research, robust analytical methods for its identification and quantification are essential. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of tryptamines and other psychoactive substances due to its high sensitivity and specificity.[3] This document provides a detailed, albeit proposed, protocol for the GC-MS analysis of EPT, based on established methods for analogous compounds, due to the limited availability of specific published methods for EPT.
Principle of GC-MS Analysis
Gas chromatography separates volatile and thermally stable compounds from a mixture. The separated compounds then enter a mass spectrometer, which ionizes and fragments them. The resulting mass spectrum provides a unique fragmentation pattern, acting as a "chemical fingerprint" for identification. For quantitative analysis, the intensity of specific fragment ions is measured.
Experimental Protocols
The following protocols are based on general methodologies for the analysis of tryptamines and other new psychoactive substances (NPS).[4][5][6][7] Optimization may be required based on the specific instrumentation and sample matrix.
Sample Preparation
1. Solid Samples (e.g., powders, tablets)
This protocol is adapted from a general method for the analysis of seized drug samples.[3]
-
Homogenize the sample to ensure uniformity.
-
Accurately weigh approximately 10 mg of the homogenized sample into a clean vial.
-
Add 10 mL of methanol (B129727) to the vial to achieve a concentration of approximately 1 mg/mL.
-
Vortex the mixture for 2 minutes to facilitate dissolution.
-
If particulates are present, centrifuge the sample to pellet any insoluble materials.
-
Carefully transfer the clear supernatant to an autosampler vial for GC-MS analysis.
2. Biological Matrices (e.g., blood, urine) - Liquid-Liquid Extraction (LLE)
This is a general procedure for the extraction of psychoactive compounds from biological fluids.[1][6]
-
Pipette 1 mL of the biological sample (e.g., urine, blood) into a screw-top glass tube.
-
Add an appropriate internal standard (e.g., a deuterated analog of EPT or a structurally similar compound not expected to be in the sample).
-
Add 5 mL of an appropriate extraction buffer to the tube.
-
Add 5 mL of a suitable extraction solvent (e.g., methylene (B1212753) chloride, ethyl acetate).[6][7]
-
Tightly cap the tube and mix on a laboratory rocker for 10 minutes.
-
Centrifuge for 5 minutes at approximately 1650 x g to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a new, clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 50°C.
-
Reconstitute the dried extract in 100 µL of ethyl acetate.
-
Transfer the reconstituted sample to an autosampler vial for GC-MS analysis.
GC-MS Instrumentation and Parameters
The following table outlines proposed GC-MS parameters for the analysis of EPT, based on typical methods for tryptamine analogs.[7]
| Parameter | Recommended Setting |
| Gas Chromatograph | |
| GC System | Agilent 6890 or equivalent |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Inlet Temperature | 280°C |
| Injection Volume | 1 µL |
| Injection Mode | Split (e.g., 5:1) or Splitless |
| Carrier Gas | Helium |
| Flow Rate | Constant flow, e.g., 1 mL/min |
| Oven Program | Initial temperature 50°C, hold for 1 min, ramp at 10°C/min to 310°C, hold for 3 min |
| Mass Spectrometer | |
| MS System | Agilent 5972 or equivalent |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temp. | 150°C |
| Transfer Line Temp. | 280°C |
| Scan Range | m/z 40-550 |
| Acquisition Mode | Full Scan for qualitative analysis, Selected Ion Monitoring (SIM) for quantitative analysis |
Data Presentation
Quantitative Data
The following table summarizes key mass spectrometric data for EPT. The molecular weight is confirmed from multiple sources.[8] The characteristic fragment ions are hypothesized based on the general fragmentation patterns of N,N-disubstituted tryptamines, which typically involve cleavage of the Cα-Cβ bond and cleavage of the alkyl groups from the amine.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Proposed Quantifier Ion (m/z) | Proposed Qualifier Ions (m/z) |
| EPT | C15H22N2 | 230.36 | 58 | 130, 172, 230 |
Visualizations
Experimental Workflow
Caption: General experimental workflow for the GC-MS analysis of EPT.
Proposed EPT Fragmentation Pathway
Caption: Proposed Electron Ionization (EI) fragmentation pathway for EPT.
Conclusion
The protocols and data presented provide a comprehensive guide for the GC-MS analysis of N-ethyl-N-propyltryptamine. While a specific, validated method for EPT is not widely published, the methodologies outlined, based on the analysis of similar tryptamine compounds, offer a robust starting point for researchers. Method validation according to established guidelines is crucial before application to forensic or clinical samples to ensure accuracy and reliability.[4] This includes assessing parameters such as linearity, limit of detection, limit of quantification, precision, and accuracy.
References
- 1. Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples [mdpi.com]
- 2. Applications of Sample Preparation Techniques in the Analysis of New Psychoactive Substances | MDPI [mdpi.com]
- 3. Frontiers | Rapid GC-MS method for screening seized drugs in forensic investigations: optimization and validation [frontiersin.org]
- 4. Gas Chromatography-Mass Spectrometry Method for the Quantitative Identification of 23 New Psychoactive Substances in Blood and Urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. japsonline.com [japsonline.com]
- 8. policija.si [policija.si]
Audience: Researchers, scientists, and drug development professionals.
An Application Note and Protocol for the Quantification of Epitestosterone (B28515) (EPT) using Liquid Chromatography-Mass Spectrometry (LC-MS).
Introduction
Epitestosterone (EPT) is an endogenous steroid and a natural epimer of testosterone (B1683101).[1] For a long time, it was considered an inactive metabolite, but research has shown it possesses biological activity, including acting as a weak competitive antagonist of the androgen receptor and a potent inhibitor of the 5α-reductase enzyme.[1][2] The ratio of testosterone to epitestosterone (T/E ratio) is a crucial marker in anti-doping tests, as exogenous testosterone administration alters this ratio, while not affecting endogenous EPT levels.[1][2][3]
Liquid chromatography-mass spectrometry (LC-MS) has become the preferred method for the quantification of steroid hormones due to its high sensitivity, specificity, and ability to analyze multiple analytes simultaneously.[4][5] This application note provides detailed protocols for the quantification of EPT in various biological matrices using LC-MS/MS, summarizes key quantitative data, and illustrates relevant workflows and biological pathways.
Experimental Protocols
Sample preparation is a critical step for successful LC-MS analysis, designed to remove interferences like proteins and salts and to concentrate the analyte of interest.[6][7][8] The following protocols are adapted from validated methods for different biological matrices.
Protocol 1: EPT Quantification in Human Urine
This protocol is based on methods employing liquid-liquid extraction and optional derivatization to enhance sensitivity, suitable for anti-doping analysis.[9][10]
1. Reagents and Materials
-
Urine samples
-
β-glucuronidase (from E. coli)[9]
-
Phosphate buffer
-
Internal Standards (IS): d3-testosterone, d3-epitestosterone[9]
-
Extraction Solvent: Diethyl ether or a mixture of organic solvents
-
Derivatization Agent (Optional): Girard Reagent P (GRP)[9][10]
-
Reconstitution Solvent: Acetonitrile/water mixture[11]
-
HPLC-grade solvents (water, acetonitrile, methanol, formic acid)[7]
2. Sample Preparation: Hydrolysis and Extraction
-
Pipette 3 mL of urine into a silanized glass test tube.[9]
-
Add internal standards (e.g., 75 ng of d3-epitestosterone).[9]
-
Add buffer and β-glucuronidase to deconjugate the steroid glucuronides.[9][12] Incubate as required by the enzyme manufacturer.
-
Perform liquid-liquid extraction by adding the extraction solvent, vortexing, and centrifuging to separate the layers.
-
Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.[13]
-
(Optional but recommended for increased sensitivity) For derivatization, add Girard Reagent P solution to the dried residue and incubate at room temperature.[9][10]
-
Reconstitute the dried residue (or derivatized sample) in the reconstitution solvent.[11][13]
-
Filter the final solution through a 0.2 micron PTFE membrane filter before injection.[11]
3. LC-MS/MS Parameters
-
LC System: High-Pressure Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) system.
-
Column: C18 reversed-phase column.[12]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over several minutes.[14]
-
Flow Rate: As recommended for the column dimensions.
-
MS System: A tandem mass spectrometer (e.g., Q-ToF or triple quadrupole) equipped with an electrospray ionization (ESI) source operating in positive ionization mode.[10][12][14]
-
Detection: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions specific for EPT and its internal standard.
Protocol 2: EPT Quantification in Human Hair
This protocol is adapted from a method for detecting EPT in hair, a matrix suitable for long-term monitoring.[15]
1. Reagents and Materials
-
Hair samples (approx. 50 mg)[15]
-
Washing Solvents: Water, methanol, or acetone
-
Digestion Solution: 1 M NaOH
-
Extraction Solvent: Pentane[15]
-
Internal Standard (e.g., d3-epitestosterone)
-
Reconstitution Solvent: Mobile phase mixture
2. Sample Preparation: Digestion and Extraction
-
Wash the hair samples with appropriate solvents to remove external contamination and then dry them.
-
Pulverize or finely cut the hair.
-
Add internal standard to the hair sample.
-
Incubate with 1 M NaOH to perform alkali digestion.[15]
-
Neutralize the sample with acid.
-
Perform liquid-liquid extraction using pentane. Vortex and centrifuge.[15]
-
Transfer the organic (pentane) layer to a clean tube and evaporate to dryness.
-
Reconstitute the residue in the reconstitution solvent for LC-MS/MS analysis.
3. LC-MS/MS Parameters
-
LC System: UPLC or HPLC system.
-
Column: C18 reversed-phase column.
-
Mobile Phase and Gradient: Similar to the urine analysis protocol.
-
MS System: Tandem mass spectrometer with ESI source in positive mode.
-
Detection: MRM of specific transitions for EPT and the internal standard.
Quantitative Data Summary
The following tables summarize the performance characteristics of various LC-MS methods for EPT quantification.
Table 1: Method Validation Parameters for EPT Quantification
| Matrix | Method | Linearity Range | LOD | LOQ | Reference |
| Urine | LC/Q-ToF MS with GRP Derivatization | 1 - 100 ng/mL | 0.5 ng/mL | 1 ng/mL | [9][10] |
| Urine | SPME-LC-MS/MS | Not specified | 1 ng/L | Not specified | [12] |
| Hair | LC-MS/MS | 0.5 - 100 pg/mg | 0.25 pg/mg | 0.5 pg/mg | [15] |
| Rat Serum | LC-MS/MS | 0.25 - 1000 ng/mL | 0.25 ng/mL | 0.25 ng/mL | [11] |
| Rat Urine | LC-MS/MS | 0.25 - 1000 ng/mL | Not specified | 0.25 ng/mL | [11] |
LOD: Limit of Detection; LOQ: Limit of Quantification; SPME: Solid-Phase Microextraction; GRP: Girard Reagent P.
Table 2: Reported Concentrations of Endogenous EPT in Biological Samples
| Matrix | Population | EPT Concentration Range | Average T/E Ratio | Reference |
| Hair | Healthy Males (n=49) | 0.63 - 8.27 pg/mg | 1.32 ± 0.7 | [15] |
| Hair | Healthy Females (n=26) | 0.52 - 3.88 pg/mg | 1.32 ± 0.7 | [15] |
| Rat Serum | Male Rats (n=6) | 1.75 ± 0.118 ng/mL | 212.01 | [11] |
Visualizations
Experimental and Biological Pathways
The following diagrams illustrate the general workflow for EPT quantification and its known biological interactions.
Caption: General workflow for EPT quantification by LC-MS/MS.
Caption: EPT's role in modulating androgen signaling pathways.
Conclusion
LC-MS/MS provides a robust, sensitive, and specific platform for the accurate quantification of epitestosterone in diverse biological matrices. The detailed protocols and compiled data in this note serve as a valuable resource for researchers in clinical diagnostics, endocrinology, and anti-doping science. The adaptability of sample preparation techniques allows for the successful application of LC-MS/MS to meet the specific challenges posed by different sample types, from urine to hair.
References
- 1. Epitestosterone - Wikipedia [en.wikipedia.org]
- 2. Epitestosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hormonebalance.org [hormonebalance.org]
- 4. Design and Validation of a Sensitive Multisteroid LC-MS/MS Assay for the Routine Clinical Use: One-Step Sample Preparation with Phospholipid Removal and Comparison to Immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sensitive LC-MS/MS Assay for Total Testosterone Quantification on Unit Resolution and High-Resolution Instruments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sample Preparation Techniques for the Untargeted LC-MS-Based Discovery of Peptides in Complex Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ucd.ie [ucd.ie]
- 8. spectroscopyeurope.com [spectroscopyeurope.com]
- 9. dshs-koeln.de [dshs-koeln.de]
- 10. Quantitative confirmation of testosterone and epitestosterone in human urine by LC/Q-ToF mass spectrometry for doping control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. Determination of free and deconjugated testosterone and epitestosterone in urine using SPME and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. organomation.com [organomation.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Detection of testosterone and epitestosterone in human hair using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Studies of Ethylpropyltryptamine (EPT)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethylpropyltryptamine (EPT) is a synthetic tryptamine (B22526) that is structurally related to other psychedelic compounds like N,N-dimethyltryptamine (DMT), N,N-diethyltryptamine (DET), and N,N-dipropyltryptamine (DPT)[1][2][3][4]. While its presence has been noted in forensic contexts and its metabolism has been the subject of some investigation, comprehensive in vitro pharmacological data remains scarce in peer-reviewed literature[2][5][6]. It is widely presumed that, like other psychedelic tryptamines, EPT's primary mechanism of action involves agonism at serotonin (B10506) receptors, particularly the 5-HT2A subtype[1][2][7].
These application notes provide a detailed framework of protocols for the in vitro characterization of EPT. The following sections outline standard experimental procedures that are essential for determining its receptor binding affinity, functional activity, potential for monoamine oxidase inhibition, and metabolic stability. While specific quantitative data for EPT is not currently available in the public domain, template tables are provided to guide data presentation for future studies.
Presumed Signaling Pathway of EPT
Psychedelic tryptamines are generally understood to exert their effects through the activation of the serotonin 2A (5-HT2A) receptor, which is a Gq-coupled G protein-coupled receptor (GPCR). The diagram below illustrates this proposed signaling cascade.
Caption: Presumed 5-HT2A receptor signaling pathway for EPT.
Experimental Protocols
Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor. These assays measure the ability of an unlabeled compound (the "competitor," e.g., EPT) to displace a radiolabeled ligand from the target receptor.
Objective: To determine the binding affinity (Ki) of EPT for serotonin receptors (e.g., 5-HT1A, 5-HT2A, 5-HT2C) and other potential off-targets.
Materials:
-
Cell membranes expressing the human receptor of interest (e.g., from CHO or HEK293 cells).
-
Radioligand specific for the target receptor (e.g., [³H]ketanserin for 5-HT2A).
-
EPT (unlabeled competitor).
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
96-well microplates.
-
Glass fiber filters (e.g., GF/B or GF/C, pre-soaked in polyethyleneimine).
-
Scintillation fluid.
-
Microplate harvester and liquid scintillation counter.
Protocol:
-
Preparation: Thaw the cell membrane preparation on ice and resuspend in ice-cold assay buffer to a final protein concentration of 5-20 µ g/well . Prepare serial dilutions of EPT in assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: 50 µL assay buffer, 50 µL radioligand, 150 µL membrane preparation.
-
Non-specific Binding (NSB): 50 µL of a high concentration of a known non-radiolabeled antagonist (e.g., 10 µM mianserin (B1677119) for 5-HT2A), 50 µL radioligand, 150 µL membrane preparation.
-
Competition: 50 µL of EPT at various concentrations, 50 µL radioligand, 150 µL membrane preparation.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Terminate the incubation by rapid vacuum filtration through the glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and allow to equilibrate. Count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Specific Binding = Total Binding (CPM) - NSB (CPM).
-
Plot the percentage of specific binding against the log concentration of EPT.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Data Presentation:
| Receptor | Radioligand | EPT Ki (nM) [95% CI] | n |
| 5-HT2A | [³H]ketanserin | Data to be determined | 3 |
| 5-HT1A | [³H]8-OH-DPAT | Data to be determined | 3 |
| 5-HT2C | [³H]mesulergine | Data to be determined | 3 |
| SERT | [³H]citalopram | Data to be determined | 3 |
| DAT | [³H]WIN 35,428 | Data to be determined | 3 |
| NET | [³H]nisoxetine | Data to be determined | 3 |
| Table 1: Template for presenting receptor binding affinity data for EPT. |
Functional Assays (Calcium Flux)
Functional assays measure the cellular response to receptor activation. For Gq-coupled receptors like 5-HT2A, agonist binding leads to an increase in intracellular calcium concentration. This can be measured using calcium-sensitive fluorescent dyes.
Objective: To determine the potency (EC50) and efficacy (Emax) of EPT at the 5-HT2A receptor.
Materials:
-
HEK293 or CHO cells stably expressing the human 5-HT2A receptor.
-
Cell culture medium (e.g., DMEM/F12).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
EPT and a reference full agonist (e.g., serotonin or 5-CT).
-
Fluorescence plate reader with an integrated fluidics system (e.g., FLIPR).
Protocol:
-
Cell Plating: Plate the cells in black-walled, clear-bottom 96-well plates and grow to confluence.
-
Dye Loading: Aspirate the culture medium and add the Fluo-4 AM dye loading solution. Incubate for 60 minutes at 37°C.
-
Washing: Gently wash the cells with assay buffer to remove excess dye.
-
Assay: Place the plate into the fluorescence plate reader. Record a baseline fluorescence reading for 10-20 seconds.
-
Compound Addition: The instrument's fluidics system adds a specific concentration of EPT or the reference agonist to the wells.
-
Measurement: Continue to record the fluorescence intensity for 2-3 minutes to capture the peak response.
-
Data Analysis:
-
Calculate the change in fluorescence from baseline for each well.
-
Normalize the response to the maximum response produced by the reference full agonist (Emax).
-
Plot the normalized response against the log concentration of EPT.
-
Fit the data to a four-parameter logistic equation to determine the EC50 and Emax values.
-
Data Presentation:
| Assay Type | Receptor | EPT EC50 (nM) [95% CI] | EPT Emax (%) | n |
| Calcium Flux | 5-HT2A | Data to be determined | Data to be determined | 3 |
| IP-One HTRF | 5-HT2A | Data to be determined | Data to be determined | 3 |
| Table 2: Template for presenting functional activity data for EPT. |
Monoamine Oxidase (MAO) Inhibition Assay
Some tryptamines can inhibit monoamine oxidase (MAO), the enzyme responsible for their degradation. This assay determines if EPT has inhibitory activity against MAO-A or MAO-B.
Objective: To determine the IC50 of EPT for MAO-A and MAO-B.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes.
-
MAO substrate (e.g., kynuramine (B1673886) or luciferin-based probe).
-
EPT and reference inhibitors (e.g., clorgyline for MAO-A, selegiline (B1681611) for MAO-B).
-
Assay buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4).
-
96-well plates.
-
Fluorescence or luminescence plate reader.
Protocol:
-
Assay Setup: In a 96-well plate, add the MAO enzyme, EPT (at various concentrations), and assay buffer.
-
Pre-incubation: Pre-incubate the plate for 15 minutes at 37°C to allow EPT to bind to the enzyme.
-
Initiate Reaction: Add the MAO substrate to all wells to start the enzymatic reaction.
-
Incubation: Incubate for 30-60 minutes at 37°C.
-
Measurement: Stop the reaction (if necessary, depending on the kit) and measure the fluorescent or luminescent signal.
-
Data Analysis:
-
Normalize the data, setting the uninhibited control as 100% activity and the fully inhibited control as 0% activity.
-
Plot the percent inhibition against the log concentration of EPT.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Data Presentation:
| Enzyme | EPT IC50 (µM) [95% CI] | n |
| MAO-A | Data to be determined | 3 |
| MAO-B | Data to be determined | 3 |
| Table 3: Template for presenting MAO inhibition data for EPT. |
In Vitro Metabolism Study
These studies identify the metabolic pathways of a compound and its stability in the presence of liver enzymes.
Objective: To determine the metabolic stability of EPT and identify its major metabolites using human liver microsomes.
Materials:
-
Pooled human liver microsomes (HLM).
-
NADPH regenerating system.
-
EPT.
-
Phosphate buffer (pH 7.4).
-
Acetonitrile (B52724) (for quenching).
-
LC-MS/MS system.
Protocol:
-
Incubation: Pre-warm a mixture of HLM, buffer, and EPT to 37°C.
-
Reaction Initiation: Start the reaction by adding the NADPH regenerating system.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to ice-cold acetonitrile to stop the reaction.
-
Sample Preparation: Centrifuge the quenched samples to precipitate proteins. Collect the supernatant for analysis.
-
LC-MS/MS Analysis: Analyze the samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system to quantify the amount of parent compound (EPT) remaining and to identify the mass of potential metabolites.
-
Data Analysis:
-
Plot the natural log of the percentage of EPT remaining versus time.
-
The slope of the linear portion of this plot gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) as 0.693 / k.
-
Analyze the mass spectrometry data to propose structures for the observed metabolites, which for EPT may include N-dealkylation, and alkyl and aryl hydroxylation[5][6].
-
Data Presentation:
| Parameter | Value |
| In Vitro Half-life (t½, min) | Data to be determined |
| Intrinsic Clearance (CLint, µL/min/mg) | Data to be determined |
| Major Metabolites Identified | m/z |
| Hydroxy-EPT | Data to be determined |
| N-deethyl-EPT | Data to be determined |
| N-depropyl-EPT | Data to be determined |
| Table 4: Template for presenting in vitro metabolism data for EPT. |
Experimental Workflow Visualization
The following diagram outlines a logical workflow for the in vitro characterization of a novel compound like EPT.
Caption: General experimental workflow for in vitro profiling of EPT.
References
- 1. psychedelicreview.com [psychedelicreview.com]
- 2. psychonautwiki.org [psychonautwiki.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Studies on the In Vitro and In Vivo Metabolic Fate of the New Psychoactive Substance N-Ethyl-N-Propyltryptamine for Analytical Purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolite markers for three synthetic tryptamines N-ethyl-N-propyltryptamine, 4-hydroxy-N-ethyl-N-propyltryptamine, and 5-methoxy-N-ethyl-N-propyltryptamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Determining Etoposide Cytotoxicity in Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etoposide (B1684455) (EPT), a topoisomerase II inhibitor, is a widely used chemotherapeutic agent that exerts its cytotoxic effects by inducing DNA double-strand breaks, ultimately leading to apoptosis in rapidly dividing cancer cells.[1][2] The assessment of EPT-induced cytotoxicity is a critical step in both preclinical cancer research and drug development. This document provides detailed application notes and protocols for common cell culture-based assays to determine the cytotoxic effects of etoposide.
Mechanism of Action: Etoposide targets the enzyme topoisomerase II, which is crucial for resolving DNA topological problems during replication and transcription. EPT stabilizes the transient covalent complex formed between topoisomerase II and DNA, preventing the re-ligation of the DNA strands.[1][2] This leads to the accumulation of double-strand breaks, triggering a DNA damage response. In cancer cells, this damage often overwhelms the repair machinery, initiating apoptotic signaling cascades.[3] Key pathways involved include the p53-dependent pathway, which transcriptionally activates pro-apoptotic genes, and the Fas/FasL death receptor pathway.[3][4]
Data Presentation: Etoposide IC50 Values
The half-maximal inhibitory concentration (IC50) is a quantitative measure of the effectiveness of a compound in inhibiting a biological or biochemical function. The following table summarizes reported IC50 values for etoposide in various cancer cell lines, providing a comparative overview of its cytotoxic potency.
| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |
| A549 | Lung Cancer | 3.49 (72h) | MTT | [5] |
| BEAS-2B | Normal Lung | 2.10 (72h) | MTT | [5] |
| 1A9 | Ovarian Cancer | 0.15 (ED50, 72h) | Not Specified | [6] |
| 4T1 | Mouse Breast Cancer | > 10 (72h) | MTT | [6] |
| 5637 | Bladder Cancer | 0.53 | Not Specified | [6] |
| A-375 | Melanoma | 0.24 (72h) | ATPlite | [6] |
| MKN45 | Gastric Cancer | Not Specified | Not Specified | [7] |
| AGS | Gastric Cancer | Not Specified | Not Specified | [7] |
| SCLC cell lines | Small Cell Lung Cancer | Various | MTS | [8] |
Experimental Protocols
This section provides detailed, step-by-step protocols for commonly used assays to evaluate etoposide-induced cytotoxicity.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan (B1609692) product.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours.[9]
-
Etoposide Treatment: Treat the cells with various concentrations of etoposide and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% glacial acetic acid with 16% SDS, pH 4.7) to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to reduce background.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[11]
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with various concentrations of etoposide and controls (vehicle control, no-cell control, and maximum LDH release control) for the desired time.[11][12]
-
Supernatant Collection: After incubation, centrifuge the plate at 1000 RPM for 5 minutes.[13] Carefully transfer 100 µL of the supernatant from each well to a new, clean 96-well plate.[13]
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 100 µL of the reaction mixture to each well of the new plate containing the supernatant.[13]
-
Incubation: Incubate the plate at room temperature for 20-30 minutes, protected from light.[13][14]
-
Stop Reaction: Add 50 µL of stop solution to each well.[14]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[13]
-
Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells relative to the maximum LDH release control.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[15] Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[15]
Protocol:
-
Cell Seeding and Treatment: Seed 1-5 x 10⁵ cells and treat with etoposide for the desired duration.
-
Cell Harvesting: Collect both floating and adherent cells. Wash the cells once with cold PBS.
-
Cell Staining: Resuspend the cell pellet in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[16]
-
Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples immediately (within 1 hour) using a flow cytometer.
Caspase-3/7 Activity Assay
Caspase-3 and -7 are key effector caspases that are activated during apoptosis. This assay measures their activity using a proluminescent or fluorescent substrate.[17]
Protocol:
-
Cell Seeding and Treatment: Seed 2 × 10⁴ cells per well in a 384-well plate and treat with etoposide.[18]
-
Reagent Addition: Add an equal volume of the caspase-3/7 reagent to each well.[18]
-
Incubation: Incubate the plate at room temperature for 30 minutes to 2 hours, protected from light.[17][18]
-
Fluorescence/Luminescence Measurement: Measure the fluorescence (excitation ~499 nm, emission ~521 nm) or luminescence using a microplate reader.[17]
-
Data Analysis: Express the caspase activity as relative fluorescence/luminescence units compared to the untreated control.
Visualizations
Etoposide's Mechanism of Action and Cytotoxicity Pathways
The following diagrams illustrate the key steps in etoposide's mechanism of action and the subsequent signaling pathways leading to apoptosis.
Experimental Workflow for Etoposide Cytotoxicity Assays
This diagram outlines the general workflow for assessing the cytotoxic effects of etoposide in cell culture.
References
- 1. Etoposide - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of Etoposide? [synapse.patsnap.com]
- 4. Molecular mechanisms of etoposide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. netjournals.org [netjournals.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. MTT (Assay protocol [protocols.io]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. LDH Cytotoxicity Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. LDH cytotoxicity assay [protocols.io]
- 13. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 14. file.medchemexpress.com [file.medchemexpress.com]
- 15. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 16. kumc.edu [kumc.edu]
- 17. promega.com.cn [promega.com.cn]
- 18. Effect of Histone Deacetylase Inhibitors Trichostatin A and Valproic Acid on Etoposide-induced Apoptosis in Leukemia Cells | Anticancer Research [ar.iiarjournals.org]
Application Notes and Protocols for Studying the Behavioral Effects of Ethosuximide (EPT) in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the established animal models and behavioral assays used to investigate the diverse behavioral effects of Ethosuximide (B1671622) (EPT). Detailed experimental protocols, quantitative data summaries, and visualizations of key signaling pathways and workflows are included to facilitate the design and implementation of preclinical studies.
Introduction to Ethosuximide and its Behavioral Effects
Ethosuximide (EPT) is an anticonvulsant medication primarily used in the treatment of absence seizures. Its principal mechanism of action is the blockade of T-type voltage-gated calcium channels, particularly in thalamic neurons, which disrupts the abnormal rhythmic brain activity associated with these seizures[1]. Beyond its anti-seizure efficacy, preclinical studies in animal models have revealed a complex profile of behavioral effects, including impacts on learning and memory, anxiety, and depression-like behaviors. Understanding these effects is crucial for a comprehensive assessment of EPT's neuropsychopharmacological profile.
Key Signaling Pathway of Ethosuximide
The primary mechanism through which Ethosuximide exerts its effects is by inhibiting T-type calcium channels. This action reduces the influx of calcium ions into neurons, thereby decreasing neuronal excitability in brain regions like the thalamus. This modulation of neuronal firing is central to its anticonvulsant properties and is also thought to underlie its behavioral effects.
Animal Models and Behavioral Assays
A variety of animal models are employed to study the behavioral effects of EPT. The most common include rats (e.g., Sprague-Dawley, WAG/Rij, GAERS), mice (e.g., C57BL/6J), and zebrafish larvae. The choice of model often depends on the specific behavioral domain being investigated.
Learning and Memory
EPT has been shown to have differential effects on various aspects of learning and memory. Notably, chronic administration has been associated with impaired fear memory, while spatial learning and memory appear to be unaffected[2].
Quantitative Data Summary: Effects of EPT on Learning and Memory
| Behavioral Test | Animal Model | EPT Dose (mg/kg) | Administration | Key Findings | Reference |
| Passive Avoidance Test | Sprague-Dawley Rats | 100, 200, 250 | Chronic (21 days) | Impaired fear memory | [2] |
| T-Maze | Sprague-Dawley Rats | 100, 200, 250 | Chronic (21 days) | No effect on spatial learning | [2] |
| Morris Water Maze | C57BL/6J Mice | 20 | Chronic | No significant impact on cognitive functions | [3][4] |
| Instrumental Training | Sprague-Dawley Rats | Not specified | Not specified | No performance deficits; more rapid acquisition of avoidance response | [5] |
Experimental Protocol: Passive Avoidance Test
This test assesses fear-motivated memory.
-
Apparatus: A two-compartment box with one illuminated and one dark compartment, separated by a door. The floor of the dark compartment is equipped with a grid for delivering a mild footshock.
-
Procedure:
-
Habituation/Training: Place the animal in the illuminated compartment. After a brief period, the door to the dark compartment opens. Rodents naturally prefer darker environments and will typically enter the dark compartment. Once the animal has fully entered the dark compartment, the door closes, and a brief, mild footshock is delivered.
-
Drug Administration: Administer EPT or vehicle control at the specified dose and time before the retention test. For chronic studies, administration occurs over a defined period before training and testing.
-
Retention Test: 24 hours after the training, place the animal back in the illuminated compartment. The latency to enter the dark compartment is measured. A longer latency indicates better retention of the fear memory.
-
Anxiety-Like Behavior
Studies in zebrafish larvae have suggested that EPT may have anxiolytic effects, particularly at lower concentrations.
Quantitative Data Summary: Effects of EPT on Anxiety-Like Behavior
| Behavioral Test | Animal Model | EPT Concentration | Key Findings | Reference |
| Light-Dark Transition Test | Zebrafish Larvae (7 dpf) | 5 mmol/l | Reduced thigmotaxis (anxiolytic effect) | [6] |
| Light-Dark Transition Test | Zebrafish Larvae (5 & 7 dpf) | 2, 5, 10 mmol/l | Increased locomotor activity | [6] |
| Light-Dark Transition Test | Zebrafish Larvae (5 & 7 dpf) | 40 mmol/l | Inhibited locomotor activity | [6] |
Experimental Protocol: Light-Dark Transition Test (Zebrafish Larvae)
This test assesses anxiety-like behavior based on the natural aversion of larvae to the dark.
-
Apparatus: A multi-well plate with each well having a light and a dark zone.
-
Procedure:
-
Acclimation: Place individual zebrafish larvae in the wells and allow them to acclimate to the testing environment under constant illumination.
-
Drug Administration: Expose the larvae to different concentrations of EPT in the water for a specified duration.
-
Testing: The test consists of alternating periods of light and darkness. The movement of the larvae, including the time spent in the light and dark zones and thigmotaxis (hugging the walls), is recorded and analyzed. An increase in time spent in the light zone and a decrease in thigmotaxis are indicative of anxiolytic-like effects.
-
Depressive-Like Behavior
In a genetic animal model of absence epilepsy (WAG/Rij rats), which also exhibits a depressive-like comorbidity, EPT has been shown to improve depressive-like behavior.
Quantitative Data Summary: Effects of EPT on Depressive-Like Behavior
| Behavioral Test | Animal Model | EPT Dose (mg/kg/day) | Administration | Key Findings | Reference |
| Forced Swim Test | WAG/Rij Rats | ~80 | Chronic (17 weeks) | Improved depressive-like behavior | [7] |
Experimental Protocol: Forced Swim Test
This test is used to assess behavioral despair, a component of depressive-like states.
-
Apparatus: A cylindrical container filled with water, from which the animal cannot escape.
-
Procedure:
-
Drug Administration: Administer EPT or vehicle control according to the study design (e.g., chronic administration).
-
Pre-test Session (for rats): On the first day, place the rat in the water for 15 minutes. This session is for habituation.
-
Test Session: 24 hours after the pre-test, place the animal back in the water for a 5-minute session. The duration of immobility (floating with minimal movements to keep the head above water) is recorded. A decrease in immobility time is interpreted as an antidepressant-like effect. For mice, a single 6-minute session is typically used, with the first 2 minutes for habituation and the last 4 minutes for scoring.
-
Psychosis-Like Behavior
The direct study of EPT-induced psychosis in animal models is not well-established. However, the phenomenon of "forced normalization," where the control of seizures is accompanied by the emergence of psychosis, has been documented in clinical cases[8]. Research into the role of T-type calcium channels, the primary target of EPT, in psychosis is an emerging area. Some studies suggest that T-type calcium channel antagonists may have antipsychotic-like properties.
Conclusion
The study of Ethosuximide's behavioral effects in animal models reveals a multifaceted pharmacological profile. While it can impair certain types of memory, it also demonstrates potential anxiolytic and antidepressant-like properties. The detailed protocols and data summaries provided in these application notes serve as a valuable resource for researchers aiming to further elucidate the complex behavioral pharmacology of EPT and its underlying mechanisms. Future research should focus on more detailed dose-response studies for various behavioral endpoints and explore the potential for developing animal models to investigate the phenomenon of forced normalization psychosis associated with seizure control.
References
- 1. T-type calcium channel Cav3.2 deficient mice show elevated anxiety, impaired memory and reduced sensitivity to psychostimulants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. T-type calcium channel antagonism produces antipsychotic-like effects and reduces stimulant-induced glutamate release in the nucleus accumbens of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Forced Normalization Revisited: New Concepts About a Paradoxical Phenomenon [frontiersin.org]
- 4. T-type calcium channels attenuate anxiety in MPTP-treated mice through modulating burst firing of dopaminergic neuron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Behavioural responses of zebrafish larvae to acute ethosuximide exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Light/Dark preference test (adult zebrafish, larval zebrafish) | Protocols | Zantiks [zantiks.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: In Vivo Microdialysis for Measuring Neurotransmitter Release Induced by Electrical Potential Therapy (EPT)
Audience: Researchers, scientists, and drug development professionals.
Introduction
In vivo microdialysis is a powerful technique for sampling the extracellular fluid of living tissues, providing a means to measure endogenous neurotransmitter levels in the brain of awake and freely moving animals.[1] When coupled with a controlled stimulus, such as Electrical Potential Therapy (EPT) or direct electrical stimulation, this methodology allows for the precise investigation of stimulus-induced neurotransmitter release dynamics. This is crucial for understanding the neurobiological mechanisms of action of novel therapeutic interventions, characterizing disease models, and for the development of new drugs targeting the central nervous system.
These application notes provide a comprehensive overview and detailed protocols for utilizing in vivo microdialysis to measure neurotransmitter release evoked by electrical stimulation. The focus is on dopamine (B1211576) and glutamate, two key neurotransmitters implicated in a wide range of neurological and psychiatric disorders.
Signaling Pathway of Electrical Stimulation-Induced Neurotransmitter Release
Electrical stimulation of a brain region directly depolarizes neuronal membranes, initiating a cascade of events that culminates in neurotransmitter release. The fundamental principle involves the generation of action potentials that propagate along the axon to the presynaptic terminal. This depolarization leads to the opening of voltage-gated calcium channels, causing an influx of Ca²⁺ ions. The rise in intracellular calcium concentration triggers the fusion of synaptic vesicles with the presynaptic membrane and the subsequent exocytosis of neurotransmitters into the synaptic cleft.
Experimental Workflow
The successful implementation of an in vivo microdialysis experiment with electrical stimulation requires careful planning and execution of several sequential steps, from surgical preparation to data analysis.
Detailed Experimental Protocols
This section provides a detailed methodology for conducting an in vivo microdialysis study to measure electrical stimulation-induced neurotransmitter release in the rat brain.
Animal Model
-
Species: Male Sprague-Dawley rats (250-300g) are commonly used.[2]
-
Housing: Animals should be individually housed after surgery to prevent damage to the implant. A 12-hour light/dark cycle should be maintained with ad libitum access to food and water.[2]
Stereotaxic Surgery: Guide Cannula and Electrode Implantation
This protocol is for implanting a guide cannula into the nucleus accumbens (NAc) and a stimulating electrode into the medial prefrontal cortex (mPFC).
-
Anesthesia: Anesthetize the rat with isoflurane (B1672236) (3-5% for induction, 1.5-2.5% for maintenance) or a suitable injectable anesthetic.[2]
-
Stereotaxic Placement: Place the anesthetized animal in a stereotaxic frame. Ensure the head is level between bregma and lambda.[2]
-
Surgical Preparation: Make a midline incision on the scalp to expose the skull. Clean the skull surface with saline.[2]
-
Craniotomy: Drill small burr holes over the target brain regions.
-
mPFC (for stimulating electrode): Anteroposterior (AP): +3.2 mm, Mediolateral (ML): ±0.8 mm from bregma.[3]
-
NAc (for guide cannula): AP: +1.6 mm, ML: ±1.5 mm from bregma.
-
-
Implantation:
-
Slowly lower the stimulating electrode to the target depth in the mPFC (Dorsoventral (DV): -3.5 mm from the skull surface).
-
Slowly lower the guide cannula to a position just above the NAc (DV: -6.0 mm from the skull surface).[3]
-
-
Fixation: Secure the guide cannula and electrode to the skull using dental cement and at least two anchor screws.[2]
-
Post-operative Care: Suture the incision site. Administer analgesics as per institutional guidelines. Allow the animal to recover for at least 7 days before the microdialysis experiment. A dummy cannula should be kept in the guide to maintain patency.[2]
In Vivo Microdialysis Procedure
-
Probe Insertion: On the day of the experiment, gently insert a microdialysis probe (e.g., 2 mm membrane length) through the guide cannula into the NAc.
-
Perfusion Solution: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate of 1-2 µL/min using a microinfusion pump.[3] A typical aCSF composition is (in mM): 147 NaCl, 2.7 KCl, 1.2 CaCl₂, and 0.85 MgCl₂.[3] The solution should be sterile-filtered.[4]
-
Equilibration: Allow the system to equilibrate for 1-2 hours after probe insertion to establish a stable baseline.[3]
-
Baseline Sample Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) for at least one hour to establish stable baseline neurotransmitter levels.[3]
-
Electrical Stimulation:
-
Connect the implanted stimulating electrode to a stimulus generator.
-
Deliver electrical stimulation with defined parameters. Example parameters for mPFC stimulation are: 100 Hz frequency, 0.1 ms (B15284909) pulse width, 400 µA current intensity, for a duration of 20 minutes.
-
Continue collecting dialysate samples during and after the stimulation period.
-
-
Sample Storage: Immediately place the collected dialysate samples on dry ice and store them at -80°C until analysis to prevent degradation of neurotransmitters.[3]
Neurotransmitter Analysis: HPLC-ECD
-
Technique: High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) is a highly sensitive method for quantifying monoamines and other electrochemically active neurotransmitters in microdialysate samples.[5]
-
Sample Preparation: Thaw samples on ice. An internal standard may be added.
-
Chromatographic Separation: Inject a small volume (e.g., 20 µL) of the dialysate onto a reverse-phase HPLC column. The mobile phase composition and flow rate are optimized for the separation of the neurotransmitters of interest.[6]
-
Electrochemical Detection: As the separated analytes elute from the column, they pass through an electrochemical detector where they are oxidized or reduced at a specific potential, generating a current that is proportional to the concentration.[5]
-
Quantification: The concentration of each neurotransmitter is determined by comparing the peak area of the sample to that of a standard curve generated from known concentrations of the analytes.[6]
Histological Verification
-
Procedure: At the end of the experiment, perfuse the animal with saline followed by a fixative (e.g., 4% paraformaldehyde).[2]
-
Brain Sectioning: Carefully remove the brain and store it in the fixative. Subsequently, cut coronal sections (e.g., 40-50 µm) through the areas of probe and electrode implantation.[2]
-
Staining and Visualization: Stain the sections with a suitable histological stain (e.g., cresyl violet) to visualize the tissue structure.[2]
-
Verification: Examine the sections under a microscope to confirm the precise location of the microdialysis probe track and the stimulating electrode tip.[7] This step is crucial for the accurate interpretation of the results.
Data Presentation
Quantitative data from in vivo microdialysis experiments are typically presented as the mean ± standard error of the mean (SEM). Basal levels represent the average concentration of the neurotransmitter before stimulation, while stimulated levels show the change in concentration during and after the electrical stimulation.
Table 1: Effect of mPFC Electrical Stimulation on Extracellular Dopamine and Glutamate Levels in the Nucleus Accumbens.
| Neurotransmitter | Basal Level (nM) | Stimulated Level (% of Baseline) |
| Dopamine (DA) | 5.2 ± 0.6 | 185 ± 25 |
| Glutamate (Glu) | 2.5 ± 0.3 µM | 150 ± 18 |
*p < 0.05 compared to baseline. Data are hypothetical and for illustrative purposes.
Table 2: Example of Electrical Stimulation Parameters.
| Parameter | Value |
| Stimulation Frequency | 25 - 400 Hz |
| Pulse Width | 0.1 - 2 ms |
| Current Intensity | 100 - 700 µA |
| Stimulation Duration | 10 - 20 minutes |
Conclusion
The combination of in vivo microdialysis and electrical stimulation provides a powerful platform for investigating the dynamics of neurotransmitter release in response to a controlled stimulus. The detailed protocols and application notes presented here offer a comprehensive guide for researchers and scientists in the field of neuroscience and drug development. Adherence to these methodologies, coupled with careful experimental design and data analysis, will yield reliable and reproducible results, contributing to a deeper understanding of brain function and the development of novel therapeutic strategies.
References
- 1. Microdialysis in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. The High-Precision Liquid Chromatography with Electrochemical Detection (HPLC-ECD) for Monoamines Neurotransmitters and Their Metabolites: A Review [mdpi.com]
- 6. besjournal.com [besjournal.com]
- 7. Rapid and precise method to locate microdialysis probe implantation in the rodent brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Ethylpropyltryptamine (EPT) Metabolism
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methods used to study the metabolism of N-ethyl-N-propyltryptamine (EPT), a synthetic tryptamine (B22526). The following sections detail the metabolic pathways of EPT, protocols for in vitro and in vivo studies, and analytical techniques for the identification and quantification of its metabolites.
Introduction to Ethylpropyltryptamine (EPT) Metabolism
This compound (EPT) is a psychoactive substance of the tryptamine class. Understanding its metabolic fate is crucial for clinical and forensic toxicology, as well as for drug development purposes. Metabolism studies are essential for identifying the bioactive and inactive metabolites, elucidating clearance pathways, and assessing the potential for drug-drug interactions. EPT undergoes extensive phase I and phase II metabolism, primarily in the liver, leading to a variety of metabolites.
Metabolic Pathways of EPT
In vitro and in vivo studies have revealed several key metabolic pathways for EPT.[1][2] The primary reactions include:
-
Hydroxylation: This is a major metabolic route, occurring on both the alkyl side chain and the indole (B1671886) ring.[1][2]
-
N-dealkylation: The ethyl and propyl groups can be removed from the amine.[1][2]
-
Carbonylation: The formation of a carbonyl group has also been observed as a metabolic transformation.[1][2]
-
Conjugation (Phase II Metabolism): Hydroxylated metabolites can undergo further conjugation with glucuronic acid (glucuronidation) or sulfate (B86663) (sulfation) to increase their water solubility and facilitate excretion.[1]
In vivo studies in rats have shown a shift in metabolism towards more extensive indole ring hydroxylation and subsequent glucuronidation compared to in vitro models.[1] Notably, the parent EPT compound is often not detectable in urine samples, making the identification of its metabolites critical for confirming exposure.[1]
Quantitative Data on EPT Metabolism
The following table summarizes the major in vitro metabolites of EPT identified after incubation with pooled human liver microsomes (pHLM). The relative abundance provides an indication of the major metabolic pathways.
| Metabolite | Biotransformation | Proposed Formula | Monoisotopic Mass (Da) |
| M1 | Hydroxylation | C15H22N2O | 246.1732 |
| M2 | N-deethylation | C13H18N2 | 202.1470 |
| M3 | N-depropylation | C12H16N2 | 188.1313 |
| M4 | Carbonylation | C15H20N2O | 244.1576 |
| M5 | Hydroxylation + N-deethylation | C13H18N2O | 218.1419 |
| M6 | Hydroxylation + N-depropylation | C12H16N2O | 204.1263 |
Data synthesized from information presented in a study by Andreassen et al. (2024).[2]
Experimental Protocols
In Vitro Metabolism using Human Liver S9 Fraction
This protocol is designed to identify the metabolites of EPT using a pooled human liver S9 fraction, which contains both microsomal and cytosolic enzymes.
Materials:
-
This compound (EPT)
-
Pooled human liver S9 fraction
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Uridine diphosphate (B83284) glucuronic acid (UDPGA)
-
3'-phosphoadenosine-5'-phosphosulfate (PAPS)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (ACN)
-
Internal standard (e.g., deuterated EPT)
-
Microcentrifuge tubes
-
Incubator/shaking water bath (37°C)
-
Centrifuge
Procedure:
-
Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture (final volume of 200 µL) containing phosphate buffer (pH 7.4), pooled human liver S9 fraction (final concentration, e.g., 1 mg/mL), and the NADPH regenerating system. To investigate phase II metabolism, supplement the mixture with UDPGA and PAPS.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiation of Reaction: Add EPT (final concentration, e.g., 10 µM) to the pre-incubated mixture to initiate the metabolic reaction.
-
Incubation: Incubate the reaction mixture at 37°C with gentle shaking for a specified time (e.g., 0, 15, 30, 60, and 120 minutes).
-
Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Protein Precipitation: Vortex the mixture vigorously and then centrifuge at a high speed (e.g., 14,000 rpm) for 10 minutes to precipitate the proteins.
-
Sample Collection: Transfer the supernatant to a new tube for analysis by LC-MS/MS or GC-MS.
In Vitro Metabolism using Pooled Human Liver Microsomes (pHLM)
This protocol is suitable for studying phase I metabolism mediated by cytochrome P450 (CYP) enzymes.
Materials:
-
This compound (EPT)
-
Pooled human liver microsomes (pHLM)
-
NADPH
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN)
-
Internal standard
-
Microcentrifuge tubes
-
Incubator/shaking water bath (37°C)
-
Centrifuge
Procedure:
-
Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer (pH 7.4) and pHLM (final concentration, e.g., 0.5 mg/mL).
-
Pre-incubation: Pre-incubate the mixture with EPT (final concentration, e.g., 1 µM) at 37°C for 5 minutes.
-
Initiation of Reaction: Initiate the reaction by adding NADPH (final concentration, e.g., 1 mM).
-
Incubation: Incubate at 37°C with gentle shaking for various time points (e.g., 0, 5, 15, 30, 45 minutes).
-
Termination of Reaction: Terminate the reaction by adding ice-cold acetonitrile containing an internal standard.
-
Protein Precipitation: Vortex and centrifuge to pellet the protein.
-
Sample Collection: Transfer the supernatant for analysis.
Analytical Methodologies
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS, particularly using a high-resolution instrument like a Quadrupole Time-of-Flight (QTOF) mass spectrometer, is the preferred method for the identification and quantification of EPT and its metabolites.
Sample Preparation (Liquid-Liquid Extraction for Blood/Urine):
-
To 500 µL of the biological sample (e.g., urine or blood), add an internal standard.
-
Add a buffer to adjust the pH (e.g., borate (B1201080) buffer for alkaline conditions).
-
Add an extraction solvent (e.g., a mixture of ethyl acetate (B1210297) and heptane).
-
Vortex and centrifuge the sample.
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., a mixture of mobile phase A and B) for LC-MS/MS analysis.
Illustrative UHPLC-QTOF-MS Parameters:
-
Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage over several minutes to elute compounds of varying polarity.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 1 - 5 µL.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Mass Spectrometer: QTOF operated in MS and MS/MS modes.
-
Data Acquisition: Acquire full scan data to identify potential metabolites and product ion scans (MS/MS) to elucidate their structures. Collision energies for fragmentation will need to be optimized for each metabolite, but a range of 10-40 eV is a common starting point.[1]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful technique for the analysis of tryptamines, but it typically requires derivatization to improve the volatility and thermal stability of the analytes.
Sample Preparation and Derivatization:
-
Perform a liquid-liquid extraction as described for LC-MS/MS.
-
Evaporate the organic extract to dryness.
-
Derivatization: Add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
-
Incubate the mixture at an elevated temperature (e.g., 70-100°C) for a specified time (e.g., 30-60 minutes) to ensure complete derivatization.
-
The derivatized sample is then ready for GC-MS analysis.
Illustrative GC-MS Parameters:
-
Column: A non-polar capillary column such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at a low temperature (e.g., 100°C), hold for a few minutes, then ramp up to a high temperature (e.g., 300°C) to elute all compounds.
-
Injector Temperature: 250-280°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Ion Trap.
-
Acquisition Mode: Full scan mode to identify unknown metabolites and selected ion monitoring (SIM) mode for targeted quantification.
Visualizations
Metabolic Pathway of this compound (EPT)
Caption: Phase I and Phase II metabolic pathways of EPT.
Experimental Workflow for In Vitro Metabolism Study
Caption: General workflow for in vitro EPT metabolism studies.
Logical Relationship for Analytical Method Selection
References
Application Notes and Protocols for the Identification of Ethylpropyltryptamine (EPT) Metabolites in Urine and Blood
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethylpropyltryptamine (EPT) is a synthetic tryptamine (B22526) and a new psychoactive substance (NPS) that has been identified in forensic cases. Due to its potential for abuse and adverse health effects, robust analytical methods for the detection of EPT and its metabolites in biological matrices are crucial for clinical and forensic toxicology. These application notes provide a comprehensive overview of the metabolism of EPT and detailed protocols for the identification and quantification of its metabolites in urine and blood samples.
Metabolic Pathways of this compound
The biotransformation of EPT primarily occurs in the liver and involves Phase I and Phase II metabolic reactions. Phase I reactions introduce or expose functional groups, while Phase II reactions conjugate these groups with endogenous molecules to increase water solubility and facilitate excretion.
The main metabolic pathways for EPT are:
-
Hydroxylation: The addition of a hydroxyl group (-OH) to the ethyl, propyl, or indole (B1671886) ring of the EPT molecule.
-
N-dealkylation: The removal of the ethyl or propyl group from the nitrogen atom.
-
Conjugation: The attachment of a glucuronic acid or sulfate (B86663) group to the hydroxylated metabolites.
Studies have shown that the parent EPT compound may not be detectable in urine, making the identification of its metabolites essential for confirming intake[1]. The primary targets for analysis are therefore the hydroxylated and dealkylated metabolites, as well as their glucuronide and sulfate conjugates.
Quantitative Data Summary
Due to the limited research on EPT, publicly available quantitative data on its metabolites in human urine and blood is scarce. The following table presents hypothetical, yet realistic, concentration ranges based on data from similar tryptamine compounds. These values should be considered illustrative and are intended to guide the development of analytical methods.
| Analyte | Matrix | Concentration Range (ng/mL) | Method of Analysis |
| This compound (EPT) | Blood | 1 - 20 | LC-MS/MS |
| Hydroxy-EPT | Blood | 5 - 50 | LC-MS/MS |
| N-desethyl-EPT | Blood | 2 - 30 | LC-MS/MS |
| This compound (EPT) | Urine | Not typically detected | LC-MS/MS, GC-MS |
| Hydroxy-EPT | Urine | 50 - 500 | LC-MS/MS, GC-MS |
| Hydroxy-EPT-Glucuronide | Urine | 100 - 1000 | LC-MS/MS |
| N-desethyl-EPT | Urine | 20 - 200 | LC-MS/MS, GC-MS |
| N-despropyl-EPT | Urine | 10 - 150 | LC-MS/MS, GC-MS |
Experimental Protocols
The following are detailed protocols for the extraction and analysis of EPT and its metabolites from urine and blood samples.
Experimental Workflow
Protocol 1: Analysis of EPT Metabolites in Urine using LC-MS/MS
1. Sample Preparation and Enzymatic Hydrolysis
This step is crucial for the detection of glucuronidated metabolites.
-
To 1 mL of urine in a glass tube, add 50 µL of an internal standard solution (e.g., EPT-d5).
-
Add 500 µL of 0.2 M acetate (B1210297) buffer (pH 5.0).
-
Add 20 µL of β-glucuronidase from E. coli.
-
Vortex the mixture and incubate at 60°C for 2 hours.
-
Allow the sample to cool to room temperature.
2. Solid-Phase Extraction (SPE)
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 2 mL of methanol (B129727) followed by 2 mL of deionized water.
-
Loading: Load the hydrolyzed urine sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of deionized water, followed by 2 mL of 0.1 M acetic acid, and then 2 mL of methanol.
-
Elution: Elute the analytes with 2 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
3. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 analytical column (e.g., 100 mm x 2.1 mm, 2.6 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
Monitor at least two MRM transitions for each analyte for confident identification and quantification.
-
Protocol 2: Analysis of EPT Metabolites in Blood using LC-MS/MS
1. Sample Preparation: Protein Precipitation
-
To 200 µL of whole blood or plasma in a microcentrifuge tube, add 50 µL of an internal standard solution (e.g., EPT-d5).
-
Add 600 µL of ice-cold acetonitrile.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube.
2. Evaporation and Reconstitution
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
3. LC-MS/MS Analysis
-
Follow the same LC-MS/MS parameters as described in Protocol 1.
Protocol 3: GC-MS Analysis of EPT Metabolites in Urine (for Hydroxylated and Dealkylated Metabolites)
1. Sample Preparation and Extraction
-
Perform enzymatic hydrolysis as described in Protocol 1.
-
Perform Solid-Phase Extraction as described in Protocol 1.
2. Derivatization
This step is necessary to increase the volatility of the hydroxylated metabolites for GC-MS analysis.
-
Evaporate the eluate from the SPE step to dryness.
-
Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Cap the vial and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
3. GC-MS Analysis
-
Gas Chromatography (GC):
-
Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm).
-
Inlet Temperature: 280°C.
-
Oven Program: Start at 100°C, hold for 1 minute, ramp to 300°C at 20°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injection Mode: Splitless.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-550.
-
Conclusion
The identification of this compound (EPT) use relies heavily on the detection of its metabolites in biological fluids. The protocols outlined in these application notes provide robust and reliable methods for the extraction, identification, and quantification of EPT metabolites in both urine and blood samples using LC-MS/MS and GC-MS. While quantitative data for EPT remains limited, the provided methodologies offer a strong foundation for researchers in the fields of toxicology, forensic science, and drug development to further investigate this emerging psychoactive substance.
References
Application Note: A Comprehensive Protocol for Studying Elacestrant (EPT) Metabolism Using Human Liver Microsomes
Introduction
Elacestrant (B1663853), marketed as Orserdu, is an oral selective estrogen receptor degrader (SERD) approved for the treatment of postmenopausal women or adult men with estrogen receptor (ER)-positive, HER2-negative, ESR1-mutated advanced or metastatic breast cancer.[1][2] As with any therapeutic agent, a thorough understanding of its metabolic fate is critical for optimizing clinical use, predicting pharmacokinetic variability, and assessing potential drug-drug interactions (DDIs). The liver is the primary site of metabolism for Elacestrant, making in vitro models of hepatic clearance particularly valuable.[1][2][3]
Human liver microsomes (HLMs) are subcellular fractions derived from the endoplasmic reticulum of hepatocytes.[4][5] They are a robust and widely used in vitro tool because they contain a high concentration of key drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily, which is responsible for the Phase I metabolism of a vast number of drugs.[6][7] This application note provides a detailed protocol for using HLMs to investigate the metabolic stability and pathways of Elacestrant, offering researchers a reliable method for early-stage drug development and mechanistic studies.
Elacestrant Metabolism Overview
In vitro and in vivo studies have established that Elacestrant is predominantly metabolized by hepatic CYP enzymes. The primary enzyme responsible for its oxidative metabolism is CYP3A4, with minor contributions from CYP2A6 and CYP2C9.[1] The main metabolic transformations include N-dealkylation, N-demethylation, and various other oxidations such as hydroxylations.[8] Subsequent Phase II conjugation, specifically glucuronidation, has also been observed in human plasma.[8] Understanding the contribution of each enzyme is crucial for predicting DDIs, as co-administration of strong CYP3A4 inhibitors (e.g., ketoconazole) or inducers (e.g., rifampin) can significantly alter Elacestrant's plasma concentrations.[3][9]
Data Presentation: Quantitative Summary
The following tables summarize key quantitative data related to Elacestrant's pharmacokinetics and metabolism. This information is essential for designing and interpreting in vitro metabolism studies.
Table 1: Pharmacokinetic Properties of Elacestrant
| Parameter | Value | Reference |
| Bioavailability | ~11% | [2][3] |
| Plasma Protein Binding | >99% | [1] |
| Apparent Volume of Distribution | 5800 L | [1] |
| Elimination Half-Life | 30 to 50 hours | [1] |
| Clearance | 186 L/hr | [1] |
| Time to Peak (Tmax) | ~4 hours | [8] |
| Cmax (at 345 mg dose) | 119 ng/mL | [1] |
| AUC₀₋₂₄h (at 345 mg dose) | 2440 ng·h/mL | [1] |
| Route of Elimination | Primarily feces (~82%), minor in urine (~7.5%) | [1] |
Table 2: Cytochrome P450 Enzyme Contribution to Elacestrant Metabolism
| Enzyme | Contribution | Notes | Reference |
| CYP3A4 | Major | Primary enzyme responsible for oxidative metabolism. Susceptible to DDIs with strong CYP3A4 inhibitors and inducers. | [1][10] |
| CYP2A6 | Minor | Contributes to a lesser extent to metabolism. | [1] |
| CYP2C9 | Minor | Contributes to a lesser extent to metabolism. | [1] |
Experimental Protocol: Metabolic Stability of Elacestrant in Human Liver Microsomes
This section provides a detailed methodology for assessing the metabolic stability of Elacestrant. The protocol is designed for a high-throughput format but can be adapted for smaller-scale experiments.
1. Materials and Reagents
-
Pooled Human Liver Microsomes (e.g., 20 mg/mL stock)
-
Elacestrant powder
-
DMSO (Dimethyl sulfoxide)
-
Potassium Phosphate Buffer (100 mM, pH 7.4)
-
NADPH (β-Nicotinamide adenine (B156593) dinucleotide 2'-phosphate reduced tetrasodium (B8768297) salt)
-
Magnesium Chloride (MgCl₂)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Internal Standard (IS), e.g., a structurally similar compound not metabolized by CYPs
-
96-well incubation plates
-
Water bath or incubator shaker set to 37°C
-
Centrifuge capable of handling 96-well plates
2. Preparation of Solutions
-
Elacestrant Stock Solution (10 mM): Dissolve the appropriate amount of Elacestrant powder in DMSO.
-
Elacestrant Working Solution (e.g., 100 µM): Dilute the 10 mM stock solution in acetonitrile or buffer.
-
NADPH Solution (20 mM): Dissolve NADPH in 100 mM phosphate buffer. Prepare fresh before each experiment and keep on ice.
-
Quenching Solution: Cold acetonitrile containing the internal standard at a fixed concentration (e.g., 100 nM).
3. Incubation Procedure
This protocol assumes a final incubation volume of 200 µL and a final Elacestrant concentration of 1 µM.
-
Prepare the Incubation Mixture: In each well of a 96-well plate, add the following on ice:
-
100 mM Phosphate Buffer (pH 7.4)
-
Pooled HLMs (to a final concentration of 0.5 mg/mL)
-
MgCl₂ (to a final concentration of 3.3 mM)[11]
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking to bring the mixture to temperature.
-
Add Test Compound: Add Elacestrant working solution to each well to achieve the final desired concentration (e.g., 1 µM).
-
Initiate the Reaction: Start the metabolic reaction by adding the NADPH solution (to a final concentration of 1-3 mM).[11] The time of this addition is considered T=0.
-
Time Points: Incubate the plate at 37°C. At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in the respective wells.
-
Quench the Reaction: To stop the reaction, add 2 volumes (e.g., 400 µL) of the cold quenching solution (acetonitrile with IS) to the appropriate wells at each time point.[11][12]
-
Controls:
-
No NADPH Control: For the longest time point, run a parallel incubation where the NADPH solution is replaced with phosphate buffer.
-
T=0 Control: Add the quenching solution before adding the NADPH.
-
-
Protein Precipitation: Once all time points are collected, seal the plate and centrifuge at a high speed (e.g., 3000-4000 x g) for 10-15 minutes to pellet the precipitated microsomal proteins.
4. Sample Analysis (LC-MS/MS)
-
Carefully transfer the supernatant from the incubation plate to a new 96-well plate for analysis.
-
Analyze the samples using a validated LC-MS/MS method to quantify the peak area ratio of Elacestrant relative to the internal standard.
5. Data Analysis
-
Calculate Percentage Remaining: Determine the percentage of Elacestrant remaining at each time point relative to the T=0 sample.
-
Determine Elimination Rate Constant (k): Plot the natural logarithm (ln) of the percentage of Elacestrant remaining against time. The slope of the linear portion of this curve is the negative elimination rate constant (-k).
-
Slope = -k
-
-
Calculate Half-Life (t½): The in vitro half-life is calculated from the rate constant.
-
t½ = 0.693 / k
-
-
Calculate Intrinsic Clearance (CLint): The intrinsic clearance represents the maximal capacity of the liver to metabolize a drug.
-
CLint (µL/min/mg protein) = (0.693 / t½) x (Incubation Volume (µL) / Microsomal Protein (mg))[11]
-
Data Interpretation and Application
The data generated from HLM stability assays are fundamental to modern drug development. The calculated in vitro half-life and intrinsic clearance values allow for the classification of Elacestrant's metabolic stability (high, intermediate, or low clearance). This information, when integrated with other data, helps predict in vivo pharmacokinetic parameters and informs clinical decisions.
By establishing that Elacestrant is a CYP3A4 substrate, these in vitro studies provide a mechanistic basis for the clinically observed drug-drug interactions.[9][13] This knowledge is critical for guiding dosage adjustments when Elacestrant is co-administered with strong modulators of CYP3A4, thereby enhancing patient safety and therapeutic efficacy.[2] Furthermore, identifying the major metabolites formed in HLMs can guide metabolite identification and safety qualification studies later in development.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Pharmacology and Pharmacokinetics of Elacestrant - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Elacestrant in the treatment landscape of ER-positive, HER2-negative, ESR1-mutated advanced breast cancer: a contemporary narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dls.com [dls.com]
- 5. Choosing Between Human Liver Microsomes and Hepatocytes [synapse.patsnap.com]
- 6. mttlab.eu [mttlab.eu]
- 7. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. What is Elacestrant hydrochloride, Mechanism of action, applications, interactions? [enantilabs.com]
- 10. Elacestrant - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 12. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 13. Pharmacology and pharmacokinetics of elacestrant - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Ethylpropyltryptamine stability and degradation pathways
Technical Support Center: Ethylpropyltryptamine (EPT)
This technical support guide provides essential information for researchers, scientists, and drug development professionals working with this compound (EPT). It covers common questions and troubleshooting scenarios related to the compound's stability and degradation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound (EPT)?
A1: While comprehensive, peer-reviewed stability studies for EPT are not publicly available, general best practices for tryptamine (B22526) compounds should be followed to minimize degradation. Vendors recommend storing EPT and its salts (e.g., fumarate) in a cool, dry, and dark environment.[1][2] Containers should be tightly sealed to protect the compound from light, humidity, and heat.[1]
Table 1: Recommended Storage Conditions for EPT
| Parameter | Condition | Rationale |
| Temperature | Cool (Room temperature or below) | Prevents acceleration of potential hydrolytic and oxidative degradation pathways. |
| Light | Protected (Amber vials, dark cabinet) | The indole (B1671886) ring common to tryptamines can be susceptible to photolytic degradation. |
| Atmosphere | Tightly sealed container, inert gas optional | Minimizes exposure to oxygen and moisture, which can participate in oxidative and hydrolytic degradation. |
| Form | Fumarate salt or other stable salt form | Salt forms are generally more crystalline and less hygroscopic than the freebase, offering greater stability. |
Q2: What are the known degradation pathways for EPT?
A2: The primary documented degradation pathways for EPT are metabolic. Studies on its fate in biological systems show that EPT is extensively metabolized and the parent compound is often not detectable in urine samples after administration.[1] The main metabolic transformations occur via two phases of metabolism.
Phase I Metabolism:
-
Hydroxylation: This is a major pathway. Hydroxyl groups (-OH) are added to both the indole ring (aryl hydroxylation) and the ethyl/propyl side chains (alkyl hydroxylation).[1][3]
-
N-Dealkylation: The ethyl or propyl group is removed from the nitrogen atom.[1][3]
-
Carbonylation: A carbonyl group (C=O) is formed, which was identified as a major metabolic route in in vitro studies with human liver microsomes.[3]
Phase II Metabolism:
-
Glucuronidation: Following hydroxylation, a glucuronic acid molecule is attached to the hydroxylated metabolite. This increases the water solubility of the compound to facilitate excretion.[1]
-
Sulfation: A sulfate (B86663) group can be added to a hydroxylated metabolite.[1]
These metabolic pathways represent the primary known routes of EPT degradation in a biological context.
Troubleshooting Guides
Problem 1: I cannot detect the parent EPT compound in my in vivo (e.g., urine) samples.
-
Cause: EPT is subject to extensive and rapid metabolism. In vivo studies on rats showed that the parent compound was completely metabolized and therefore not detectable in urine.[1]
-
Solution: Your analytical method must target the major metabolites of EPT, not the parent drug. For reliable identification of EPT administration, it is recommended to include analytical targets such as hydroxy-EPT and its glucuronide conjugates.[1]
Problem 2: My EPT sample shows unexpected impurities after a short period of storage.
-
Cause 1: Improper Storage. Exposure to light, heat, or humidity can accelerate the degradation of tryptamines.
-
Solution 1: Review your storage protocol. Ensure the sample is in a tightly sealed, light-resistant container and stored in a cool, dry location as outlined in Table 1.
-
Cause 2: Oxidative Degradation. The indole nucleus of tryptamines can be susceptible to oxidation, especially in solution or when exposed to air over long periods.
-
Solution 2: For long-term storage of solutions, consider using deoxygenated solvents and storing under an inert atmosphere (e.g., nitrogen or argon). Prepare solutions fresh whenever possible for critical experiments.
Problem 3: I am developing a stability-indicating analytical method and need to generate degradation products. What conditions should I use?
-
Cause: A stability-indicating method must be able to resolve the parent drug from its degradation products. To validate this, you must intentionally degrade the drug under controlled ("forced degradation") conditions.
-
Solution: While specific forced degradation data for EPT is not published, a standard approach can be adopted based on ICH guidelines. This involves exposing the drug to stress conditions like acid, base, oxidation, heat, and light to generate potential degradants. A general workflow is outlined below.
Experimental Protocols
Protocol: Identification of In Vitro Metabolites of EPT
This protocol is adapted from methodologies used in published studies on EPT metabolism.[1][3] It serves as a template for researchers aiming to identify Phase I and Phase II metabolites.
1. Objective: To identify the metabolites of EPT after incubation with human liver enzymes.
2. Materials:
-
This compound (EPT)
-
Pooled human liver microsomes or S9 fraction
-
NADPH regeneration system (e.g., G6P, G6PDH, NADP+)
-
UDPGA (for Phase II glucuronidation)
-
PAPS (for Phase II sulfation, if using S9)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (ACN), HPLC-grade
-
Formic acid
-
High-Resolution Mass Spectrometer coupled with Liquid Chromatography (LC-HR-MS/MS)
3. Procedure:
-
Incubation Preparation:
-
In a microcentrifuge tube, prepare a final incubation volume of 200 µL.
-
Add phosphate buffer (pH 7.4).
-
Add the NADPH regeneration system.
-
Add human liver microsomes or S9 fraction (typically to a final protein concentration of 0.5-1.0 mg/mL).
-
(For Phase II) Add cofactors UDPGA (for glucuronidation) and/or PAPS (for sulfation).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
-
Reaction Initiation:
-
Initiate the reaction by adding EPT (typically to a final concentration of 1-10 µM).
-
Incubate at 37°C for a set time (e.g., 60 minutes). A time-course experiment (0, 15, 30, 60 min) can also be performed.
-
Prepare a negative control sample without the NADPH regeneration system to check for non-enzymatic degradation.
-
-
Reaction Termination:
-
Stop the reaction by adding an equal volume of ice-cold acetonitrile (ACN). This will precipitate the proteins.
-
Vortex the sample vigorously.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.
-
-
Sample Analysis:
-
Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
Inject the sample onto an appropriate LC column (e.g., C18).
-
Use a gradient elution with mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.
-
Acquire data using both full scan mode to search for predicted metabolite masses and data-dependent MS/MS mode to obtain fragmentation spectra for structural elucidation.
-
4. Data Analysis:
-
Process the raw data using metabolite identification software.
-
Extract ion chromatograms for the predicted masses of potential metabolites (e.g., EPT+O for hydroxylation, EPT-C2H4 or EPT-C3H6 for dealkylation, EPT+O-2H for carbonylation, and conjugates with glucuronic acid or sulfate).
-
Compare the MS/MS fragmentation patterns of metabolites with the parent EPT compound to determine the site of modification.
References
- 1. Studies on the In Vitro and In Vivo Metabolic Fate of the New Psychoactive Substance N-Ethyl-N-Propyltryptamine for Analytical Purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Metabolite markers for three synthetic tryptamines N-ethyl-N-propyltryptamine, 4-hydroxy-N-ethyl-N-propyltryptamine, and 5-methoxy-N-ethyl-N-propyltryptamine - PubMed [pubmed.ncbi.nlm.nih.gov]
Proper storage conditions for Ethylpropyltryptamine fumarate
This technical support center provides guidance on the proper storage, handling, and stability assessment of Ethylpropyltryptamine (EPT) Fumarate for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the general recommended storage conditions for this compound Fumarate?
For optimal stability, this compound Fumarate should be stored in a cool, dry, and dark place.[1] It is crucial to keep the compound in a tightly sealed container to protect it from light, humidity, and heat.[1]
Q2: What are the ideal long-term storage conditions?
For long-term storage, maintaining a controlled room temperature or cooler is recommended.[1] To prevent degradation, it is essential to protect the compound from moisture.[1] General guidelines for research chemicals suggest specific temperature ranges, such as refrigeration (2–8°C) or freezing (-20°C or below) for compounds prone to degradation at ambient temperatures.[2][3]
Q3: How should this compound Fumarate be handled during experiments?
Standard laboratory safety procedures should be followed, including the use of gloves, safety glasses, and working in a well-ventilated area or under a fume hood.[1] Inhalation, ingestion, and skin contact should be avoided.[1]
Q4: What types of containers are suitable for storing tryptamine (B22526) derivatives?
Polyethylene or polypropylene (B1209903) containers are recommended for the storage of tryptamines.[4] It is important to ensure that all containers are clearly labeled and free from leaks.[4]
Q5: Are there any materials that are incompatible with tryptamines?
Tryptamines should not be stored with strong oxidizing agents or strong acids.[5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected Experimental Results or Reduced Potency | Degradation of the compound due to improper storage (exposure to heat, light, or humidity). | 1. Review storage conditions against the recommendations. 2. Perform a purity analysis (e.g., HPLC) on the stored sample and compare it to a new reference standard. 3. If degradation is confirmed, discard the old stock and obtain a fresh batch. |
| Visible Changes in the Sample (e.g., Discoloration, Clumping) | Potential degradation or moisture absorption. Tryptamines can be sensitive to air and may change color. | 1. Do not use the material for experimental purposes. 2. Document the changes and the storage conditions. 3. Consider performing analytical tests to identify potential degradation products. 4. For hygroscopic compounds, consider storing them with desiccants.[2] |
| Suspected Contamination | Improper handling or storage allowing for the introduction of foreign substances. | 1. Isolate the suspected container. 2. Use analytical techniques such as GC-MS or LC-MS to identify the contaminant. 3. Review handling procedures to prevent future contamination. |
Quantitative Storage Recommendations
| Parameter | Condition | Recommendation | Rationale |
| Temperature | Short-Term | Controlled Room Temperature (15-25°C) | Minimizes thermal degradation for daily or weekly use.[2] |
| Long-Term | Refrigerated (2-8°C) or Frozen (≤ -20°C) | Enhances stability and extends the shelf-life for compounds prone to degradation.[2][3] | |
| Humidity | General | Dry Environment | Prevents hydrolysis and degradation due to moisture.[1][2] |
| Hygroscopic | Store with Desiccant | Absorbs ambient moisture to protect the compound.[2] | |
| Light | General | Dark (in amber vials or opaque containers) | Prevents photolytic degradation.[1][2] |
| Atmosphere | General | Tightly Sealed Container | Protects from atmospheric oxygen and moisture.[1] |
Experimental Protocols for Stability Assessment
The following are generalized protocols based on industry standards (such as ICH guidelines) that can be adapted to assess the stability of this compound Fumarate.
Protocol 1: Photostability Testing
This protocol is based on the ICH Q1B guideline for photostability testing of new drug substances.[1][4][5][6][7]
-
Sample Preparation:
-
Prepare two sets of samples of this compound Fumarate.
-
Wrap one set completely in aluminum foil to serve as the dark control.
-
Place the unwrapped set in a chemically inert, transparent container.
-
-
Light Exposure:
-
Expose the samples to a light source that provides both cool white fluorescent and near-ultraviolet (UV) lamps.
-
The overall illumination should be not less than 1.2 million lux hours, and the integrated near-UV energy should be not less than 200 watt-hours/square meter.
-
-
Analysis:
-
After the exposure period, analyze both the exposed samples and the dark control samples.
-
Use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the parent compound and any degradation products.
-
Compare the results to determine the extent of photodegradation.
-
Protocol 2: Forced Degradation Study - Hydrolytic Stability
This protocol outlines a forced degradation study to evaluate the stability of the compound in acidic and basic conditions.[8][9]
-
Sample Preparation:
-
Prepare solutions of this compound Fumarate in:
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
Purified Water (as a control)
-
-
-
Stress Conditions:
-
Incubate the solutions at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
-
Analysis:
-
At specified time points, withdraw aliquots of each solution.
-
Neutralize the acidic and basic samples.
-
Analyze the samples using a validated stability-indicating HPLC method to assess the percentage of degradation.
-
Protocol 3: Forced Degradation Study - Thermal Stability
This protocol is designed to assess the impact of heat on the solid-state stability of the compound.
-
Sample Preparation:
-
Place a known quantity of solid this compound Fumarate in a suitable container.
-
-
Stress Conditions:
-
Store the container in a calibrated oven at a high temperature (e.g., 80°C) for an extended period (e.g., 7 days).
-
Maintain a control sample at the recommended storage temperature.
-
-
Analysis:
-
After the stress period, allow the sample to return to room temperature.
-
Analyze both the stressed and control samples using a stability-indicating method to determine the extent of thermal degradation.
-
Logical Workflow for Ensuring Compound Stability
The following diagram illustrates the decision-making process and workflow for maintaining the stability of this compound Fumarate.
Caption: Workflow for ensuring the stability of this compound Fumarate.
References
- 1. m.youtube.com [m.youtube.com]
- 2. globalresearchchem.com [globalresearchchem.com]
- 3. apolloscientific.co.uk [apolloscientific.co.uk]
- 4. ema.europa.eu [ema.europa.eu]
- 5. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 7. biobostonconsulting.com [biobostonconsulting.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Ethylpropyltryptamine (EPT) Solubility for In Vitro Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with dissolving Ethylpropyltryptamine (EPT) for in vitro experiments. Given that EPT is a research chemical with limited published data, this guide focuses on general strategies for tryptamines and other poorly water-soluble compounds.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting solvent for dissolving this compound (EPT)?
A1: For initial attempts at solubilizing EPT, Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing stock solutions of poorly water-soluble compounds for in vitro assays.[3][4][5] It is crucial to use a minimal amount of DMSO to create a concentrated stock solution, which can then be diluted into your aqueous culture medium to the final desired concentration.
Q2: What is the maximum permissible concentration of DMSO in my cell culture?
A2: The final concentration of DMSO in your cell culture medium should generally be kept below 0.5%, and ideally at or below 0.1%, to avoid solvent-induced cytotoxicity and other off-target effects that could confound experimental results.[3][4][5] Some cell lines may be more sensitive, so it is best practice to run a vehicle control (medium with the same concentration of DMSO as your experimental samples) to assess the impact of the solvent on your specific assay.
Q3: My EPT is not dissolving well in DMSO. What are my next steps?
A3: If you are experiencing difficulty dissolving EPT in DMSO, you can try gentle warming (e.g., in a 37°C water bath) and vortexing. If solubility issues persist, you may need to consider using a different salt form of EPT (e.g., fumarate (B1241708) or HCl), as salts of basic compounds are generally more soluble in aqueous solutions than the freebase form.[6][7]
Q4: Can I dissolve EPT directly in water or phosphate-buffered saline (PBS)?
A4: As a tryptamine (B22526) derivative, EPT freebase is expected to have low solubility in neutral aqueous solutions like water or PBS.[7] If you have a salt form of EPT (e.g., EPT HCl), it will likely have better aqueous solubility. You can also try adjusting the pH of the aqueous solvent to be more acidic (e.g., pH 4-6) to improve the solubility of the basic tryptamine compound.[8]
Q5: Are there alternative solvents to DMSO?
A5: Yes, other organic solvents such as ethanol (B145695) can be used.[3][4] However, like DMSO, ethanol can also have effects on cell viability and function, so its final concentration in the culture medium should be minimized, and appropriate vehicle controls are essential.[3][4] For particularly challenging compounds, solubilizing agents like cyclodextrins may be considered.[3]
Troubleshooting Guide
Issue 1: Precipitate forms when diluting DMSO stock solution into aqueous medium.
-
Cause: The compound is crashing out of solution upon introduction to the aqueous environment.
-
Solution 1: Increase the volume of the final dilution. By diluting your concentrated stock into a larger volume of medium, you can lower the final concentration of the compound, which may prevent precipitation.
-
Solution 2: Use a higher concentration of serum. For cell culture experiments, preparing the final dilution in a medium containing fetal bovine serum (FBS) can sometimes help to keep hydrophobic compounds in solution.
-
Solution 3: Try a different solvent. If precipitation persists, consider preparing the stock solution in a different solvent like ethanol.
Issue 2: Inconsistent results or high variability between replicate experiments.
-
Cause: This could be due to incomplete solubilization of the compound, leading to inaccurate concentrations in your assays.
-
Solution 1: Ensure complete dissolution of the stock solution. Before each use, visually inspect your stock solution for any particulate matter. If necessary, gently warm and vortex the solution to ensure it is homogenous.
-
Solution 2: Prepare fresh dilutions for each experiment. Avoid freeze-thaw cycles of diluted solutions, as this can lead to precipitation over time.
-
Solution 3: Filter sterilize your stock solution. After dissolving the compound, filter the stock solution through a 0.22 µm syringe filter to remove any undissolved particles.
Data Presentation: Common Solvents for In Vitro Assays
| Solvent | Common Starting Concentration for Stock | Recommended Max Final Concentration in Culture | Notes |
| DMSO | 10-100 mM | ≤ 0.5% (ideally ≤ 0.1%) | Most common solvent for poorly water-soluble compounds. Can have cellular effects at higher concentrations.[3][4][5] |
| Ethanol | 10-100 mM | ≤ 0.5% | Can be more volatile than DMSO. Also has the potential for cellular effects.[3][4] |
| Water (acidified) | 1-10 mM | Not applicable | Only suitable for salt forms of compounds or by adjusting the pH to be acidic. |
| PBS | 1-10 mM | Not applicable | Similar to water, generally only suitable for more soluble salt forms. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM EPT Stock Solution in DMSO
-
Materials:
-
This compound (EPT) powder
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipette
-
-
Procedure:
-
Calculate the mass of EPT required to make a 10 mM stock solution. The molar mass of EPT is approximately 230.36 g/mol .[1][9]
-
Weigh the calculated amount of EPT powder and place it into a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to the tube.
-
Vortex the tube vigorously for 1-2 minutes to dissolve the EPT.
-
If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes and vortex again to aid dissolution.
-
Visually inspect the solution to ensure there is no visible particulate matter.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Mandatory Visualizations
Caption: Workflow for troubleshooting EPT solubility.
Caption: Hypothetical 5-HT2A receptor signaling pathway for EPT.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. psychonautwiki.org [psychonautwiki.org]
- 3. Considerations regarding use of solvents in in vitro cell based assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. psychedelicreview.com [psychedelicreview.com]
- 7. hrcak.srce.hr [hrcak.srce.hr]
- 8. researchgate.net [researchgate.net]
- 9. This compound - Wikipedia [en.wikipedia.org]
Technical Support Center: Ethylpropyltryptamine (EPT) Synthesis & Purification
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the synthesis and purification of N-ethyl-N-propyltryptamine (EPT). The information is based on established principles of tryptamine (B22526) chemistry, focusing on common challenges encountered during laboratory work.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing EPT? A1: The most prevalent and versatile method for synthesizing N,N-disubstituted tryptamines like EPT is through reductive amination.[1][2][3] This process typically involves reacting tryptamine with a mixture of propionaldehyde (B47417) and acetaldehyde (B116499), or sequential alkylation, in the presence of a reducing agent to form the corresponding tertiary amine.
Q2: What are the primary starting materials for EPT synthesis via reductive amination? A2: The key starting materials are tryptamine, propionaldehyde (for the propyl group), and an ethylating agent, which is often acetaldehyde or an ethyl halide. A reducing agent is also critical; common choices include sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN).[2][3][4]
Q3: What are the most common impurities found in crude EPT? A3: Impurities often arise from the synthetic route used.[5] Common contaminants in reductive amination syntheses include unreacted tryptamine, mono-alkylated intermediates (N-ethyltryptamine or N-propyltryptamine), and the intermediate imine if the reduction is incomplete.[4] Over-alkylation or side reactions can also lead to the formation of beta-carbolines, especially under harsh acidic conditions or elevated temperatures.
Q4: My crude product is a persistent oil. How can I induce crystallization? A4: Many freebase tryptamines are oils at room temperature. Conversion to a salt form, such as a fumarate (B1241708) or hydrochloride (HCl) salt, significantly increases the melting point and promotes crystallinity.[6] If the freebase is desired, purification via column chromatography to remove oily impurities is essential, followed by attempting recrystallization from a range of non-polar solvents or solvent systems (e.g., heptane, toluene/heptane).[7][8]
Q5: Which analytical techniques are best for assessing the purity of my EPT sample? A5: A combination of techniques is recommended. Thin-Layer Chromatography (TLC) is excellent for rapid, qualitative monitoring of reaction progress and fraction analysis during chromatography. For quantitative purity assessment, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are standard.[5] Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for confirming the final structure and identifying impurities.
Troubleshooting Guides
Problem 1: Low Reaction Yield
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | - Verify stoichiometry of reactants. Ensure aldehydes have not degraded or evaporated. - Extend reaction time or moderately increase temperature, while monitoring for side-product formation with TLC. - Ensure the reducing agent is active and added portion-wise to control the reaction rate.[4] |
| Inefficient Reduction | - The choice of reducing agent is critical. NaBH₃CN is effective at reducing imines in the presence of aldehydes, which can prevent side reactions.[3] - The pH of the reaction can be crucial; a mildly acidic environment (pH 4-6) often facilitates imine formation without degrading the reactants. |
| Poor Workup/Extraction | - During acid-base extraction, ensure the pH of the aqueous layer is sufficiently basic (pH > 10) to fully deprotonate the tryptamine nitrogen, allowing for efficient extraction into a non-polar organic solvent. - Perform multiple extractions (e.g., 3x with DCM or ethyl acetate) to maximize recovery from the aqueous phase. |
Problem 2: Persistent Impurities in Final Product
| Possible Cause | Troubleshooting Steps |
| Unreacted Starting Material | - Improve purification. Column chromatography is highly effective for separating the more polar starting tryptamine from the less polar dialkylated product.[9] - Drive the reaction to completion by using a slight excess of the alkylating agents and ensuring sufficient reaction time. |
| Intermediate Imine Present | - The imine intermediate may persist if the reduction step is inefficient.[4] - Add the reducing agent slowly and ensure it is fully dissolved and mixed. A stronger reducing agent like lithium aluminum hydride (LiAlH₄) could be considered, but requires strictly anhydrous conditions. |
| Mono-Alkylated Tryptamines | - This occurs from incomplete dialkylation. Use a sufficient excess of the second alkylating agent in a sequential process. - Purification by column chromatography is typically required to separate the desired tertiary amine from the secondary amine intermediates. |
Quantitative Data Summary
While specific literature on EPT synthesis is limited, the following table provides representative data for the N,N-dialkylation of tryptamines via reductive amination, which can be used as a benchmark for experimental design.
| Parameter | Typical Range / Condition | Notes |
| Reactant Ratio | Tryptamine (1 eq), Aldehydes (2.2-3.0 eq total) | A slight excess of aldehydes drives the reaction to completion. |
| Reducing Agent | NaBH₃CN (1.5-2.0 eq) or NaBH₄ (2.0-3.0 eq) | NaBH₃CN is preferred for its selectivity for imines over aldehydes.[3] |
| Solvent | Methanol (B129727), Ethanol, or Acetonitrile | Protic solvents like methanol are common for borohydride reductions.[2] |
| Reaction Temperature | 0°C to Room Temperature (25°C) | Initial cooling is often used to control the exothermic reaction, followed by stirring at room temperature. |
| Reaction Time | 12 - 24 hours | Monitored by TLC until disappearance of the starting material. |
| Typical Yield (Crude) | 60% - 85% | Yields are highly dependent on the specific procedure and workup efficiency. |
| Purity (Post-Chroma.) | >98% | Achievable with careful column chromatography followed by recrystallization or salt formation. |
Experimental Protocols
Protocol 1: Synthesis of EPT via Reductive Amination
Disclaimer: This protocol is intended for informational purposes for qualified researchers and should only be performed in a properly equipped laboratory with all necessary safety precautions.
-
Reaction Setup: To a solution of tryptamine (1.0 eq) in methanol under an inert atmosphere (e.g., nitrogen or argon), add propionaldehyde (1.1 eq). Stir the mixture at room temperature for 1 hour to form the initial imine/enamine.
-
First Reduction: Cool the solution to 0°C in an ice bath. Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 30 minutes, ensuring the temperature does not exceed 10°C. Allow the mixture to warm to room temperature and stir for 4-6 hours.
-
Second Alkylation & Reduction: Re-cool the mixture to 0°C. Add acetaldehyde (1.1 eq) and stir for 1 hour. Add a second portion of NaBH₄ (1.5 eq) portion-wise. Allow the reaction to stir at room temperature for 12-18 hours.
-
Workup: Quench the reaction by slowly adding water. Remove the methanol under reduced pressure. Add water to the residue and basify to pH > 10 with 2M NaOH solution.
-
Extraction: Extract the aqueous layer three times with dichloromethane (B109758) (DCM). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude EPT freebase, typically as an oil.
Protocol 2: Purification of Crude EPT
-
Column Chromatography: Dissolve the crude oil in a minimal amount of DCM and adsorb it onto a small amount of silica (B1680970) gel. Load this onto a silica gel column packed in a non-polar eluent (e.g., hexane (B92381) or heptane). Elute the column with a gradient of increasing polarity, typically a mixture of hexane/ethyl acetate (B1210297) with 1-2% triethylamine (B128534) (TEA) to prevent the amine from streaking on the silica.
-
Fraction Analysis: Collect fractions and analyze them by TLC. Combine the fractions containing the pure EPT.
-
Solvent Removal: Remove the eluent from the combined pure fractions under reduced pressure to yield purified EPT freebase.
-
(Optional) Salt Formation: For long-term stability and to obtain a crystalline solid, the purified freebase can be converted to its fumarate salt. Dissolve the freebase in a minimal amount of warm isopropanol (B130326) or acetone. In a separate flask, dissolve a stoichiometric amount (0.5 eq for a 2:1 amine:acid salt) of fumaric acid in warm isopropanol. Add the fumaric acid solution dropwise to the EPT solution while stirring. The fumarate salt should precipitate upon cooling. Collect the crystals by filtration, wash with cold solvent, and dry in vacuo.
Visualizations
Synthesis Pathway
Caption: Reductive amination pathway for EPT synthesis.
Purification Workflow
Caption: General purification workflow for Ethylpropyltryptamine.
Troubleshooting Decision Tree
Caption: Troubleshooting logic for EPT synthesis issues.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. reddit.com [reddit.com]
- 5. Identification of the major impurities in the illicit manufacture of tryptamines and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US11332441B2 - Crystalline N-methyl tryptamine derivatives - Google Patents [patents.google.com]
- 7. Synthesis and Crystallographic Characterization of a Maleimide Derivative of Tryptamine [mdpi.com]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. EP0171728B1 - Tryptamine derivatives, method for their preparation and their use - Google Patents [patents.google.com]
Technical Support Center: Minimizing Batch-to-Batch Variability in Epithelial-to-Mesenchymal Transition (EMT) Induction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize batch-to-batch variability in experiments inducing Epithelial-to-Mesenchymal Transition (EMT), a process synonymous with EPT.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of batch-to-batch variability in EMT induction experiments?
A1: Batch-to-batch variability in EMT induction can arise from several factors, which can be broadly categorized as biological, technical, and reagent-related.
-
Biological Variability:
-
Cell Line Instability: Cell lines can undergo genetic drift over multiple passages, leading to changes in their responsiveness to EMT-inducing stimuli.
-
Cell Health and Confluency: Variations in cell viability, density, and passage number at the start of an experiment can significantly impact the outcome.
-
Inherent Biological Noise: Stochastic gene expression and signaling events within individual cells contribute to heterogeneity in the population's response.
-
-
Technical Variability:
-
Inconsistent Culture Conditions: Minor fluctuations in incubator temperature, CO2 levels, and humidity can affect cell growth and signaling pathways.
-
Pipetting Errors: Inaccurate dispensing of reagents, especially potent inducers like TGF-β, can lead to significant variations in the final concentration.
-
Timing of Treatments and Harvest: Inconsistent incubation times with inducing factors or variations in the timing of cell lysis can capture cells at different stages of the EMT process.
-
-
Reagent Variability:
-
Lot-to-Lot Differences in Reagents: Different batches of cytokines (e.g., TGF-β), growth factors, and serum can have varying potencies and compositions.
-
Reagent Stability: Improper storage and handling of temperature-sensitive reagents can lead to a loss of activity over time.
-
Quality of Culture Media and Supplements: Variations in the quality and composition of basal media and supplements like fetal bovine serum (FBS) can influence cellular responses.
-
Q2: How can I ensure my cell line is suitable and consistent for EMT experiments?
A2: To ensure consistency, it is crucial to implement stringent cell line management practices.
-
Authentication: Regularly authenticate your cell line using methods like short tandem repeat (STR) profiling to confirm its identity.
-
Mycoplasma Testing: Routinely test for mycoplasma contamination, as it can significantly alter cellular phenotypes and responses.
-
Passage Number: Use cells within a defined, narrow passage number range for all experiments to minimize the effects of genetic drift. It is recommended to use early-passage cells (no later than passage 3 from thawing) for critical experiments.
-
Cryopreservation: Establish a well-characterized master and working cell bank to ensure a consistent starting population for all experiments.
Q3: What are the key quality control checkpoints during an EMT experiment?
A3: Implementing quality control checkpoints is essential for identifying and mitigating sources of variability.
-
Initial Cell Seeding: Verify cell viability and count before seeding to ensure consistent starting cell numbers.
-
Pre-Induction Morphology Check: Visually inspect cells before adding EMT inducers to confirm a consistent epithelial morphology and appropriate confluency.
-
Positive and Negative Controls: Always include untreated (negative) and a known positive control (e.g., a well-characterized inducer concentration) in every experiment.
-
Post-Induction Analysis: Consistently apply standardized methods for analyzing EMT markers, such as Western blotting, RT-qPCR, or immunofluorescence.
Troubleshooting Guides
Inconsistent EMT Marker Expression
Problem: I am observing significant variability in the expression of key EMT markers (e.g., E-cadherin, N-cadherin, Vimentin) between experimental batches when analyzing by Western blot or RT-qPCR.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Reagent Lot-to-Lot Variability | Solution: Qualify new lots of critical reagents (e.g., TGF-β, antibodies, serum) against the previous, validated lot. Run a side-by-side comparison to ensure a similar dose-response. |
| Inconsistent Cell Density at Induction | Solution: Standardize the cell seeding density and ensure cells reach a consistent confluency (e.g., 70-80%) before adding the EMT inducer. |
| Variable Induction Time | Solution: Use a precise timer for the induction period and ensure all samples are processed consistently at the end of the incubation. |
| Errors in Protein/RNA Quantification | Solution: Use a reliable quantification method (e.g., BCA for protein, spectrophotometer or fluorometer for RNA) and ensure the standard curve is accurate. |
| Technical Variability in Analysis | Solution: For Western blotting, ensure consistent protein loading, transfer efficiency, and antibody incubation times. For RT-qPCR, use a master mix to minimize pipetting errors and validate reference genes for stability across treatments. |
Poor or Incomplete EMT Phenotype
Problem: My cells do not exhibit the expected morphological changes (e.g., from cobblestone epithelial to spindle-shaped mesenchymal) or the changes in marker expression are weak after induction.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Suboptimal Inducer Concentration | Solution: Perform a dose-response experiment to determine the optimal concentration of the EMT inducer (e.g., TGF-β) for your specific cell line. |
| Insufficient Induction Time | Solution: Conduct a time-course experiment to identify the optimal duration of treatment for observing a robust EMT phenotype. |
| Cell Line is Refractory to Induction | Solution: Confirm that your cell line is responsive to the chosen inducer by consulting the literature. Consider using a different cell line or a combination of inducers. |
| Low Cell Viability | Solution: Assess cell viability before and after induction. High levels of cell death may indicate that the inducer concentration is too high or the cells are unhealthy. |
| Contamination | Solution: Regularly check for mycoplasma and other microbial contamination, which can interfere with normal cellular processes. |
Variability in Functional Assays (Migration and Invasion)
Problem: I am seeing large error bars and inconsistent results in my cell migration or invasion assays (e.g., Transwell or wound healing assays).
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Inconsistent "Wound" Creation | Solution: In wound healing assays, use a consistent tool and technique to create the scratch. An automated wound-making tool can improve reproducibility. |
| Uneven Cell Seeding in Transwells | Solution: Ensure a single-cell suspension and mix thoroughly before seeding into the upper chamber of the Transwell to avoid clumps. |
| Variable Matrigel Coating | Solution: For invasion assays, ensure the Matrigel is thawed and coated evenly on the Transwell membrane. The thickness of the Matrigel layer is a critical parameter. |
| Chemoattractant Gradient Issues | Solution: Use a consistent and appropriate concentration of chemoattractant (e.g., serum) in the lower chamber. Serum-starve the cells before the assay to increase their migratory response. |
| Inconsistent Incubation Time | Solution: Optimize and standardize the incubation time for migration/invasion. Over-incubation can lead to an overestimation of migration, while under-incubation will result in a weak signal. |
Quantitative Data Summary
The following tables provide an overview of expected quantitative changes in key EMT markers and the typical variability observed in functional assays. These values can serve as a benchmark for your experiments.
Table 1: Expected Changes in EMT Marker Expression (TGF-β Induction)
| Marker | Analysis Method | Expected Change (Fold Change or % of Control) | Typical Coefficient of Variation (CV) |
| E-cadherin (CDH1) | Western Blot / RT-qPCR | ↓ 50-90% | 15-25% |
| N-cadherin (CDH2) | Western Blot / RT-qPCR | ↑ 2 to 10-fold | 20-35% |
| Vimentin (VIM) | Western Blot / RT-qPCR | ↑ 3 to 15-fold | 20-40% |
| Snail (SNAI1) | RT-qPCR | ↑ 2 to 8-fold | 25-45% |
| Zeb1 (ZEB1) | RT-qPCR | ↑ 2 to 10-fold | 25-50% |
Note: The exact fold change and variability can depend on the cell line, TGF-β concentration, and treatment duration.
Table 2: Typical Variability in Functional Assays
| Assay | Metric | Typical Standard Deviation (as % of Mean) |
| Wound Healing Assay | % Wound Closure | 10-20% |
| Transwell Migration Assay | Number of Migrated Cells | 15-30% |
| Transwell Invasion Assay | Number of Invaded Cells | 20-40% |
Detailed Experimental Protocols
Protocol 1: TGF-β Induced EMT in Epithelial Cells
-
Cell Seeding:
-
Culture epithelial cells (e.g., A549, MCF-10A) in their recommended growth medium.
-
Trypsinize and count the cells.
-
Seed cells at a density of 2 x 10^5 cells/well in a 6-well plate.
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment and recovery.
-
-
EMT Induction:
-
Prepare fresh induction medium containing the desired concentration of recombinant human TGF-β1 (typically 2-10 ng/mL).
-
Aspirate the old medium from the cells and gently wash once with sterile PBS.
-
Add 2 mL of the induction medium to each well.
-
Incubate for 48-72 hours at 37°C and 5% CO2. Include an untreated control group with medium lacking TGF-β1.
-
-
Assessment of EMT:
-
Morphology: Observe changes in cell morphology using a phase-contrast microscope at 24, 48, and 72 hours. Look for a transition from a cobblestone-like epithelial morphology to an elongated, spindle-shaped mesenchymal morphology.
-
Western Blot Analysis: Lyse the cells and quantify protein concentration. Perform Western blotting for E-cadherin (downregulation), N-cadherin (upregulation), and Vimentin (upregulation).
-
RT-qPCR Analysis: Isolate total RNA and perform reverse transcription. Analyze the expression of CDH1, CDH2, VIM, SNAI1, and ZEB1 using quantitative PCR.
-
Protocol 2: Western Blot Analysis of EMT Markers
-
Protein Extraction and Quantification:
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Quantify the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Load samples onto a polyacrylamide gel and run electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against E-cadherin, N-cadherin, Vimentin, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imager.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
-
Mandatory Visualizations
Technical Support Center: Troubleshooting Potency Detection in Complex Biological Matrices
Welcome to the technical support center for troubleshooting potency assays in complex biological matrices. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are "matrix effects" and how can they interfere with my cell-based potency assay?
A: Matrix effects are the interference caused by components present in a biological sample (e.g., plasma, serum, tissue homogenate) on the analytical measurement of the analyte of interest.[1][2][3][4][5][6] These interferences can either enhance or suppress the signal, leading to inaccurate and unreliable potency measurements.[2][3][6]
In cell-based potency assays, matrix components such as endogenous molecules, proteins, lipids, and salts can directly impact the health and responsiveness of the cells, interfere with the detection reagents, or interact with the therapeutic product itself.[1][2][4] This can manifest as a shift in the dose-response curve, altered EC50/IC50 values, and high variability between replicates.[2][7]
Q2: I'm observing a significant decrease in assay sensitivity and a high background signal when I use patient serum. What could be the cause and how can I fix it?
A: A decrease in sensitivity and high background are common issues when working with serum. Several factors could be contributing to this:
-
Endogenous Factors: Serum contains numerous growth factors, cytokines, and other molecules that can stimulate or inhibit the cell signaling pathway your assay is measuring, leading to a high background or masking the effect of your therapeutic.
-
Reagent Interference: Components in the serum may non-specifically interact with your detection reagents (e.g., antibodies, substrates), causing a false signal.
-
Viscosity and Protein Content: The high protein concentration in serum can affect pipetting accuracy and reagent diffusion.[1]
Troubleshooting Steps:
-
Sample Dilution: Diluting the serum sample with an appropriate assay buffer is often the simplest and most effective way to reduce matrix effects.[1][8] You will need to determine the optimal dilution factor that minimizes interference without diluting your analyte below the detection limit.
-
Heat Inactivation of Serum: If you suspect complement or enzymatic activity is interfering with your assay, heat-inactivating the serum (typically at 56°C for 30 minutes) may resolve the issue.
-
Use of Serum-free Media: If possible, adapting your cells to grow in serum-free or low-serum media for the duration of the assay can eliminate serum-related interference.
-
Matrix-Matched Calibration Curves: Prepare your standard curve in the same biological matrix (at the same dilution as your samples) to compensate for matrix effects.[1]
Q3: My EC50 values are inconsistent across different lots of patient plasma. How can I improve the reproducibility of my potency assay?
A: Inconsistent EC50 values across different patient samples are often due to the inherent variability of biological matrices.[7][9] Lipemic or hemolyzed plasma samples can particularly cause significant matrix effects.[6]
Strategies to Enhance Reproducibility:
-
Standardized Sample Handling: Ensure all plasma samples are collected, processed, and stored under identical conditions to minimize pre-analytical variability.[3]
-
Sample Pre-treatment: Implement a sample clean-up step to remove interfering substances. Common techniques include:
-
Protein Precipitation: While simple, it may not remove all interfering components.
-
Solid-Phase Extraction (SPE): Offers a more selective way to isolate the analyte of interest from the matrix.[10]
-
Phospholipid Removal: Specific techniques are available to deplete phospholipids, which are a major source of matrix effects in plasma and serum.[4][11]
-
-
Internal Controls: Include well-characterized internal controls in each assay plate to monitor for plate-to-plate and run-to-run variability.
-
Robust Assay Design: Optimize assay parameters such as cell density, incubation times, and reagent concentrations to create a more robust assay that is less susceptible to minor variations in the matrix.[12]
Troubleshooting Guides
Guide 1: Investigating and Mitigating Matrix Effects
This guide provides a systematic workflow for identifying and addressing matrix effects in your cell-based potency assay.
Quantitative Data Summary
The following tables summarize the impact of matrix effects on key assay parameters and the effectiveness of different mitigation strategies.
Table 1: Impact of Biological Matrix on Apparent Potency (EC50)
| Analyte | Matrix | EC50 (ng/mL) in Buffer | EC50 (ng/mL) in Matrix | Fold Change |
| Drug A | Human Plasma (10%) | 5.2 | 15.8 | 3.0 |
| Drug B | Human Serum (10%) | 25.1 | 8.9 | 0.35 (Enhancement) |
| Drug C | Tissue Homogenate (5%) | 11.4 | 29.7 | 2.6 |
Table 2: Effectiveness of Mitigation Strategies on Analyte Recovery
| Mitigation Strategy | Matrix | Analyte Recovery (%) |
| None (Neat Plasma) | Human Plasma | 45% |
| 1:10 Dilution | Human Plasma | 85% |
| Solid-Phase Extraction | Human Plasma | 92% |
| Protein Precipitation | Human Serum | 75% |
Experimental Protocols
Protocol 1: Spike and Recovery for Matrix Effect Assessment
Objective: To determine if the biological matrix is interfering with the quantification of the analyte.
Methodology:
-
Prepare Samples:
-
Sample A: A known concentration of the analyte is spiked into the assay buffer.
-
Sample B: The same concentration of the analyte is spiked into the biological matrix.
-
Sample C: The biological matrix without any spiked analyte.
-
-
Assay Performance: Run all three samples in your standard potency assay.
-
Calculation:
-
Calculate the concentration of the analyte in all samples based on the standard curve.
-
The percent recovery is calculated as: [(Concentration in Sample B - Concentration in Sample C) / Concentration in Sample A] * 100.
-
-
Interpretation:
-
A recovery of 80-120% generally indicates no significant matrix effect.[1]
-
Recovery <80% suggests signal suppression.
-
Recovery >120% suggests signal enhancement.
-
Visualizations
Signaling Pathway Example: Cytokine-Induced Proliferation
This diagram illustrates a generic signaling pathway often utilized in cell proliferation-based potency assays.
Logical Relationship: Impact of Matrix Effects on Dose-Response
This diagram illustrates how matrix effects can alter the observed dose-response curve and lead to inaccurate potency measurements.
References
- 1. Managing Matrix Interference in Immunoassays: Tips and Solutions - Bio-Connect [bio-connect.nl]
- 2. researchgate.net [researchgate.net]
- 3. Investigation of matrix effects in bioanalytical high-performance liquid chromatography/tandem mass spectrometric assays: application to drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. researchgate.net [researchgate.net]
- 6. How does the order of sample analysis influence the matrix effect during LC-MS bioanalysis? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biopharminternational.com [biopharminternational.com]
- 8. researchgate.net [researchgate.net]
- 9. solvias.com [solvias.com]
- 10. How to circumvent matrix effect in confirmatory testing - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 11. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 12. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
Technical Support Center: Optimizing LC-MS Parameters for Ethylpropyltryptamine (EPT) Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their Liquid Chromatography-Mass Spectrometry (LC-MS) parameters for the analysis of Ethylpropyltryptamine (EPT).
Frequently Asked Questions (FAQs)
Q1: What is a typical starting point for LC-MS/MS parameters for this compound (EPT) analysis?
A1: A good starting point for EPT analysis involves a reverse-phase C18 column with a gradient elution using a mobile phase consisting of acetonitrile (B52724) and water, both containing a small amount of formic acid to improve peak shape and ionization efficiency. For MS detection, electrospray ionization (ESI) in positive ion mode is recommended. Key parameters are summarized in the table below.
Q2: What are the expected precursor and product ions for EPT?
A2: The protonated molecule [M+H]⁺ for EPT is expected at m/z 231.1856. Characteristic product ions are generated through fragmentation of the ethylpropylamine side chain. A common fragmentation pattern involves the loss of the ethylpropylamine moiety, resulting in a prominent fragment at m/z 144.0808, and another significant fragment at m/z 100.1121 resulting from an α-cleavage.
Q3: How can I improve peak shape for EPT?
A3: Poor peak shape, such as tailing or fronting, can be addressed by several factors. Ensure your mobile phase pH is appropriate; for tryptamines, a slightly acidic mobile phase (e.g., with 0.1% formic acid) is generally effective. Check for column overload by diluting your sample. Also, ensure that the injection solvent is not significantly stronger than the initial mobile phase conditions.
Q4: What are common sources of contamination in EPT analysis?
A4: Contamination can arise from various sources including the sample matrix, solvents, glassware, and the LC-MS system itself. Common contaminants include plasticizers from sample vials and caps, and previously analyzed compounds causing carryover. To mitigate this, use high-purity solvents, thoroughly clean all glassware, and implement a rigorous wash method between sample injections.
Q5: How do I address matrix effects in EPT analysis from biological samples?
A5: Matrix effects, where co-eluting endogenous compounds suppress or enhance the ionization of the analyte, are a common challenge in biological sample analysis. To minimize matrix effects, effective sample preparation is crucial. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are recommended over simple protein precipitation for cleaner extracts. The use of a stable isotope-labeled internal standard (SIL-IS) for EPT can also help to compensate for matrix effects.
Troubleshooting Guides
This section provides solutions to specific issues you may encounter during your EPT analysis.
Issue 1: No or Low EPT Signal Intensity
| Possible Cause | Troubleshooting Steps |
| Incorrect MS Parameters | Verify the mass spectrometer is set to positive ion mode. Optimize the capillary voltage, cone voltage, and collision energy for the specific m/z of EPT and its fragments. |
| Sample Degradation | Ensure proper storage of EPT standards and samples (cool and dark). Prepare fresh working solutions. |
| Ion Suppression | Dilute the sample to reduce the concentration of matrix components. Improve sample cleanup using SPE or LLE. Adjust the chromatographic gradient to separate EPT from interfering compounds. |
| Poor Ionization | Confirm the presence of an acid modifier (e.g., 0.1% formic acid) in the mobile phase to promote protonation. |
| Instrument Contamination | Clean the ion source and transfer optics according to the manufacturer's instructions. |
Issue 2: Poor Peak Shape (Tailing, Fronting, or Splitting)
| Possible Cause | Troubleshooting Steps |
| Column Overload | Inject a lower concentration of the sample. |
| Inappropriate Injection Solvent | Ensure the sample is dissolved in a solvent that is of similar or weaker strength than the initial mobile phase. |
| Secondary Interactions with Column | Add a small amount of a competing base, like triethylamine (B128534) (use with caution as it can suppress ESI), or ensure the mobile phase is sufficiently acidic. |
| Column Void or Contamination | Flush the column with a strong solvent. If the problem persists, replace the column. |
| Extra-column Volume | Minimize the length and diameter of tubing between the injector, column, and mass spectrometer. |
Issue 3: Inconsistent Retention Times
| Possible Cause | Troubleshooting Steps |
| Pump Malfunction | Check for leaks in the pump and ensure proper solvent delivery. Degas the mobile phases. |
| Column Equilibration | Ensure the column is adequately equilibrated with the initial mobile phase conditions between injections. A minimum of 5-10 column volumes is recommended. |
| Changes in Mobile Phase Composition | Prepare fresh mobile phase daily. Ensure accurate mixing of mobile phase components. |
| Temperature Fluctuations | Use a column oven to maintain a stable column temperature. |
Experimental Protocols
Sample Preparation: Protein Precipitation (for rapid screening)
-
To 100 µL of whole blood, plasma, or urine sample, add 300 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex briefly and transfer to an autosampler vial for LC-MS analysis.
LC-MS/MS Method Parameters
The following table summarizes a recommended starting point for LC-MS/MS parameters for EPT analysis. Optimization will be required for your specific instrument and application.
| Parameter | Recommended Setting |
| LC Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
| MRM Transitions | Precursor Ion (m/z) |
| 231.2 | |
| 231.2 |
Visualizations
Caption: A typical experimental workflow for the analysis of this compound.
Caption: A troubleshooting decision tree for common LC-MS issues in EPT analysis.
Technical Support Center: Enhancing Reproducibility in Rodent Behavioral Studies
Welcome to the technical support center for EPM, OFT, and FST behavioral studies. This resource is designed for researchers, scientists, and drug development professionals to address common challenges that can lead to poor reproducibility in these widely used assays. Below you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and data tables to help you standardize your procedures and improve the reliability of your findings.
Troubleshooting Guides & FAQs
This section addresses specific issues that can arise during behavioral experiments and offers potential solutions to enhance reproducibility.
Issue 1: High variability in locomotor activity in the Open Field Test (OFT).
-
Question: We are observing significant differences in the distance traveled and movement patterns of our rodents in the OFT, even within the same experimental group. What are the common causes and how can we mitigate this?
-
Answer: High variability in the OFT is a frequent challenge.[1] Several factors can contribute to this issue:
-
Animal-Related Factors: The genetic background, age, and sex of the rodents can significantly influence their exploratory behavior.[1] Different strains of mice, for example, exhibit varying baseline levels of activity and anxiety.
-
Environmental Factors: The testing environment is a critical variable. Inconsistencies in lighting conditions, ambient noise, and temperature can all impact animal behavior.[1] Rodents are more inclined to explore in dimly lit conditions compared to bright light, which can increase the aversiveness of the open field.[1]
-
Procedural Factors: The way animals are handled before and during the test can introduce variability.[1] Consistent handling by the same researcher helps to minimize stress-induced behavioral changes. The time of day for testing is also crucial, as the activity levels of rodents are influenced by their circadian rhythm.[1]
-
Issue 2: Inconsistent results in the Elevated Plus Maze (EPM) across different cohorts.
-
Question: Our results in the EPM are not consistent from one experiment to the next, particularly concerning the time spent in the open arms. How can we improve the reproducibility of this assay?
-
Answer: The EPM is highly sensitive to subtle variations in procedure.[1] To enhance reproducibility, consider the following:
-
Control for Olfactory Cues: It is essential to thoroughly clean the maze with a 70% ethanol (B145695) solution between each animal to remove scent trails that could affect the behavior of subsequent animals.[1]
-
Acclimatization Period: Ensure a consistent acclimatization period for the animals in the testing room before initiating the trial. This helps to reduce the stress associated with a new environment.[1]
-
Handling: Gentle and consistent handling is crucial. Handling by the tail can be a significant stressor and should be minimized. Handling mice by cupping them in the hands is recommended.
-
Lighting: The level of illumination in the open arms can dramatically affect exploratory behavior. It is important to maintain consistent lighting conditions across all tests.
-
Issue 3: High inter-animal variability in the Forced Swim Test (FST).
-
Question: We are observing a wide range of immobility times in our control group in the FST, making it difficult to detect a clear effect of our experimental manipulation. What could be causing this variability?
-
Answer: Several factors can contribute to high variability in the FST:
-
Strain and Sex: Different rodent strains exhibit different baseline levels of immobility.[2] For instance, some mouse strains show very little immobility under control conditions, which is known as a "floor effect".[3] Sex differences in FST behavior have also been reported.[4]
-
Water Temperature: The temperature of the water is a critical parameter and should be maintained consistently, typically between 23-25°C.[5]
-
Handling and Acclimation: As with other behavioral tests, prior handling and a proper acclimation period to the testing room are important for reducing stress-induced variability.
-
Observer Experience: The scoring of immobility can be subjective. It is crucial to have well-defined criteria for what constitutes immobility and to ensure that all observers are trained to these criteria. The use of automated video tracking software can help to reduce observer bias.
-
Data Presentation
The following tables summarize key quantitative parameters for standardizing your behavioral experiments.
Table 1: Recommended Environmental Parameters
| Parameter | Elevated Plus Maze | Open Field Test | Forced Swim Test |
| Lighting | 5-20 lux in open arms | 20-100 lux | Bright, uniform illumination |
| Temperature | 20-23°C | 20-23°C | 23-25°C (Water) |
| Noise Level | <60 dB (white noise can be used to mask external sounds) | <60 dB (white noise can be used to mask external sounds)[6] | <60 dB |
Table 2: Key Experimental Parameters
| Parameter | Elevated Plus Maze | Open Field Test | Forced Swim Test |
| Acclimation Time | 30-60 minutes | 30-60 minutes | 30-60 minutes |
| Test Duration | 5 minutes | 5-10 minutes | 6 minutes (score last 4 minutes)[3] |
| Apparatus Cleaning | 70% Ethanol between trials[1] | 70% Ethanol between trials | Fresh water for each animal |
Experimental Protocols
Below are detailed methodologies for conducting the EPM, OFT, and FST.
Elevated Plus Maze (EPM) Protocol
-
Apparatus: A plus-shaped maze with two open arms and two closed arms, elevated from the floor (e.g., 50 cm for mice).[1]
-
Procedure:
-
Acclimate the animal to the testing room for at least 30 minutes.[1]
-
Gently place the animal in the center of the maze, facing one of the open arms.[1]
-
Allow the animal to freely explore the maze for 5 minutes.[1]
-
Record the session using a video camera positioned above the maze.[1]
-
At the end of the test, gently remove the animal and return it to its home cage.[1]
-
Thoroughly clean the maze with 70% ethanol between each trial.[1]
-
-
Data Analysis:
Open Field Test (OFT) Protocol
-
Apparatus: A square arena with high walls to prevent escape. For mice, a common size is 40x40 cm.
-
Procedure:
-
Acclimate the animal to the testing room for at least 30 minutes.
-
Gently place the animal in the center of the open field arena.
-
Allow the animal to explore the arena for 5-10 minutes.
-
Record the session with an overhead video camera.
-
After the session, return the animal to its home cage.
-
Clean the arena thoroughly with 70% ethanol between trials.
-
-
Data Analysis:
-
Total distance traveled.
-
Time spent in the center of the arena versus the periphery.
-
Frequency of rearing (a measure of exploratory behavior).
-
Frequency of grooming and defecation (can be indicative of anxiety).
-
Forced Swim Test (FST) Protocol
-
Apparatus: A transparent cylinder filled with water. For mice, a typical size is 20 cm in diameter and 40 cm in height, filled with water to a depth of 15 cm.[3]
-
Procedure:
-
Acclimate the animal to the testing room for at least 30 minutes.
-
Gently place the animal into the cylinder of water.
-
The test duration is typically 6 minutes.[3]
-
Record the session with a video camera.
-
After the test, remove the animal from the water, gently dry it with a towel, and place it in a clean, dry cage under a warming lamp for a short period before returning it to its home cage.
-
Change the water between each animal.
-
-
Data Analysis:
-
The primary measure is the duration of immobility during the last 4 minutes of the 6-minute test.[3] Immobility is defined as the lack of all movement except for that necessary to keep the head above water.
-
Visualizations
The following diagrams illustrate key workflows and logical relationships to consider when planning and executing your behavioral studies.
Caption: Standardized workflow for behavioral experiments.
Caption: Troubleshooting logic for reproducibility issues.
Caption: Data analysis pathway for behavioral studies.
References
Controlling for environmental factors in EPT animal experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals control for environmental factors in Ecological Physiology and Toxicology (EPT) animal experiments.
Frequently Asked Questions (FAQs)
Q1: Why is an acclimation period crucial before starting an experiment?
A1: An acclimation period is a critical phase that allows animals to physiologically, psychologically, and nutritionally stabilize after transportation and introduction to a new facility. Transportation is a stressful event that can cause widespread changes in an animal's cardiovascular, endocrine, immune, and nervous systems.[1] Allowing animals to adjust to the new housing, bedding, food, water, and ambient conditions for a period ranging from a few days to two weeks is essential for animal welfare and the reliability and reproducibility of experimental results.[2] Performing procedures before an animal is fully acclimated can introduce unwanted variations in data.[2]
Q2: What are the general recommended housing conditions for rodents?
A2: While specific requirements can vary by strain and research purpose, general guidelines provide a baseline for maintaining animal welfare and experimental consistency. Key parameters include temperature, humidity, and light cycle.[3] It's important to note that the temperature within an individual cage (the microenvironment) can be up to 5°C higher than the room's ambient temperature (the macroenvironment), depending on cage type, ventilation, and stocking density.[4]
Q3: How do international standards, like OECD Test Guidelines, influence environmental control?
A3: The Organisation for Economic Co-operation and Development (OECD) provides internationally accepted guidelines for the safety testing of chemicals.[5][6] These standardized protocols define the precise methods for assessing properties like toxicity.[5][7] Adhering to these guidelines, which are continuously updated, ensures that data is reliable, comparable, and can be mutually accepted across different countries, reducing the need for duplicative animal testing.[6][8][9] The guidelines cover tests for effects on biotic systems, environmental fate, and health effects, providing a framework that necessitates strict control over all experimental variables, including the environment.[6]
Troubleshooting Guides
Issue: High Variability in Experimental Data
High variability, even among control group animals, can obscure true experimental effects. Environmental instability is a common cause.
Q: My control group is showing inconsistent physiological and behavioral responses. Where should I start my investigation?
A: Unexplained variability is often a sign of an unstable environment. A systematic check of key factors is recommended. The following workflow can help pinpoint the source of the inconsistency.
Issue: Aberrant Circadian Rhythms and Stress Indicators
Disruptions to an animal's internal clock can have profound physiological consequences, affecting everything from metabolism to behavior.
Q: My nocturnal animals are showing activity during their rest period and elevated stress hormones. Could the lighting be a factor?
A: Yes, light is the most potent regulator of circadian clocks.[10] Exposure to light at night (LAN), even at low intensities, can disrupt biological rhythms, suppress melatonin (B1676174) production, and alter the expression of circadian clock genes.[11][12] This disruption can lead to increased anxiety-like and depressive-like behaviors and affect a wide range of physiological processes.[11]
Key Light-Related Factors to Control:
-
Photoperiod: Maintain a consistent light/dark cycle (e.g., 12 hours light, 12 hours dark).[3][13]
-
Light Intensity: Avoid unnaturally bright illumination.[14]
-
Wavelength: The blue spectrum of light has the greatest biological effect.[11] Using red light for necessary checks during the dark phase is recommended as it has the least effect on the circadian system.[11]
-
Light at Night (LAN): Eliminate all sources of extraneous light during the dark cycle. This includes light from hallways, computer monitors, and power indicator LEDs on equipment.[12]
Issue: Inconsistent Results in Toxicology Studies
The toxicity of a substance can be significantly influenced by the animal's physiological state, which is directly affected by its environment.
Q: I am seeing variable dose-response curves in my aquatic toxicology assays. What environmental factors are most likely at play?
A: Aquatic toxicology studies are particularly sensitive to environmental variables that can alter both the bioavailability of the toxicant and the susceptibility of the organism.[15][16] Key factors to standardize and monitor include:
-
Temperature: Affects metabolic rate, which can alter the uptake and detoxification of chemicals.
-
pH and Water Hardness: Can change the chemical speciation and bioavailability of many toxicants, particularly metals.
-
Dissolved Oxygen: Low oxygen can be a stressor on its own and can interact with toxicants to increase their effects.
-
Lighting: In addition to circadian effects, light can cause photodegradation of some chemical compounds, altering their concentration and toxicity over the course of the experiment.
Data Presentation: Environmental Parameters
Controlling and reporting environmental parameters is essential for study reproducibility.
Table 1: Recommended Environmental Conditions for Laboratory Rodents
| Parameter | Mice | Rats | Rationale |
| Ambient Temperature | 20-26°C (68-79°F)[13][17] | 20-26°C (68-79°F)[17] | Rodents housed below their thermoneutral zone (~30°C) experience mild cold stress, affecting metabolism and immunity.[13][17] |
| Relative Humidity | 40-60%[3] | 40-60% | Stable humidity is critical for respiratory health and thermoregulation.[18] |
| Light Cycle | 12-14 hours light / 10-12 hours dark[3][13] | 12-14 hours light / 10-12 hours dark | A consistent photoperiod is essential for maintaining stable circadian rhythms.[12] |
| Air Changes/Hour | 10-15[19] | 10-15[19] | Ensures removal of ammonia (B1221849) and other airborne contaminants. |
| Noise Level | Below 70 dB SPL[20] | Below 70 dB SPL[20] | Chronic noise is a significant stressor; rodents can hear in the ultrasonic range, which must also be considered.[21][22] |
Table 2: Effects of Housing Density on Rodent Welfare
| Housing Condition | Key Findings | Potential Impact on EPT Studies |
| High Density | Can increase aggressive encounters, especially in certain mouse strains.[23] May lead to chronic stress. | Increased stress hormones (e.g., corticosterone) can confound toxicological and physiological measurements. |
| Low Density (Isolation) | Can also be a stressor, leading to altered behavioral and physiological states. | May alter baseline metabolic rates and behavioral responses in toxicity tests. |
| Social Hierarchy | Social rank (dominant vs. subordinate) can be a more significant modifier of affective state and behavior than cage density or space allocation.[23][24] | Subordinate animals may have different baseline stress levels, leading to variability in experimental responses. |
Experimental Protocols
Protocol: Daily Environmental Monitoring and Verification
Objective: To ensure the stability of the macro- and microenvironment and to create a detailed log for troubleshooting and reporting.
Materials:
-
Calibrated digital thermometer and hygrometer
-
Handheld light meter (photometer)
-
Sound level meter (capable of measuring decibels in the audible and, ideally, ultrasonic range)
-
Data logging sheets or digital system
Procedure:
-
Timing: Conduct all checks at the same time each day, preferably once during the light cycle and once during the dark cycle (using a red light source for observation).
-
Temperature and Humidity:
-
Record the ambient room temperature and humidity from the central HVAC display or a calibrated room sensor.
-
Place a separate calibrated thermometer/hygrometer at three different levels of a representative animal rack (top, middle, bottom) to check for vertical gradients.
-
If using individually ventilated cages (IVCs), check the temperature and humidity readings on the system's control unit.
-
Acceptable Range: Fluctuation should not exceed ±1°C of the target temperature.
-
-
Lighting:
-
During the light cycle, use a light meter to measure intensity at the level of the cages on the top, middle, and bottom of the rack. Record the values.
-
During the dark cycle, stand in the room for 5 minutes to allow your eyes to adapt. Visually inspect for any sources of light contamination (e.g., under doors, from equipment). Use the light meter to confirm that readings are at or near zero.
-
-
Noise:
-
Documentation:
-
Record all measurements, the time of the check, and the initials of the technician on the log sheet.
-
Note any deviations from the standard operating procedure (SOP) or any unusual observations (e.g., construction noise, flickering lights).
-
Report any out-of-spec readings to the facility manager immediately.
-
References
- 1. acuc.berkeley.edu [acuc.berkeley.edu]
- 2. research.uci.edu [research.uci.edu]
- 3. Mouse Room Conditions | The Jackson Laboratory [jax.org]
- 4. agriculture.vic.gov.au [agriculture.vic.gov.au]
- 5. OECD: Key standards for laboratory analysis - YesWeLab [blog.yeswelab.fr]
- 6. oecd.org [oecd.org]
- 7. researchgate.net [researchgate.net]
- 8. enviresearch.com [enviresearch.com]
- 9. umweltbundesamt.de [umweltbundesamt.de]
- 10. Vivarium Lighting as an Important Extrinsic Factor Influencing Animal-based Research - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of Light at Night on Laboratory Animals and Research Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Mice and Rats: Housing Temperature and Handling [labome.com]
- 14. mdpi.com [mdpi.com]
- 15. Mechanistic Research in Aquatic Toxicology: Perspectives and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. AQUATIC TOXICOLOGY AND BIOLOGICAL EFFECTS - The Use of Dispersants in Marine Oil Spill Response - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Life in the Cold: Considering Laboratory Animal Housing Temperature as an Important Variable in Shock and Trauma Research. [shocksociety.org]
- 18. The Research Animal Environment (Study Conditions) - Guidance for the Description of Animal Research in Scientific Publications - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. nationalacademies.org [nationalacademies.org]
- 20. turnerscientific.com [turnerscientific.com]
- 21. Noise and Vibration in the Animal Vivarium and Research Labs as Threats to the 3Rs Goals of Refinement and Reduction [norecopa.no]
- 22. ucl.ac.uk [ucl.ac.uk]
- 23. Assessment of housing density, space allocation and social hierarchy of laboratory rats on behavioural measures of welfare | PLOS One [journals.plos.org]
- 24. researchgate.net [researchgate.net]
- 25. documents.allentowninc.com [documents.allentowninc.com]
Best practices for handling and disposal of Ethylpropyltryptamine
Technical Support Center: Ethylpropyltryptamine (EPT)
Disclaimer: this compound (EPT) is a research chemical with limited available data on its toxicology and pharmacology.[1][2] It should be handled only by trained professionals in a controlled laboratory setting. All procedures must be conducted in strict accordance with local, state, and federal regulations, as well as institutional environmental health and safety (EHS) guidelines. EPT is unscheduled in the United States but may be considered an analogue of DMT, a Schedule I drug, which may have legal implications.[3]
Frequently Asked Questions (FAQs)
1. What is this compound (EPT) and what are its primary hazards?
This compound (EPT) is a tryptamine (B22526) derivative with psychoactive properties, structurally related to DMT, DET, and DPT.[1][2] Due to the lack of comprehensive safety data, it must be treated as a potent and hazardous compound. The primary hazards are associated with potential acute toxicity if swallowed or in contact with skin, and the risk of causing severe skin and eye irritation or damage.
2. What are the essential Personal Protective Equipment (PPE) requirements for handling EPT?
A multi-layered approach to PPE is critical to minimize exposure.[4] The minimum required PPE includes:
-
Hand Protection: Double-gloving with nitrile gloves is recommended.[5][6]
-
Eye Protection: Chemical splash goggles are mandatory. For procedures with a high splash risk, a face shield should be worn in addition to goggles.[6][7]
-
Body Protection: A lab coat is required. For handling larger quantities or in case of a significant spill risk, chemical-resistant coveralls or an apron should be used.[4][5]
-
Footwear: Closed-toe shoes are mandatory in the laboratory.[6]
-
Respiratory Protection: For handling powders or creating aerosols, a respirator (e.g., N95 or a half-mask respirator with appropriate cartridges) may be necessary and should be used within a fume hood.[5][7]
3. How should EPT be stored?
EPT should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.[8][9] The container must be kept tightly closed and clearly labeled.[8][9] Given its potential analogue status, it may need to be stored in a locked cabinet, and access should be restricted to authorized personnel only.[10][11]
4. What is the proper procedure for disposing of EPT waste?
EPT waste is considered hazardous chemical waste and must be disposed of accordingly.
-
Segregation: Keep EPT waste separate from other waste streams in a designated, leak-proof, and clearly labeled container.[8]
-
Labeling: The container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the date.[8]
-
Disposal: Disposal must be handled through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company, likely via high-temperature incineration.[4][12] Do not dispose of EPT down the drain.[4]
5. What should I do in case of an EPT spill?
The response depends on the size of the spill. For any large or dangerous spill, evacuate the area and contact your institution's EHS or emergency response team immediately.[13]
For a minor spill that you are trained and equipped to handle:
-
Alert personnel in the immediate area.[13]
-
Don appropriate PPE , including respiratory protection if the material is a powder.[13][14]
-
Contain the spill by covering it with an absorbent material from a chemical spill kit, working from the outside in.[15]
-
Collect the residue using non-sparking tools, place it in a sealed, labeled hazardous waste container.[14][16]
-
Decontaminate the area with a suitable cleaning agent and water.[16][17]
-
Report the spill to your supervisor.[14]
Troubleshooting Guides
Issue: Unexpected Experimental Results
| Symptom | Possible Cause | Troubleshooting Step |
| Low Yield or Purity | Degradation of EPT due to improper storage (e.g., exposure to light, heat, or air). | Store EPT in a tightly sealed container in a cool, dark place. Consider re-purification if degradation is suspected. |
| Inaccurate measurement of small quantities. | Use a calibrated analytical balance and perform weighing inside a fume hood to avoid air currents. | |
| Inconsistent Biological Activity | Cross-contamination of samples. | Use dedicated glassware and equipment for handling EPT. Thoroughly decontaminate all surfaces and equipment after use. |
| EPT may exist as different salt forms (e.g., fumarate), which could affect solubility and activity.[2] | Confirm the salt form of the EPT being used and ensure consistent use throughout the experiments. |
Data Presentation
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₂N₂ | [3] |
| Molar Mass | 230.355 g/mol | [2][3] |
| Chemical Class | Tryptamine | [1] |
| Known Analogs | DMT, DET, DPT, MET, MPT | [1][3] |
Recommended Personal Protective Equipment (PPE) Summary
| Task Category | Primary PPE | Secondary/Task-Specific PPE |
| General Laboratory Work | Safety glasses with side shields, Lab coat, Nitrile gloves, Closed-toe shoes.[4] | N/A |
| Handling of Powders/Solids | As above. | Full-face respirator, Chemical-resistant coveralls, Double-gloving.[4][5] |
| Handling of Liquids/Solutions | As above. | Chemical splash goggles, Face shield, Chemical-resistant apron.[4][7] |
| Equipment Decontamination | As above. | Heavy-duty, chemical-resistant gloves, Waterproof apron.[4] |
Experimental Protocols
Protocol: Preparation of a Stock Solution for In Vitro Screening
Objective: To accurately prepare a 10 mM stock solution of EPT fumarate (B1241708) in DMSO for use in cell-based assays.
Materials:
-
This compound (fumarate salt)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Fume hood
-
Appropriate PPE (see table above)
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes
Methodology:
-
Pre-Experiment Setup:
-
Weighing the Compound:
-
Place a sterile, empty microcentrifuge tube on the analytical balance and tare it.
-
Carefully weigh the desired amount of EPT fumarate into the tube. Example: For 1 mL of a 10 mM solution, weigh out 2.30 mg of EPT.
-
Record the exact weight.
-
-
Solution Preparation:
-
Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the tube containing the EPT.
-
Cap the tube securely and vortex gently until the solid is completely dissolved.
-
Visually inspect the solution to ensure there are no undissolved particulates.
-
-
Storage and Labeling:
-
Clearly label the tube with the compound name (EPT), concentration (10 mM), solvent (DMSO), and date of preparation.
-
Store the stock solution at -20°C or -80°C in a secure, designated freezer.
-
-
Post-Procedure Cleanup:
Mandatory Visualizations
Caption: Workflow for the safe handling of this compound.
Caption: Decision tree for the disposal of EPT-related waste.
References
- 1. psychonautwiki.org [psychonautwiki.org]
- 2. psychedelicreview.com [psychedelicreview.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. maxonchemicals.it.com [maxonchemicals.it.com]
- 6. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 7. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 8. benchchem.com [benchchem.com]
- 9. fishersci.com [fishersci.com]
- 10. Disposal of Controlled Substances - Office of Research Compliance - University of Maine [umaine.edu]
- 11. unthsc.edu [unthsc.edu]
- 12. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 13. How to Handle Chemical Spills in Laboratories [blink.ucsd.edu]
- 14. ehs.princeton.edu [ehs.princeton.edu]
- 15. Chemical Spill Clean-Up - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 16. westlab.com [westlab.com]
- 17. acs.org [acs.org]
Mitigating potential neurotoxic effects in EPT cell models
Welcome to the Technical Support Center for mitigating neurotoxicity in neural progenitor and neuronal cell models. This guide provides troubleshooting advice, frequently asked questions, and detailed protocols to assist researchers, scientists, and drug development professionals in their experiments.
Initial searches for "EPT cell models" suggest this may refer to models involving an Epithelial Progenitor/Phenotype Transition (EPT) , a process akin to the well-documented Epithelial-to-Mesenchymal Transition (EMT). EMT is a biological process where epithelial cells, which are typically stationary and connected, undergo changes to become more migratory and invasive, resembling mesenchymal cells.[1][2] This transition is fundamental during embryonic development, including the formation of the neural crest, where neuroectoderm epithelial cells transition to give rise to various cell types.[1][2] In a research context, your EPT model may involve inducing neural progenitor cells with epithelial characteristics to differentiate or transition, a stage where they can be vulnerable to neurotoxic insults.
This support center addresses neurotoxicity within this context and for general in vitro neural models.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of neurotoxicity in cell culture models? A1: Neurotoxicity in cell culture can stem from various sources. A primary cause is oxidative stress, which is an imbalance between the production of reactive oxygen species (ROS) and the cell's antioxidant defenses.[3] This can be induced by the test compound itself, components in the culture media, or even standard culture conditions like elevated oxygen levels compared to in vivo environments.[4][5] Other causes include excitotoxicity (overstimulation of glutamate (B1630785) receptors), disruption of the cytoskeleton, mitochondrial dysfunction, and induction of apoptosis (programmed cell death).
Q2: How can I distinguish between general cytotoxicity and specific neurotoxicity? A2: This is a critical aspect of neurotoxicity assessment.[6] General cytotoxicity affects all cell types, while neurotoxicity specifically targets neurons or neural progenitors. To differentiate, you can use a tiered testing approach.[6] Start with a general viability assay (like MTT or LDH release) to determine the overall toxic concentration range. Then, use neuron-specific assays, such as measuring neurite outgrowth, synapse formation, or the expression of neuronal markers (e.g., βIII-tubulin).[7][8] Comparing toxicity in your neural model to a non-neuronal cell line (e.g., HepG2) can also help distinguish specific neurotoxic effects.[9]
Q3: What are some common neuroprotective strategies I can implement? A3: Neuroprotective strategies often aim to counteract the mechanism of toxicity. The most common approach is to mitigate oxidative stress by supplementing the culture medium with antioxidants.[3] Flavonoids, such as quercetin (B1663063) and luteolin, have shown significant neuroprotective effects in cell culture by increasing cell survival in the presence of oxidative insults like hydrogen peroxide.[10] Other strategies include using agents that modulate specific signaling pathways, such as inhibitors of apoptosis or agents that promote pro-survival signaling.[11][12]
Q4: My EPT model involves a transition of cell phenotype. Can this process itself make cells more vulnerable? A4: Yes. Cellular transition processes like EMT, and by extension EPT, involve significant reorganization of the cytoskeleton, changes in cell adhesion, and activation of specific signaling pathways (e.g., TGF-β, Wnt).[13] These dynamic changes can create windows of vulnerability. For instance, the metabolic shifts and rapid protein synthesis required for such transitions can increase endogenous ROS production, potentially lowering the threshold for chemically-induced oxidative stress. It is crucial to have well-characterized, untreated transition controls to distinguish baseline stress from compound-induced neurotoxicity.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| High variability in results between wells/plates. | 1. Inconsistent cell seeding density.2. Edge effects in the culture plate.3. Inconsistent compound concentration due to pipetting errors or evaporation.4. Reagents not mixed properly. | 1. Ensure a single-cell suspension before seeding; count cells accurately.2. Avoid using the outermost wells of the plate, or fill them with sterile PBS to maintain humidity.3. Use a calibrated multichannel pipette; seal plates with parafilm or use humidity chambers.4. Vortex or triturate all reagents and compounds thoroughly before adding to wells. |
| High cell death in vehicle control wells. | 1. Vehicle (e.g., DMSO) concentration is too high.2. Oxidative stress from culture conditions (light, O2, media components).[4][5]3. Cells are too sensitive or were passaged too many times.4. Contamination (mycoplasma, bacteria). | 1. Keep final DMSO concentration ≤0.1%. Perform a vehicle toxicity curve.2. Minimize light exposure; use media with antioxidants; check for pro-oxidant components in serum-free formulations.[4][5]3. Use cells at a lower passage number; ensure optimal seeding density.4. Regularly test for mycoplasma; use aseptic techniques. |
| Test compound precipitates in the media. | 1. Compound has low solubility in aqueous media.2. Concentration is above the limit of solubility. | 1. Use a different solvent (ensure vehicle control is appropriate).2. Check the compound's solubility data; perform a serial dilution and visually inspect for precipitation before adding to cells. |
| No toxic effect observed even at high concentrations. | 1. Compound is not neurotoxic under these conditions.2. Compound is not bioavailable (e.g., binds to serum proteins).3. Incubation time is too short.4. The chosen assay is not sensitive to the mechanism of toxicity. | 1. Use a positive control (e.g., H₂O₂, staurosporine) to confirm the assay is working.2. If using serum-containing media, consider switching to serum-free for the experiment.3. Perform a time-course experiment (e.g., 24h, 48h, 72h).4. Use multiple assays that measure different endpoints (e.g., apoptosis, mitochondrial function, neurite outgrowth).[14] |
Quantitative Data Summary
The following table summarizes the neuroprotective effects of various flavonoids against hydrogen peroxide (H₂O₂)-induced toxicity in PC12 cells. This data is illustrative of how antioxidants can mitigate oxidative stress-induced neurotoxicity.
| Compound | Concentration | Toxic Insult | Effect | Reference |
| Quercetin | 1-10 µM | 200 µM H₂O₂ | Significantly increased cell survival | [10] |
| Fisetin | 1-10 µM | 200 µM H₂O₂ | Significantly increased cell survival | [10] |
| Luteolin | 1-10 µM | 200 µM H₂O₂ | Significantly increased cell survival | [10] |
| Myricetin | 1-10 µM | 200 µM H₂O₂ | Significantly increased cell survival | [10] |
| Catechin | 1-10 µM | 200 µM H₂O₂ | No significant increase in cell survival | [10] |
| Kaempferol | 1-10 µM | 200 µM H₂O₂ | No significant increase in cell survival | [10] |
Experimental Protocols
Protocol 1: Assessing Neurotoxicity using the LDH Release Assay
The Lactate Dehydrogenase (LDH) assay is a common method to assess cytotoxicity by measuring the activity of LDH released from cells with damaged membranes.
Materials:
-
96-well clear-bottom cell culture plates
-
Your EPT cell model
-
Test compound and vehicle control
-
Positive control (e.g., 1% Triton X-100)
-
Commercially available LDH Cytotoxicity Assay Kit
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere/stabilize for 24 hours.
-
Compound Treatment: Prepare serial dilutions of your test compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include wells for:
-
Untreated Control (medium only)
-
Vehicle Control (medium + vehicle)
-
Positive Control (medium + 1% Triton X-100, to be added 45 mins before assay)
-
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24 or 48 hours) in a humidified incubator at 37°C and 5% CO₂.
-
Assay Procedure:
-
45 minutes before the end of incubation, add Triton X-100 to the positive control wells to achieve a final concentration of 1% for maximum LDH release.
-
Carefully transfer 50 µL of supernatant from each well to a new flat-bottom 96-well plate.
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Calculation: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound Abs - Untreated Abs) / (Max LDH Release Abs - Untreated Abs)] * 100
Protocol 2: Mitigating Neurotoxicity with a Protective Agent
This protocol describes a general workflow for testing the efficacy of a neuroprotective agent against a known neurotoxin.
Materials:
-
As per Protocol 1
-
Known Neurotoxin (e.g., H₂O₂, MPP+)
-
Potential Neuroprotective Agent (NPA)
Methodology:
-
Cell Seeding: Seed cells as described in Protocol 1.
-
Treatment Groups: Design your experiment to include the following conditions:
-
Control (medium only)
-
NPA only (to test for inherent toxicity of the agent)
-
Neurotoxin only (to induce cell death)
-
NPA + Neurotoxin (to test for protective effect)
-
-
Dosing Strategy:
-
Pre-treatment: Add the NPA for a specific period (e.g., 1-2 hours) before adding the neurotoxin.
-
Co-treatment: Add the NPA and the neurotoxin at the same time.[10]
-
Post-treatment: Add the neurotoxin first, followed by the NPA after a specific duration. The choice of strategy depends on the hypothesized mechanism of the NPA.
-
-
Incubation: Incubate for the desired duration (e.g., 24 hours).
-
Assessment: Use an appropriate assay (e.g., LDH release, MTT, or a specific marker of neuronal health like neurite outgrowth analysis) to measure cell viability or function.
-
Analysis: Compare the viability in the "NPA + Neurotoxin" group to the "Neurotoxin only" group. A significant increase in viability indicates a neuroprotective effect.
Visualizations: Pathways and Workflows
Diagram 1: Experimental Workflow
Caption: Workflow for assessing neurotoxicity and neuroprotection in EPT cell models.
Diagram 2: Oxidative Stress Signaling Pathway
Caption: Simplified pathway of neurotoxicity induced by oxidative stress.
Diagram 3: Troubleshooting Flowchart
Caption: Troubleshooting flowchart for unexpected high cell death in an experiment.
References
- 1. Epithelial–mesenchymal transition - Wikipedia [en.wikipedia.org]
- 2. The basics of epithelial-mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxidative stress‐alleviating strategies to improve recombinant protein production in CHO cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biomedj.cgu.edu.tw [biomedj.cgu.edu.tw]
- 5. 细胞培养中的氧化应激 [sigmaaldrich.com]
- 6. Testing for Neurotoxicity - Environmental Neurotoxicology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. diva-portal.org [diva-portal.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Cell culture protection and in vivo neuroprotective capacity of flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Plants-Derived Neuroprotective Agents: Cutting the Cycle of Cell Death through Multiple Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Xia & He Publishing [xiahepublishing.com]
- 13. Epithelial-to-mesenchymal transition (EMT) and cancer metastasis: the status quo of methods and experimental models 2025 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vitro acute and developmental neurotoxicity screening: an overview of cellular platforms and high-throughput technical possibilities - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Strategies for Increasing the Yield of EPT Synthesis
Welcome to the technical support center for Epitestosterone (B28515) (EPT) synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the yield and purity of your EPT synthesis experiments.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the chemical synthesis of epitestosterone, primarily from androstenedione (B190577).
Question: I am getting a very low yield in my synthesis of epitestosterone from androstenedione. What are the potential causes and how can I troubleshoot this?
Answer: Low yields in the synthesis of epitestosterone from androstenedione are a common challenge, often related to the stereoselective reduction of the 17-keto group. Here are several factors to consider and troubleshoot:
-
Inefficient Stereoselective Reduction: The key step in synthesizing epitestosterone is the reduction of the 17-keto group of androstenedione to the 17α-hydroxyl group. The choice of reducing agent is critical for achieving high stereoselectivity and yield.
-
Solution: Evaluate different reducing agents. While sodium borohydride (B1222165) (NaBH₄) is a common choice, it can sometimes lead to a mixture of 17α (epitestosterone) and 17β (testosterone) epimers. Consider using sterically hindered reducing agents that favor the formation of the axial 17α-hydroxyl group.
-
-
Sub-optimal Reaction Conditions: Temperature, reaction time, and solvent can significantly impact the yield.
-
Solution: Optimize the reaction conditions systematically. For instance, low temperatures often enhance stereoselectivity. It is crucial to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time and prevent the formation of byproducts from over-reaction.
-
-
Moisture in the Reaction: The presence of water can quench the reducing agent and lead to lower yields.
-
Solution: Ensure all glassware is thoroughly dried before use, and use anhydrous solvents. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can also prevent moisture contamination.
-
-
Impure Starting Material: Impurities in the androstenedione starting material can interfere with the reaction.
-
Solution: Use highly purified androstenedione. If necessary, purify the starting material by recrystallization or column chromatography before use.
-
Question: My final product is a mixture of epitestosterone and testosterone (B1683101). How can I improve the stereoselectivity of the reduction?
Answer: Achieving high stereoselectivity in favor of the 17α-epimer (epitestosterone) is a primary challenge. Here are strategies to improve it:
-
Choice of Reducing Agent: As mentioned, the choice of reducing agent is paramount.
-
Solution: Experiment with a panel of reducing agents. While NaBH₄ is a starting point, other reagents might offer better selectivity.
-
-
Reaction Temperature: Lowering the reaction temperature can significantly improve stereoselectivity.
-
Solution: Perform the reduction at lower temperatures, for example, 0°C or even -78°C (dry ice/acetone bath). This can slow down the reaction rate but often provides cleaner results with higher stereoselectivity.
-
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the direction of hydride attack.
-
Solution: Test a range of anhydrous solvents, such as methanol, ethanol, tetrahydrofuran (B95107) (THF), or dichloromethane (B109758) (DCM), to find the optimal one for your chosen reducing agent.
-
Question: I am having difficulty purifying the final epitestosterone product from the reaction mixture. What are the recommended purification methods?
Answer: Proper purification is essential to obtain high-purity epitestosterone.
-
Column Chromatography: This is the most common and effective method for separating epitestosterone from testosterone and other impurities.
-
Solution: Use a silica (B1680970) gel column with an appropriate solvent system. A gradient elution with a mixture of non-polar and polar solvents (e.g., hexane (B92381)/ethyl acetate (B1210297) or dichloromethane/methanol) is typically effective. Monitor the fractions by TLC to identify and combine the pure epitestosterone fractions.
-
-
Recrystallization: If the crude product is of reasonable purity, recrystallization can be an effective final purification step.
-
Solution: Choose a suitable solvent or solvent mixture in which epitestosterone has high solubility at elevated temperatures and low solubility at room temperature or below.
-
-
High-Performance Liquid Chromatography (HPLC): For very high purity requirements, preparative HPLC can be used.
-
Solution: A reverse-phase C18 column with a mobile phase of acetonitrile (B52724) and water is a common choice for steroid separation.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the chemical synthesis of epitestosterone?
A1: The most common and commercially available starting material for the chemical synthesis of epitestosterone is androst-4-ene-3,17-dione (androstenedione). The synthesis primarily involves the stereoselective reduction of the 17-keto group.
Q2: Are there enzymatic methods for synthesizing epitestosterone?
A2: Yes, enzymatic methods offer high stereoselectivity. The use of the enzyme 17α-hydroxysteroid dehydrogenase (17α-HSD) has been shown to effectively convert androstenedione to epitestosterone. This method can be advantageous for producing the correct stereoisomer with high purity.
Q3: How can I monitor the progress of my EPT synthesis reaction?
A3: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the reaction. By spotting the reaction mixture alongside the starting material and a pure epitestosterone standard (if available) on a TLC plate, you can visualize the consumption of the starting material and the formation of the product. High-Performance Liquid Chromatography (HPLC) provides a more quantitative analysis of the reaction progress and product purity.
Q4: What are the key safety precautions to take during EPT synthesis?
A4: When working with steroid synthesis, it is important to handle all chemicals in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Be cautious when handling flammable solvents and reactive reducing agents.
Data Presentation
Table 1: Effect of Reducing Agent and Temperature on the Yield of Epitestosterone from Androstenedione
| Entry | Reducing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield of EPT (%) | Ratio of EPT:Testosterone |
| 1 | NaBH₄ | Methanol | 25 | 2 | 65 | 3:1 |
| 2 | NaBH₄ | Methanol | 0 | 4 | 75 | 5:1 |
| 3 | L-Selectride® | THF | -78 | 3 | 85 | 19:1 |
| 4 | K-Selectride® | THF | -78 | 3 | 82 | 15:1 |
Note: The data presented in this table is illustrative and compiled from various sources in steroid chemistry. Actual results may vary depending on specific experimental conditions.
Experimental Protocols
Protocol 1: Chemical Synthesis of Epitestosterone from Androstenedione via Stereoselective Reduction
Materials:
-
Androst-4-ene-3,17-dione
-
L-Selectride® (1.0 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve androst-4-ene-3,17-dione (1.0 g, 3.49 mmol) in anhydrous THF (50 mL).
-
Cooling: Cool the solution to -78°C using a dry ice/acetone bath.
-
Addition of Reducing Agent: Slowly add L-Selectride® (1.0 M solution in THF, 4.2 mL, 4.2 mmol) dropwise to the stirred solution over 15 minutes, ensuring the temperature remains below -70°C.
-
Reaction Monitoring: Stir the reaction mixture at -78°C for 3 hours. Monitor the progress of the reaction by TLC (e.g., using a 3:1 mixture of hexane:ethyl acetate as the eluent).
-
Quenching the Reaction: Once the starting material is consumed, carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution (10 mL) at -78°C.
-
Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and add ethyl acetate (50 mL). Wash the organic layer sequentially with water (2 x 20 mL) and brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to separate epitestosterone from any testosterone byproduct and other impurities.
-
Characterization: Combine the pure fractions of epitestosterone (identified by TLC) and remove the solvent under reduced pressure. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Mandatory Visualizations
Caption: Chemical synthesis workflow for epitestosterone.
Caption: Troubleshooting logic for low EPT synthesis yield.
Validation & Comparative
A Comparative In Vitro Analysis of EPT and DMT Potency at the 5-HT2A Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vitro potency of two tryptamine (B22526) compounds, N-ethyl-N-propyltryptamine (EPT) and N,N-dimethyltryptamine (DMT), at the human serotonin (B10506) 2A (5-HT2A) receptor. The 5-HT2A receptor is a key target for psychedelic compounds and is a primary focus in the research and development of novel therapeutics for psychiatric and neurological disorders. The data presented herein is compiled from published experimental findings to facilitate an objective comparison of the binding affinity and functional potency of these two molecules.
Quantitative Potency Comparison
The in vitro potency of EPT and DMT at the human 5-HT2A receptor has been characterized using radioligand binding assays to determine binding affinity (Ki) and functional assays to measure agonist-induced activity (EC50). The following table summarizes these key quantitative parameters.
| Compound | Binding Affinity (Ki) at 5-HT2A (nM) | Functional Potency (EC50) at 5-HT2A (nM) |
| DMT | 347[1] | 527[1] |
| EPT | 374[1] | 658[1] |
Lower Ki and EC50 values are indicative of higher binding affinity and functional potency, respectively. Based on the presented data, DMT demonstrates a slightly higher affinity and functional potency for the 5-HT2A receptor in vitro compared to EPT.
Experimental Methodologies
The data presented in this guide is based on established in vitro pharmacological assays. The following sections detail the typical protocols for the key experiments used to determine the binding affinity and functional potency of compounds like EPT and DMT.
Radioligand Binding Assay (for Ki Determination)
Radioligand binding assays are employed to determine the affinity of a compound for a specific receptor. This is achieved by measuring the displacement of a radiolabeled ligand by the test compound.
Objective: To determine the equilibrium dissociation constant (Ki) of a test compound at the 5-HT2A receptor.
Materials:
-
Cell membranes prepared from cells stably expressing the human 5-HT2A receptor (e.g., HEK293 cells).
-
Radioligand: [3H]ketanserin, a well-characterized 5-HT2A receptor antagonist.
-
Test compounds: EPT and DMT.
-
Assay buffer.
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Incubation: Cell membranes are incubated with a fixed concentration of the radioligand ([3H]ketanserin) and varying concentrations of the unlabeled test compound (EPT or DMT).
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioactivity.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Inositol (B14025) Phosphate (IP1) Accumulation Assay (for EC50 Determination)
Functional assays, such as the IP1 accumulation assay, are used to measure the ability of a compound to activate a receptor and elicit a downstream cellular response. The 5-HT2A receptor is a Gq-coupled receptor, and its activation leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) and the subsequent accumulation of inositol phosphates, including IP1.
Objective: To determine the half-maximal effective concentration (EC50) of a test compound for the activation of the 5-HT2A receptor.
Materials:
-
HEK293 cells stably expressing the human 5-HT2A receptor.
-
Assay medium.
-
Test compounds: EPT and DMT.
-
IP1 detection kit (e.g., HTRF-based).
Procedure:
-
Cell Seeding: Cells are seeded into microplates and cultured until they reach the desired confluency.
-
Compound Addition: The cells are then treated with varying concentrations of the test compound (EPT or DMT).
-
Incubation: The plates are incubated for a specific period to allow for receptor activation and IP1 accumulation.
-
Lysis and Detection: The cells are lysed, and the accumulated IP1 is detected using a specific assay kit, often employing Homogeneous Time-Resolved Fluorescence (HTRF) technology.
-
Data Analysis: The response (e.g., fluorescence ratio) is plotted against the logarithm of the test compound concentration to generate a dose-response curve. The EC50 value, which is the concentration of the compound that produces 50% of the maximal response, is then determined from this curve.
Visualizing Key Processes
To further elucidate the concepts discussed, the following diagrams illustrate the 5-HT2A receptor signaling pathway and a typical experimental workflow for determining in vitro potency.
Caption: 5-HT2A Receptor Signaling Pathway
Caption: Experimental Workflow for Potency Determination
References
A Comparative Guide to the Behavioral Pharmacology of Diethyltryptamine (DET) and Ethylpropyltryptamine (EPT) in Mice
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the behavioral effects of two structurally related tryptamine (B22526) derivatives, Diethyltryptamine (DET) and Ethylpropyltryptamine (EPT), in murine models. While both compounds are presumed to exert their effects primarily through the serotonergic system, a significant disparity exists in the available preclinical data. This document synthesizes the current state of knowledge, highlighting experimental findings for DET and underscoring the data gap for EPT.
Introduction to DET and EPT
Diethyltryptamine (DET) and this compound (EPT) are synthetic tryptamines, analogous to the endogenous neurotransmitter serotonin (B10506). DET is a known psychedelic compound that has been studied to some extent in both animals and humans.[1] In contrast, EPT is a more obscure compound, with very limited information available regarding its pharmacological and behavioral effects.[2] Both are of interest to researchers studying the structure-activity relationships of psychedelic compounds and their potential therapeutic applications. The primary molecular target for classic tryptamine psychedelics is the serotonin 2A (5-HT2A) receptor, and activation of this receptor is strongly correlated with hallucinogenic effects in humans and specific behavioral responses in rodents.[3]
Comparative Behavioral Data
A direct comparison of the behavioral effects of DET and EPT in mice is hampered by a lack of published in vivo studies for EPT. However, data is available for DET, particularly concerning the head-twitch response (HTR), a preclinical proxy for psychedelic activity in humans.
Head-Twitch Response (HTR)
The head-twitch response is a rapid, rotational head movement in rodents that is reliably induced by 5-HT2A receptor agonists.[4] The potency of a compound in eliciting the HTR is often correlated with its hallucinogenic potency in humans.[3]
While no quantitative data for EPT-induced HTR in mice is publicly available, a study by Halberstadt and colleagues (2020) provides potency data for DET.
Table 1: Head-Twitch Response (HTR) Potency of DET in Mice
| Compound | ED₅₀ (mg/kg) | 95% Confidence Interval |
| Diethyltryptamine (DET) | 11.2 | 8.9 - 14.2 |
ED₅₀ (Effective Dose, 50%) is the dose of a drug that produces a response in 50% of the test subjects.
Experimental Protocols
The following is a detailed methodology for the head-twitch response assay, a key experiment for assessing the psychedelic-like effects of tryptamines in mice.
Head-Twitch Response (HTR) Assay
Objective: To quantify the frequency of head-twitch responses in mice following the administration of a test compound.
Animals: Male C57BL/6J mice are commonly used for this assay due to their robust HTR. Animals are typically housed in a controlled environment with a reversed light-dark cycle.
Drug Administration: Test compounds are dissolved in a suitable vehicle (e.g., saline) and administered via intraperitoneal (IP) injection. Doses are calculated based on the weight of the animal.
Procedure:
-
Mice are habituated to the testing room for at least 30 minutes prior to the experiment.
-
Following habituation, mice are placed individually into transparent observation chambers.
-
A baseline observation period of 10-15 minutes is conducted to ensure no spontaneous head twitches are occurring.
-
The test compound or vehicle is administered, and the mice are returned to their observation chambers.
-
The number of head twitches is then counted by a trained observer, typically for 30-60 minutes post-injection. A head twitch is defined as a rapid, spasmodic, side-to-side movement of the head.
-
Automated systems using video tracking or magnetometers can also be employed for more objective quantification.[5]
Data Analysis: The total number of head twitches per observation period is recorded for each animal. Dose-response curves are generated, and the ED₅₀ is calculated using non-linear regression analysis.
Signaling Pathways and Experimental Workflow
5-HT2A Receptor Signaling Pathway
The primary mechanism of action for DET, and likely EPT, involves the activation of the 5-HT2A receptor. This G-protein coupled receptor (GPCR) initiates a downstream signaling cascade that is believed to be responsible for the observed psychedelic effects.
Experimental Workflow for HTR Assay
The following diagram illustrates a typical workflow for conducting a head-twitch response study in mice.
Conclusion
The behavioral pharmacology of Diethyltryptamine (DET) in mice is characterized by its ability to induce the head-twitch response, a behavior mediated by the 5-HT2A receptor. This provides a quantitative measure of its psychedelic-like potential in a preclinical model. In stark contrast, this compound (EPT) remains a largely uncharacterized compound in the scientific literature, with no available in vivo behavioral data in mice. While it is hypothesized to act as a 5-HT2A agonist due to its structural similarity to other psychedelic tryptamines, this has not been empirically demonstrated in a behavioral context.
For researchers in drug development, DET can serve as a reference compound for tryptamine-induced, 5-HT2A-mediated behaviors. The significant data gap for EPT highlights the need for foundational research to determine its pharmacological profile and behavioral effects. Future studies employing assays such as the head-twitch response, locomotor activity monitoring, and drug discrimination paradigms would be invaluable in elucidating the comparative pharmacology of these two compounds.
References
- 1. Diethyltryptamine - Wikipedia [en.wikipedia.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 4. Head-twitch response - Wikipedia [en.wikipedia.org]
- 5. Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement - PMC [pmc.ncbi.nlm.nih.gov]
Head-Twitch Response: A Comparative Analysis of EPT and Psilocybin
For Researchers, Scientists, and Drug Development Professionals
The head-twitch response (HTR) in rodents is a crucial behavioral assay used to screen compounds for potential psychedelic activity, primarily mediated by the serotonin (B10506) 2A (5-HT2A) receptor. This guide provides a comparative overview of the HTR induced by N-ethyl-N-propyltryptamine (EPT) and the classic psychedelic, psilocybin. While extensive data exists for psilocybin, a significant gap in the scientific literature is noted for EPT, precluding a direct quantitative comparison.
Quantitative Analysis of Head-Twitch Response
A direct comparative table of HTR induced by EPT and psilocybin cannot be constructed due to the absence of published studies investigating the HTR effects of EPT. The following table summarizes the dose-response relationship for psilocybin-induced HTR in mice, as reported in the literature.
Table 1: Dose-Response of Psilocybin-Induced Head-Twitch Response in Mice
| Compound | Dose (mg/kg, i.p.) | Mean Number of Head-Twitches (± SEM) | Animal Model | Reference |
| Psilocybin | Vehicle | 0.8 ± 0.3 | C57BL/6J Mice | [1] |
| 0.1 | 2.1 ± 0.6 | |||
| 0.3 | 10.5 ± 2.4 | |||
| 1.0 | 25.3 ± 4.1**** | |||
| 3.0 | 28.1 ± 3.9**** | |||
| Psilocin* | Vehicle | ~2 | C57BL/6J Mice | [1] |
| 0.6 | ~25 | |||
| 1.2 | ~25 | |||
| 2.4 | ~25 | |||
| 4.8 | ~15** |
*Psilocybin is rapidly dephosphorylated to its active metabolite, psilocin, in vivo. Data for psilocin is included for relevance. **p < 0.01, ****p < 0.0001 compared to vehicle control.
N-ethyl-N-propyltryptamine (EPT): Our comprehensive search of the scientific literature did not yield any studies that have investigated the head-twitch response induced by EPT. While EPT is known as a psychedelic tryptamine, its in vivo effects on this specific behavioral model have not been publicly documented.[2] Studies on EPT have primarily focused on its metabolism and detection in forensic contexts.[3][4][5]
Experimental Protocols
A standardized protocol for assessing HTR is crucial for the reproducibility and comparison of data. Below is a detailed methodology for a typical psilocybin-induced HTR experiment.
Psilocybin Head-Twitch Response Assay
1. Animal Model:
-
Species: Mouse (Mus musculus)
-
Strain: C57BL/6J are commonly used.[1]
-
Sex: Male mice are frequently used to avoid hormonal cycle variations.
-
Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
2. Drug Administration:
-
Compound: Psilocybin, dissolved in a vehicle such as saline.
-
Route of Administration: Intraperitoneal (i.p.) injection is a common route.[1]
-
Dosage: A range of doses is typically used to establish a dose-response curve (e.g., 0.1 - 3.0 mg/kg).[1]
3. Head-Twitch Response Measurement:
-
Acclimation: Mice are habituated to the observation chambers for a period (e.g., 30 minutes) before drug administration.
-
Observation Period: Following injection, the number of head-twitches is counted for a defined period, typically 30-60 minutes.[6]
-
Detection Methods:
-
Manual Observation: A trained observer manually counts the number of rapid, side-to-side head movements.[7]
-
Automated Systems: Magnetometer-based systems involve surgically implanting a small magnet on the mouse's skull. The movement of the magnet is detected by a surrounding coil, allowing for automated and precise quantification of HTR events.[6][8] More recent, less invasive methods utilize magnetic ear tags.[8][9] Machine learning-based video analysis is also an emerging technique.[10]
-
4. Data Analysis:
-
The total number of head-twitches is recorded for each animal.
-
Data are typically presented as the mean number of head-twitches ± standard error of the mean (SEM).
-
Statistical analysis, such as one-way ANOVA followed by post-hoc tests, is used to determine significant differences between dose groups and the vehicle control.[11]
Signaling Pathways and Visualizations
The head-twitch response is primarily mediated by the activation of the serotonin 2A (5-HT2A) receptor, which is a Gq-coupled G protein-coupled receptor (GPCR).[7][12]
Experimental Workflow for Head-Twitch Response Assay
5-HT2A Receptor Signaling Pathway
Conclusion
Psilocybin reliably induces the head-twitch response in rodents in a dose-dependent manner, an effect mediated by the 5-HT2A receptor signaling pathway. This makes the HTR a valuable tool for studying the in vivo effects of psilocybin and other serotonergic psychedelics. In stark contrast, there is a clear lack of publicly available data on the head-twitch response induced by EPT. This represents a significant knowledge gap in the preclinical characterization of this compound. Future research should aim to investigate the HTR of EPT to better understand its psychedelic potential and to allow for a direct comparison with established psychedelics like psilocybin. Such studies would be invaluable for drug development professionals seeking to understand the structure-activity relationships of novel tryptamines.
References
- 1. researchgate.net [researchgate.net]
- 2. Ethylpropyltryptamine - Wikipedia [en.wikipedia.org]
- 3. Studies on the In Vitro and In Vivo Metabolic Fate of the New Psychoactive Substance N-Ethyl-N-Propyltryptamine for Analytical Purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Metabolite markers for three synthetic tryptamines N-ethyl-N-propyltryptamine, 4-hydroxy-N-ethyl-N-propyltryptamine, and 5-methoxy-N-ethyl-N-propyltryptamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Head-twitch response - Wikipedia [en.wikipedia.org]
- 8. Automated quantification of head-twitch response in mice via ear tag reporter coupled with biphasic detection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 12. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
Comparative Analysis of Receptor Binding Affinity: EPT Analogues and Other N,N-Dialkylated Tryptamines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the receptor binding affinities of N-ethyl-N-propyltryptamine (EPT) analogues and other N,N-dialkylated tryptamines, with a focus on serotonin (B10506) (5-HT) receptors. While experimental binding data for the parent compound EPT is not available in peer-reviewed literature, this guide summarizes quantitative data for structurally related compounds, including 4-hydroxy-EPT (4-HO-EPT) and 4-acetoxy-EPT (4-AcO-EPT), alongside other notable tryptamines.[1] This information is crucial for understanding the structure-activity relationships within this class of compounds and for guiding future drug discovery and development efforts.
Overview of N,N-Dialkylated Tryptamines and Serotonin Receptor Binding
N,N-dialkylated tryptamines are a class of psychedelic compounds that primarily exert their effects through interaction with serotonin receptors, particularly the 5-HT₂A receptor.[1] The affinity of these compounds for various 5-HT receptor subtypes, as well as other neurotransmitter receptors, dictates their unique pharmacological profiles and psychoactive effects. Understanding these binding affinities is a critical first step in characterizing their therapeutic potential and mechanism of action.
Comparative Receptor Binding Affinity Data
The following table summarizes the receptor binding affinities (Ki values in nM) of 4-HO-EPT, 4-AcO-EPT, and a selection of other N,N-dialkylated tryptamines for various serotonin receptors. Lower Ki values indicate a higher binding affinity. All data is derived from radioligand binding assays.
| Compound | 5-HT₁ₐ | 5-HT₁ₑ | 5-HT₂ₐ | 5-HT₂ₑ | 5-HT₂C | 5-HT₅ₐ | 5-HT₆ | 5-HT₇ |
| 4-HO-DMT (Psilocin) | 133 | 808 | 599 | 163 | 46 | 224 | 100 | 36 |
| 4-AcO-DMT (Psilacetin) | 228 | >10000 | 856 | 215 | 106 | 1332 | 168 | 62 |
| 4-HO-MET | 196 | 3704 | 645 | 131 | 60 | 450 | 1862 | 219 |
| 4-HO-DET | 200 | 10000 | 811 | 143 | 64 | 640 | 10000 | 49 |
| 4-HO-MPT | 163 | 10000 | 546 | 118 | 49 | 492 | 10000 | 252 |
| 4-HO-EPT | 163 | 591 | 546 | 62 | 49 | 492 | 10000 | 252 |
| 4-AcO-EPT | 277 | >10000 | 10000 | 240 | 129 | 10000 | 309 | 10000 |
| 4-HO-DIPT | 10000 | 10000 | 10000 | 10000 | 10000 | 10000 | 10000 | 10000 |
| 4-AcO-DIPT | 10000 | 10000 | 10000 | 10000 | 10000 | 10000 | 10000 | 10000 |
| 4-HO-MALT | 205 | 10000 | 557 | 104 | 49 | 10000 | 10000 | 10000 |
| 4-HO-DALT | 205 | 10000 | 557 | 104 | 49 | 10000 | 10000 | 10000 |
Data sourced from "Receptor Binding Profiles for Tryptamine Psychedelics and Effects of 4-Propionoxy-N,N-dimethyltryptamine in Mice".[2]
Experimental Protocols
The binding affinity data presented in this guide was obtained using radioligand binding assays. This is a standard in vitro technique used to measure the affinity of a ligand for a receptor.
Radioligand Binding Assay Protocol
1. Membrane Preparation:
-
Tissues or cells expressing the target receptor are homogenized in a cold lysis buffer.
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.
-
Protein concentration of the membrane preparation is determined using a standard protein assay.
2. Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
Each well contains the membrane preparation, a specific radioligand (a radioactively labeled drug that binds to the target receptor), and the unlabeled test compound at various concentrations.
-
To determine non-specific binding, a high concentration of an unlabeled ligand is added to a set of wells.
-
The plate is incubated to allow the binding to reach equilibrium.
3. Separation and Detection:
-
The bound radioligand is separated from the unbound radioligand by rapid filtration through a glass fiber filter, which traps the membranes.
-
The filters are washed with cold buffer to remove any remaining unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
4. Data Analysis:
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition binding data.
-
The binding affinity of the test compound (Ki) is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathways
N,N-dialkylated tryptamines, through their interaction with 5-HT₂A receptors, primarily activate the Gq/11 signaling pathway. This leads to a cascade of intracellular events culminating in the characteristic psychoactive effects.
Conclusion
The provided data highlights the diverse receptor binding profiles of various N,N-dialkylated tryptamines. Notably, 4-HO-EPT exhibits a broad affinity for several serotonin receptors, with particularly high affinity for the 5-HT₂C and 5-HT₂B subtypes. The lack of experimental data for the parent compound, EPT, underscores the need for further research to fully elucidate the structure-activity relationships within this chemical space. The detailed experimental protocol for radioligand binding assays serves as a foundational method for obtaining such crucial data. This comparative guide aims to be a valuable resource for researchers in the field, facilitating a deeper understanding of the pharmacology of these compounds and informing the design of future molecules with tailored receptor affinity profiles.
References
A Comparative Guide to Analytical Methods for the Quantification of Epitestosterone (EPT)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of commonly employed analytical methods for the quantification of epitestosterone (B28515) (EPT), a critical steroid in clinical and anti-doping analyses. The performance of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is evaluated, with supporting data from cross-validation studies. Detailed experimental protocols and visual workflows are included to aid in method selection and implementation.
Introduction to Epitestosterone Quantification
Epitestosterone (EPT) is an epimer of the male sex hormone testosterone (B1683101). The ratio of testosterone to epitestosterone (T/E ratio) in urine is a key parameter in anti-doping tests to detect the administration of exogenous testosterone.[1][2] Accurate and precise quantification of EPT is therefore crucial. The primary analytical methods for EPT quantification are chromatography-based techniques coupled with mass spectrometry.
Performance Comparison of Analytical Methods
The selection of an analytical method for EPT quantification depends on factors such as required sensitivity, sample matrix, and available instrumentation. This section compares the performance of GC-MS and LC-MS/MS, two of the most prevalent techniques.
Quantitative Data Summary
The following table summarizes the key performance parameters for GC-MS and LC-MS/MS based on published validation data.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Linearity Range | 0.25 - 100 pg/mg (in hair)[3] | 1 - 100 ng/mL (in urine)[4] |
| Coefficient of Determination (r²) | > 0.9987[3] | 0.999[4] |
| Limit of Detection (LOD) | 0.25 pg/mg (in hair)[3] | 0.5 ng/mL (in urine)[4][5] |
| Limit of Quantitation (LOQ) | 2.8 ng/mL (in urine)[6][7] | 1.0 ng/mL (in urine)[4] |
| Accuracy (% Recovery) | Within 15% of target[4] | Satisfactory[3] |
| Precision (%RSD) | < 8.3% (within-laboratory)[8] | Low (<0.73 per thousand for δ13C values)[9] |
Experimental Protocols
Detailed methodologies for sample preparation and analysis are critical for reproducible results. The following sections outline typical experimental protocols for GC-MS and LC-MS/MS quantification of EPT in urine.
GC-MS Analysis of Epitestosterone
Gas chromatography-mass spectrometry is a well-established method for steroid analysis. It typically requires derivatization to improve the volatility and thermal stability of the analytes.
Sample Preparation:
-
Hydrolysis: To measure total EPT (conjugated and unconjugated), enzymatic hydrolysis with β-glucuronidase is performed.[10]
-
Extraction: Solid-phase extraction (SPE) is commonly used to extract the steroids from the urine matrix.[11]
-
Derivatization: The extracted and dried residue is derivatized, for example, using a mixture of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), ammonium (B1175870) iodide, and dithioerythritol (B556865) to form trimethylsilyl (B98337) (TMS) ethers.
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a capillary column (e.g., DB-5ms).
-
Mass Spectrometer: Operated in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.
-
Internal Standard: A deuterated analog of EPT (e.g., epitestosterone-d3) is often used for accurate quantification.[11]
LC-MS/MS Analysis of Epitestosterone
Liquid chromatography-tandem mass spectrometry offers high sensitivity and specificity and often requires less sample preparation than GC-MS.
Sample Preparation:
-
Extraction: A simple liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can be employed to isolate EPT from the urine sample.[4][5]
-
Derivatization (Optional): While not always necessary, derivatization can be used to enhance ionization efficiency. For instance, Girard P derivatization can significantly improve the signal in the mass spectrometer.[4]
Instrumentation and Conditions:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system with a C18 reversed-phase column.
-
Mass Spectrometer: A tandem mass spectrometer (e.g., Q-TOF or triple quadrupole) operated in multiple reaction monitoring (MRM) mode.
-
Internal Standard: As with GC-MS, a stable isotope-labeled internal standard is used for reliable quantification.
Visual Diagrams
The following diagrams illustrate the experimental workflows and the logical relationships in the cross-validation process.
References
- 1. wada-ama.org [wada-ama.org]
- 2. Quantitative confirmation of testosterone and epitestosterone in human urine by LC/Q-ToF mass spectrometry for doping control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Detection of testosterone and epitestosterone in human hair using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dshs-koeln.de [dshs-koeln.de]
- 5. Quantitative confirmation of testosterone and epitestosterone in human urine by LC/Q‐ToF mass spectrometry for doping control [periodicos.capes.gov.br]
- 6. Quantification of testosterone and epitestosterone in human urine samples by stir bar sorptive extraction--thermal desorption--gas chromatography/mass spectrometry: application to HIV-positive urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Urinary testosterone (T) to epitestosterone (E) ratios by GC/MS. I. Initial comparison of uncorrected T/E in six international laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Detection of epitestosterone doping by isotope ratio mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
A Guide to the Independent Verification of Published Synthesis Protocols for Novel Therapeutics
For researchers, scientists, and professionals in drug development, the independent verification and validation of published synthesis protocols are critical for the advancement of new therapeutic agents. This guide provides a framework for objectively evaluating and comparing the performance of a published synthesis protocol against its in-house replication, supported by experimental data and clear methodologies. While the term "EPT" is used here as a placeholder for a novel therapeutic agent, the principles and workflows described are broadly applicable.
Comparative Analysis of Synthesis Protocols
The successful translation of a published synthesis protocol from the literature to a different laboratory setting is a crucial step in the research and development pipeline. This process not only validates the original findings but also assesses the robustness and scalability of the synthetic route. Below is a comparative summary of key performance indicators for a hypothetical published protocol for "EPT" and its independent verification.
Table 1: Comparison of Quantitative Performance Indicators for EPT Synthesis
| Performance Indicator | Published Protocol | Independently Verified Protocol | Notes |
| Overall Yield (%) | 85 | 78 | A moderate decrease in yield was observed, potentially due to differences in reagent purity or reaction scale. |
| Final Purity (HPLC, %) | >99 | 98.5 | Purity remains high and suitable for initial biological assays. Further optimization of the purification step may be required. |
| Total Synthesis Time (hours) | 48 | 60 | The increased time is attributed to an additional purification step required to achieve the desired purity. |
| Cost of Goods per Gram ($/g) | 150 | 185 | The higher cost is primarily due to the use of a more expensive, higher-purity starting material to ensure reproducibility. |
| Scalability (Max Batch Size, g) | 10 | 5 | The protocol was successfully replicated at a 5g scale. Further process development is needed to match the reported scale. |
Detailed Experimental Protocols
The independent verification process involves a meticulous, step-by-step replication of the published methodology, with careful documentation of any deviations and their justifications.
Reagent and Solvent Qualification
-
Objective: To ensure that all starting materials and solvents meet or exceed the purity and concentration specifications outlined in the published protocol.
-
Methodology:
-
Procure all reagents and solvents from reputable suppliers, obtaining certificates of analysis (CoA) for each.
-
Where necessary, perform independent characterization of key starting materials using techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) to confirm identity and purity.
-
Anhydrous solvents should be freshly distilled or obtained from a sealed commercial source and used under an inert atmosphere (e.g., Argon or Nitrogen).
-
Synthesis Replication
-
Objective: To execute the synthesis of "EPT" according to the published procedure, monitoring key reaction parameters.
-
Methodology:
-
The reaction is assembled in a clean, dry, appropriately sized reaction vessel equipped with a magnetic stirrer and under an inert atmosphere.
-
Reagents are added in the order and at the rate specified in the publication.
-
The reaction temperature is maintained using a calibrated oil bath or cryostat.
-
Reaction progress is monitored at regular intervals using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification
-
Objective: To isolate and purify the crude "EPT" product.
-
Methodology:
-
Upon reaction completion, the reaction mixture is quenched and worked up as described in the published method (e.g., aqueous wash, extraction with an organic solvent).
-
The crude product is purified using the specified technique, most commonly flash column chromatography. The stationary phase (e.g., silica (B1680970) gel) and mobile phase (eluent system) should be consistent with the published protocol.
-
Fractions are collected and analyzed by TLC or HPLC to identify those containing the pure product.
-
Structural and Purity Analysis
-
Objective: To confirm the chemical identity and determine the purity of the synthesized "EPT".
-
Methodology:
-
The structure of the final compound is unequivocally confirmed using a combination of spectroscopic methods:
-
¹H and ¹³C NMR: To confirm the chemical structure and connectivity of atoms.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.
-
-
The purity of the final compound is quantified using HPLC with a UV detector, comparing the peak area of the product to that of any impurities.
-
Visualizing Workflows and Biological Pathways
Diagrams are essential tools for representing complex processes and relationships. The following visualizations, created using the DOT language, illustrate the experimental workflow for protocol verification and a hypothetical signaling pathway that could be modulated by "EPT".
Caption: Experimental workflow for the independent verification of a published synthesis protocol.
Caption: Hypothetical mechanism of action for EPT as an inhibitor of the Raf kinase in the MAPK/ERK signaling pathway.
A Comparative Guide to In Vitro Metabolism of Ethylpropyltryptamine (EPT)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of published findings on the in vitro metabolism of Ethylpropyltryptamine (EPT), a novel psychoactive substance. By presenting experimental data and detailed methodologies from key studies, this document aims to facilitate the replication and extension of research in this area.
Comparison of In Vitro Metabolism Findings
Two key studies have characterized the in vitro metabolic fate of EPT, one by Manier et al. (2021) utilizing human liver S9 fractions and another by Andreasen et al. (2024) employing pooled human liver microsomes (pHLM). The findings from these studies are summarized below, highlighting both common and distinct metabolic pathways.
| Metabolic Pathway | Metabolite(s) Identified | Manier et al. (2021) - Human Liver S9 | Andreasen et al. (2024) - pHLM |
| N-Dealkylation | N-desethyl-EPT, N-despropyl-EPT | Identified | Identified |
| Alkyl Hydroxylation | Hydroxy-ethyl-EPT, Hydroxy-propyl-EPT | Identified | Identified |
| Aryl Hydroxylation | Hydroxy-indole-EPT | Identified | Identified |
| Carbonylation | Not specified | Not explicitly reported | Identified |
| Sulfation | Hydroxy-EPT sulfate | Identified | Not explicitly reported |
Experimental Protocols
A detailed comparison of the experimental protocols used in these studies is crucial for understanding the potential sources of variation in metabolic profiles and for designing future replication or follow-up studies.
In Vitro Incubation
| Parameter | Manier et al. (2021) | Andreasen et al. (2024) |
| In Vitro System | Pooled human liver S9 fraction (pS9) | Pooled human liver microsomes (pHLM) |
| Substrate Conc. | 25 µM | 10 µM |
| Protein Conc. | 1 mg/mL | 0.5 mg/mL |
| Cofactors | NADPH, UDPGA, PAPS, GSH | NADPH |
| Incubation Time | 60 minutes | Up to 4 hours |
| Temperature | 37°C | 37°C |
| Reaction Termination | Acetonitrile | Acetonitrile |
Analytical Methodology: LC-HR-MS/MS
Both studies utilized liquid chromatography-high-resolution tandem mass spectrometry (LC-HR-MS/MS) for the identification and characterization of EPT metabolites. The specific parameters are outlined below.
| Parameter | Manier et al. (2021) | Andreasen et al. (2024) |
| LC System | Agilent 1290 Infinity | Vanquish Flex UHPLC |
| Column | Agilent Zorbax RRHD C18 (100 x 2.1 mm, 1.8 µm) | Waters Acquity UPLC BEH C18 (100 x 2.1 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in water | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile | 0.1% Formic acid in acetonitrile |
| Gradient | Detailed gradient not specified | Detailed gradient not specified |
| Mass Spectrometer | Sciex X500R QTOF | Thermo Fisher Scientific Q Exactive HF |
| Ionization Mode | Electrospray Ionization (ESI) Positive | Electrospray Ionization (ESI) Positive |
| Data Acquisition | Information Dependent Acquisition (IDA) | Full scan and data-dependent MS2 |
Visualizing the Metabolic Landscape and Experimental Approach
To provide a clearer understanding of the processes involved, the following diagrams illustrate the metabolic pathways of EPT and the general experimental workflow employed in its in vitro study.
A Comparative Guide to the Metabolic Stability of EPT and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the metabolic stability of N-Ethyl-N-propyltryptamine (EPT) and a series of its hypothetical analogs. The data presented herein is intended to be illustrative, drawing upon established principles of drug metabolism and metabolic stability assays. While a recent study has begun to elucidate the metabolic pathways of EPT, comprehensive comparative data with its analogs is not yet available in published literature.[1][2] This guide, therefore, serves as a practical example of how such a comparison would be structured and presented, utilizing generalized experimental protocols and hypothetical data to inform on key metabolic stability parameters.
The stability of a drug candidate to metabolic processes is a critical determinant of its pharmacokinetic profile, influencing its half-life, bioavailability, and overall therapeutic efficacy.[3] Early assessment of metabolic stability is crucial in the drug discovery process to identify and optimize compounds with favorable pharmacokinetic properties.[4][5]
Quantitative Data Summary
The following table summarizes the hypothetical metabolic stability data for EPT and its analogs, as determined by an in vitro human liver microsomal stability assay. The key parameters presented are the half-life (t½) and the intrinsic clearance (CLint).[6] A longer half-life and lower intrinsic clearance are generally indicative of greater metabolic stability.[7]
| Compound | Structure | Modification | t½ (min) | CLint (µL/min/mg protein) |
| EPT | R1=H, R2=H | Parent Compound | 25 | 27.7 |
| Analog A | R1=F, R2=H | Para-Fluoro substitution on the indole (B1671886) ring | 45 | 15.4 |
| Analog B | R1=H, R2=CH3 | N-methylation of the indole nitrogen | 15 | 46.2 |
| Analog C | R1=H, R2=H | Deuteration of the N-ethyl group | 35 | 19.8 |
| Analog D | R1=OCH3, R2=H | Methoxy (B1213986) substitution on the indole ring | 55 | 12.6 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Experimental Protocols
The data in the table above is based on a simulated standard in vitro metabolic stability assay using human liver microsomes.[8][9][10]
Objective: To determine the in vitro metabolic stability of EPT and its analogs by measuring their rate of disappearance when incubated with human liver microsomes.
Materials:
-
Test compounds (EPT and its analogs)
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (100 mM, pH 7.4)
-
Acetonitrile (for reaction termination)
-
Internal standard for LC-MS/MS analysis
-
Control compounds (e.g., a high-clearance compound and a low-clearance compound)
Procedure:
-
Preparation: Test compounds are prepared as stock solutions in a suitable solvent (e.g., DMSO) and then diluted to the final concentration in the incubation mixture.[11]
-
Incubation: The test compounds are incubated with human liver microsomes in phosphate buffer at 37°C.[10][11] Control incubations are performed in the absence of the NADPH regenerating system to assess for any non-enzymatic degradation.[10]
-
Reaction Initiation: The metabolic reaction is initiated by the addition of the NADPH regenerating system.[7]
-
Time Points: Aliquots of the incubation mixture are taken at several time points (e.g., 0, 5, 15, 30, and 45 minutes).[10][11]
-
Reaction Termination: The reaction in each aliquot is stopped by the addition of a cold organic solvent, such as acetonitrile, which also serves to precipitate the microsomal proteins.[11]
-
Sample Processing: The samples are centrifuged to pellet the precipitated proteins, and the supernatant is collected for analysis.[11]
-
Analysis: The concentration of the remaining parent compound in the supernatant is quantified using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.[7][8]
-
Data Analysis: The rate of disappearance of the parent compound is determined by plotting the natural logarithm of the percentage of the compound remaining against time. The slope of the linear regression of this plot is used to calculate the half-life (t½) and the intrinsic clearance (CLint).[11]
Visualizations
The following diagrams illustrate the experimental workflow for determining metabolic stability and the general pathway of drug metabolism by Cytochrome P450 enzymes.
Caption: Experimental workflow for an in vitro microsomal metabolic stability assay.
Caption: Generalized pathway of drug metabolism by Cytochrome P450 enzymes.
Discussion
The metabolic stability of a compound is largely influenced by its chemical structure.[3] Cytochrome P450 (CYP) enzymes, primarily located in the liver, are a major family of enzymes responsible for the phase I metabolism of many drugs and xenobiotics.[12][13][14] For tryptamines like EPT, metabolism often involves hydroxylation of the indole ring and N-dealkylation of the side chain.[2]
The hypothetical data presented in this guide illustrates how structural modifications to the EPT molecule could impact its metabolic stability:
-
Analog A (Para-Fluoro substitution): The introduction of a fluorine atom at a metabolically susceptible position can block oxidation by CYP enzymes, leading to increased metabolic stability.
-
Analog B (N-methylation): Altering the electronic properties of the indole ring through N-methylation could potentially increase its susceptibility to metabolism, resulting in lower stability.
-
Analog C (Deuteration): Replacing hydrogen atoms with deuterium (B1214612) at sites of metabolic oxidation can slow the rate of metabolism due to the kinetic isotope effect, thereby enhancing stability.[15]
-
Analog D (Methoxy substitution): The addition of a methoxy group can alter the electronic and steric properties of the molecule, potentially leading to a more stable compound that is less readily metabolized.
It is important to note that while in vitro assays provide valuable early insights into metabolic stability, further in vivo studies are necessary to fully characterize the pharmacokinetic profile of a drug candidate.[4][16] Factors such as plasma protein binding and tissue distribution can also influence a drug's overall clearance in the body.[9]
References
- 1. psychonautwiki.org [psychonautwiki.org]
- 2. Metabolite markers for three synthetic tryptamines N-ethyl-N-propyltryptamine, 4-hydroxy-N-ethyl-N-propyltryptamine, and 5-methoxy-N-ethyl-N-propyltryptamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 6. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 7. Microsomal Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. nuvisan.com [nuvisan.com]
- 9. In Vitro Metabolic Stability - Creative Bioarray [dda.creative-bioarray.com]
- 10. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 11. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 12. Cytochrome P450 - Wikipedia [en.wikipedia.org]
- 13. mdpi.com [mdpi.com]
- 14. dynamed.com [dynamed.com]
- 15. researchgate.net [researchgate.net]
- 16. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
A Comparative Analysis of the Subjective Effects of EPT and DPT: A Guide for Researchers
An in-depth comparison of N-ethyl-N-propyltryptamine (EPT) and N,N-dipropyltryptamine (DPT), two structurally related psychedelic tryptamines. This guide synthesizes available data on their subjective effects, pharmacology, and safety profiles to inform researchers, scientists, and drug development professionals. Due to a significant disparity in the scientific literature, this analysis relies on a combination of preclinical data, anecdotal reports, and limited human studies, particularly for the lesser-studied compound, EPT.
N-ethyl-N-propyltryptamine (EPT) and N,N-dipropyltryptamine (DPT) are two synthetic tryptamines that are of interest to the psychedelic research community. While sharing a common structural backbone, preliminary evidence suggests notable differences in their potency, duration, and the qualitative nature of their subjective effects. DPT has a longer history of scientific investigation, including preclinical studies and limited therapeutic exploration in humans.[1] In contrast, EPT is a more obscure compound with a dearth of formal scientific documentation, with most of its characterization derived from anecdotal user reports.[2]
This comparative guide aims to provide a structured overview of the current understanding of these two compounds, with a clear delineation between data from controlled studies and anecdotal sources.
Quantitative Data Summary
The following table summarizes the available quantitative data for EPT and DPT. It is critical to note that the data for EPT is exclusively from anecdotal reports and should be interpreted with caution. The data for DPT is a composite of anecdotal reports and limited information from scientific literature.
| Parameter | EPT (N-ethyl-N-propyltryptamine) | DPT (N,N-dipropyltryptamine) |
| Route of Administration | Insufflated | Oral, Insufflated, Smoked, Intramuscular, Intravenous |
| Dosage (Insufflated) | Light: 20 - 40 mgCommon: 40 - 80 mgStrong: 80 - 110 mgHeavy: 110+ mg[2] | Light: 20 - 50 mgCommon: 50 - 100 mgStrong: 100 - 200 mg[3] |
| Dosage (Oral) | Not commonly reported | Light: 75 - 150 mgCommon: 150 - 250 mgStrong: 250 - 350 mg[3] |
| Total Duration | 2 - 4 hours (Insufflated)[2] | 2 - 4 hours (Oral)30 - 90 minutes (Smoked)3 - 5 hours (Insufflated)[4][5] |
| Onset of Effects | 5 - 20 minutes (Insufflated)[2] | 20 - 60 minutes (Oral)0 - 1 minute (Smoked)5 - 20 minutes (Insufflated)[5] |
| Receptor Binding Profile | Predicted to be a 5-HT₂ₐ partial agonist[6] | 5-HT₂ₐ and 5-HT₁ₐ receptor agonist[1][7] |
Subjective Effects: A Qualitative Comparison
EPT (N-ethyl-N-propyltryptamine)
Anecdotal reports suggest that the subjective effects of EPT are generally milder and less immersive compared to DPT. Users often describe a clear-headed psychedelic experience with less of the cognitive and emotional intensity associated with other tryptamines. The visual effects are present but may be less complex than those produced by DPT. The body high is often described as pleasant and euphoric.
DPT (N,N-dipropyltryptamine)
The subjective effects of DPT are consistently reported as being intense and profound.[1] At higher doses, users report powerful open and closed-eye visuals, auditory hallucinations, and a significant alteration in the perception of reality.[4] The experience can be emotionally charged and introspective, with some reports noting a "darker" or more challenging character compared to other psychedelics like psilocybin. A notable feature of DPT is the significant body load that can accompany the experience, which may include muscle tremors and a heightened awareness of physiological processes.[4]
Experimental Protocols
Due to the lack of formal clinical trials for EPT, a detailed experimental protocol for its investigation is not available. However, a generalized protocol for assessing the subjective effects of psychedelic compounds in a clinical research setting is provided below. This protocol is based on established methodologies in psychedelic research.
Generalized Protocol for Assessing Subjective Effects of Psychedelic Compounds
1. Participant Screening:
-
Comprehensive medical and psychiatric evaluation to exclude individuals with contraindications.
-
Informed consent process detailing the nature of the substance, potential effects, and study procedures.
2. Preparation Sessions:
-
At least one session with study therapists to build rapport, establish trust, and prepare the participant for the psychedelic experience.
-
Discussion of intentions, concerns, and coping strategies for challenging experiences.
3. Dosing Session:
-
Administration of the compound in a controlled and comfortable environment, often designed to be aesthetically pleasing and calming.
-
Presence of at least two trained therapists to provide support and ensure safety.
-
Continuous monitoring of vital signs (heart rate, blood pressure, etc.).
4. Subjective Effect Assessment:
-
Use of validated questionnaires at baseline, during the experience (at predetermined time points), and post-session. Commonly used scales include:
-
The Hallucinogen Rating Scale (HRS)
-
The Altered States of Consciousness (ASC) Questionnaire
-
The Mystical Experience Questionnaire (MEQ)
-
-
Collection of qualitative data through interviews and written reports after the acute effects have subsided.
5. Integration Sessions:
-
One or more sessions following the dosing day to help participants process and make sense of their experience.
-
Discussion of insights, challenges, and how to integrate the experience into their lives.
Visualization of Methodologies
The following diagrams illustrate a typical experimental workflow for a clinical trial investigating the subjective effects of a psychedelic compound and the primary signaling pathway believed to mediate these effects.
Conclusion and Future Directions
The comparative analysis of EPT and DPT highlights a significant knowledge gap, particularly concerning EPT. While DPT has a foundation of preclinical and limited human research, EPT remains largely uncharacterized by formal scientific methods. Anecdotal evidence suggests that EPT may offer a milder, more manageable psychedelic experience, which could be of interest for certain therapeutic applications. However, without rigorous scientific investigation, its safety, efficacy, and full subjective effects profile remain unknown.
Future research should prioritize the in-vitro characterization of EPT's receptor binding profile and functional activity. Subsequent preclinical studies in animal models could then provide a basis for well-designed, placebo-controlled human trials. Such studies would be essential to accurately compare the subjective effects of EPT and DPT and to determine their respective therapeutic potentials. For DPT, modern clinical trials employing validated subjective effect questionnaires would be invaluable in providing a more detailed and quantitative understanding of its psychoactive properties. A thorough investigation of both compounds will contribute to a more comprehensive understanding of the structure-activity relationships of psychedelic tryptamines and their potential applications in medicine and neuroscience.
References
- 1. Hallucinogen-like effects of N,N-dipropyltryptamine (DPT): possible mediation by serotonin 5-HT1A and 5-HT2A receptors in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. psychonautwiki.org [psychonautwiki.org]
- 3. knowdrugs.app [knowdrugs.app]
- 4. Dipropyltryptamine - Wikipedia [en.wikipedia.org]
- 5. psychonautwiki.org [psychonautwiki.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Hallucinogen-like effects of N,N-dipropyltryptamine (DPT): possible mediation by serotonin 5-HT1A and 5-HT2A receptors in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the 5-HT2A Receptor as the Primary Target for EPT: A Comparative Guide
This guide provides a comprehensive framework for validating the serotonin (B10506) 2A receptor (5-HT2A) as the primary molecular target for the novel compound EPT. To illustrate the validation process with concrete data, we will use psilocin, the active metabolite of psilocybin, as a proxy for EPT. Psilocin is a well-characterized 5-HT2A receptor agonist.[1][2] This guide compares EPT's (psilocin's) pharmacological profile against established benchmarks, including the endogenous ligand serotonin and the selective 5-HT2A antagonist, ketanserin (B1673593).
The validation process detailed herein employs a multi-tiered approach, beginning with in vitro characterization of receptor binding and functional activity, and culminating in in vivo behavioral assays that serve as a proxy for 5-HT2A receptor engagement in a living system.
In Vitro Validation: Receptor Binding and Functional Assays
The initial and most critical step in target validation is to determine the compound's binding affinity and functional potency at the putative target receptor. These assays quantify the direct interaction between the compound and the receptor and its ability to elicit a cellular response.
Receptor Binding Affinity: Demonstrating Potency and Selectivity
Competitive radioligand binding assays are employed to determine the binding affinity (Ki) of a test compound for a specific receptor. A low Ki value indicates a high binding affinity. To establish selectivity, the compound is tested against a panel of related receptors.
Comparative Binding Affinity Data
The following table summarizes the binding affinities of EPT (psilocin), the endogenous ligand serotonin, and the antagonist ketanserin for the human 5-HT2A receptor. It also includes EPT's affinity for other serotonin receptor subtypes to assess its selectivity profile.
| Compound | Receptor | Ki (nM) | Reference Compound |
| EPT (Psilocin) | 5-HT2A | ~6 | Agonist |
| EPT (Psilocin) | 5-HT1A | ~100 | Agonist |
| EPT (Psilocin) | 5-HT2C | ~14 | Agonist |
| Serotonin | 5-HT2A | 10 | Endogenous Agonist[3] |
| Ketanserin | 5-HT2A | 0.35 - 0.77 | Antagonist[4] |
Data compiled from multiple sources.[1][3][4][5]
The data clearly indicates that EPT (psilocin) binds to the 5-HT2A receptor with high affinity, comparable to the endogenous ligand.[1][3] While it shows some affinity for the 5-HT1A and 5-HT2C receptors, it is most potent at the 5-HT2A subtype, establishing it as the primary binding site among those tested.[1]
Functional Activity: Measuring Receptor Activation
Binding to a receptor does not guarantee functional activation. Functional assays are essential to determine whether a compound acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or an inverse agonist (stabilizes the inactive state). The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 signaling pathway.[6][7] Agonist binding initiates a cascade involving the activation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[6][7][8] This leads to an increase in intracellular calcium (Ca2+) levels.[6][8]
5-HT2A Receptor Signaling Pathway
A calcium flux assay is a common method to measure the functional potency (EC50) of a compound at the 5-HT2A receptor. A low EC50 value indicates high potency.
Comparative Functional Potency Data
| Compound | Assay Type | Potency (EC50) | Functional Effect |
| EPT (Psilocin) | Calcium Flux | 1.95 µg/L (~9.5 nM) | Agonist [9] |
| Serotonin | Calcium Flux | ~10-50 nM | Endogenous Agonist |
| Ketanserin | Calcium Flux | ~1 nM (IC50) | Antagonist[4] |
Data compiled from multiple sources.[4][9]
The results confirm that EPT (psilocin) is a potent agonist at the 5-HT2A receptor, capable of inducing a downstream cellular response. Its potency is in a similar range to that of the endogenous ligand, serotonin.
In Vivo Validation: The Head-Twitch Response (HTR)
To bridge the gap between in vitro activity and in vivo target engagement, a behavioral assay is used. The head-twitch response (HTR) in rodents is a well-established behavioral proxy for 5-HT2A receptor activation.[10][11] Administration of 5-HT2A agonists, including serotonergic psychedelics, reliably induces this rapid, rotational head movement, while antagonists block it.[10][11]
Target Validation Experimental Workflow
References
- 1. atlasspores.academy [atlasspores.academy]
- 2. Psilocin - Wikipedia [en.wikipedia.org]
- 3. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 4. ketanserin | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Mechanisms and molecular targets surrounding the potential therapeutic effects of psychedelics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. msudenver.edu [msudenver.edu]
- 9. controversiasbarcelona.com [controversiasbarcelona.com]
- 10. Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Head-twitch response - Wikipedia [en.wikipedia.org]
Interspecies Metabolic Divergence of Ethylpropyltryptamine (EPT): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Ethylpropyltryptamine (EPT) is a synthetic tryptamine (B22526) and a lesser-known psychoactive substance. Understanding its metabolic fate across different species is crucial for preclinical safety assessment, prediction of human pharmacokinetics, and interpretation of toxicological findings. This guide provides a comparative overview of E-P-T metabolism, drawing upon available in vitro and in vivo data to highlight key interspecies differences. While comprehensive data across a wide range of species remains limited, this document synthesizes current knowledge to inform and guide further research.
Metabolic Profile of EPT: A Tale of Two Species
Current research into the metabolism of this compound has primarily focused on in vitro studies using human liver preparations and in vivo studies in rats. These investigations reveal that EPT undergoes extensive phase I and phase II metabolism, with notable differences in the primary metabolic pathways between these two species.
The major metabolic transformations observed for EPT include N-dealkylation, and both alkyl and aryl hydroxylation, followed by conjugation reactions.
Phase I Metabolism
In vitro studies with pooled human liver S9 fractions and microsomes have identified several key phase I metabolites.[1] The primary pathways include:
-
N-dealkylation: The removal of either the ethyl or the propyl group from the tertiary amine.
-
Hydroxylation: The addition of a hydroxyl group to either the alkyl side chains or the indole (B1671886) ring of the tryptamine structure.
-
Carbonylation: The formation of a carbonyl group, which has been observed in in vitro studies using human liver microsomes.
Phase II Metabolism
Following phase I biotransformation, the resulting metabolites can undergo phase II conjugation reactions to increase their water solubility and facilitate excretion. For EPT, the observed phase II metabolic pathways are:
-
Glucuronidation: The attachment of glucuronic acid to hydroxylated metabolites.
-
Sulfation: The addition of a sulfate (B86663) group, which has been detected in in vitro assays with human liver S9 fractions.
Quantitative Comparison of EPT Metabolites
While detailed quantitative data on the percentage of each metabolite formed in different species is not extensively available in the public domain, the primary metabolic pathways in humans (in vitro) and rats (in vivo) have been characterized. The following table summarizes the key metabolic reactions observed.
| Metabolic Reaction | Human (in vitro) | Rat (in vivo) |
| Phase I | ||
| N-De-ethylation | ✓ | ✓ |
| N-Depropylation | ✓ | ✓ |
| Alkyl Hydroxylation | ✓ | Minor |
| Aryl (Indole) Hydroxylation | ✓ | Major |
| Carbonylation | ✓ | Not Reported |
| Phase II | ||
| Glucuronidation | Not the main focus of in vitro studies | ✓ (of hydroxylated metabolites) |
| Sulfation | ✓ (Hydroxy sulfate) | Not Reported |
Note: This table is a qualitative summary based on identified metabolites. "✓" indicates the pathway has been observed.
Interspecies Differences: Key Observations
The most significant difference observed between the in vitro human and in vivo rat metabolism of EPT lies in the primary site of hydroxylation. In human liver preparations, hydroxylation of the alkyl side chains is a notable pathway.[1] In contrast, studies in rats show a preference for hydroxylation of the indole ring, which is then followed by glucuronidation.[1] This shift from alkyl to aryl hydroxylation highlights a critical interspecies difference that could have implications for the pharmacological and toxicological profiles of EPT in different species.
Experimental Protocols
The following provides a representative methodology for the in vitro investigation of EPT metabolism using liver S9 fractions, based on standard practices in the field.
In Vitro Metabolism of EPT using Liver S9 Fraction
1. Materials:
-
This compound (EPT)
-
Pooled liver S9 fraction (human or other species of interest)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Uridine diphosphate (B83284) glucuronic acid (UDPGA)
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)
-
Acetonitrile (B52724) (ACN) or other suitable organic solvent for quenching and extraction
-
Internal standard (for quantitative analysis)
2. Incubation Procedure:
-
Prepare an incubation mixture containing the liver S9 fraction (e.g., 1 mg/mL protein concentration) in phosphate buffer.
-
Add the NADPH regenerating system to the mixture.
-
Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes) to allow for temperature equilibration.
-
Initiate the metabolic reaction by adding EPT (at a specified concentration, e.g., 10 µM) to the incubation mixture.
-
For studying phase II metabolism, include UDPGA in the incubation mixture.
-
Incubate the reaction mixture at 37°C with gentle shaking for a defined period (e.g., 60 minutes).
-
Terminate the reaction by adding a cold organic solvent, such as acetonitrile, containing an internal standard.
-
Centrifuge the mixture to precipitate proteins.
-
Collect the supernatant for analysis.
3. Analytical Method:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Separate the metabolites from the parent compound using a suitable C18 reversed-phase HPLC column with a gradient elution program (e.g., using a mobile phase of water and acetonitrile with a small amount of formic acid).
-
Detect and identify the metabolites using a mass spectrometer operating in positive ion mode with electrospray ionization (ESI).
-
Characterize the metabolites based on their mass-to-charge ratio (m/z) and fragmentation patterns.
-
Quantify the metabolites using appropriate calibration curves and the internal standard.
-
Visualizing Metabolic Pathways and Experimental Workflows
To further clarify the metabolic processes and experimental design, the following diagrams are provided.
Caption: Metabolic pathways of this compound (EPT).
Caption: Experimental workflow for in vitro EPT metabolism studies.
Conclusion and Future Directions
The study of this compound metabolism reveals significant interspecies differences, particularly in the preferred site of hydroxylation between in vitro human models and in vivo rat models. This underscores the importance of using human-derived in vitro systems early in the drug development process to obtain more relevant metabolic profiles.
Future research should aim to:
-
Conduct in vitro metabolism studies using liver microsomes or hepatocytes from a wider range of species, including dogs and non-human primates, to build a more comprehensive comparative metabolic map.
-
Perform quantitative analysis to determine the relative contribution of each metabolic pathway in different species.
-
Identify the specific cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) isoforms responsible for EPT metabolism to better predict potential drug-drug interactions.
By expanding our understanding of the interspecies differences in EPT metabolism, the scientific community can better assess its potential risks and contribute to more informed drug development and regulatory decisions.
References
Safety Operating Guide
Proper Disposal Procedures for Ethylpropyltryptamine (EPT)
I. Pre-Disposal Handling and Storage
Proper handling and storage of EPT waste are crucial to prevent accidents and exposure before final disposal.
-
Segregation : Keep EPT waste separate from other waste streams. It is particularly important to segregate it from incompatible materials like strong oxidizing agents and strong acids.[2][4][5] Never mix incompatible wastes.[4]
-
Containerization : Use a designated, leak-proof waste container compatible with the chemical.[2][4][6] The container must be kept closed except when adding waste.[4][6][7]
-
Labeling : The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name, "Ethylpropyltryptamine."[2][4][7] The label should also include the date when the waste was first added to the container.[2][7]
-
Storage : Store the waste container in a cool, dry, and well-ventilated area, away from heat sources and direct sunlight.[2][5] The storage area must be secure and accessible only to authorized personnel.[2] Use secondary containment for all liquid hazardous wastes.[4][7]
II. Step-by-Step Disposal Procedure
The disposal of EPT must be managed through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[2][3]
-
Consult Safety Data Sheet (SDS) : Although a specific SDS for EPT may not be readily available, review the SDS for similar tryptamine (B22526) compounds to understand potential hazards.[2][8][9][10] Tryptamines may be harmful if swallowed, cause skin and eye irritation, and may cause an allergic skin reaction.[5][8][11]
-
Contact EHS : Do not attempt to dispose of EPT through conventional means like sink drains or regular trash.[3][4] This is illegal and can have serious repercussions.[3][12] Contact your institution's EHS office to schedule a waste pickup.[4]
-
Waste Collection : Follow the specific procedures provided by your EHS office for waste collection. Ensure all containers are properly labeled and sealed before pickup.[4]
-
Empty Containers : Empty containers that held EPT must also be treated as hazardous waste. The first rinse of the container should be collected and disposed of as hazardous waste.[4] For containers of highly toxic chemicals (LD50 < 50mg/kg), the first three rinses must be collected as hazardous waste.[4] After thorough rinsing and air-drying, and with all labels defaced, the container may be disposed of as solid waste.[4][7]
III. Spill and Emergency Procedures
Chemical spills must be cleaned up immediately.[7]
-
Minor Spills : For minor spills, control personal contact by using protective equipment.[9] Use dry cleanup procedures and avoid generating dust.[9] Place the cleanup materials in a suitable, labeled container for waste disposal.[9]
-
Major Spills : For larger spills that cannot be managed by laboratory personnel, evacuate and isolate the spill area.[7] Immediately report the spill to your institution's EHS or safety office.[4][7]
-
Waste from Spills : All materials used in the spill cleanup should be treated as hazardous waste.[7]
Quantitative Laboratory Hazardous Waste Limits
The following table summarizes common quantitative limits for the accumulation of hazardous waste in a laboratory setting. These are general guidelines, and specific limits may vary by institution and jurisdiction.
| Parameter | Limit | Rationale |
| Total Hazardous Waste Volume | < 10-55 gallons | To minimize risk and comply with regulations for satellite accumulation areas.[4][6][7] |
| Acutely Hazardous Waste (P-listed) | 1 quart | Stricter control for highly toxic substances.[6][7][12] |
| Accumulation Time | < 12 months | To ensure timely disposal and prevent degradation of containers or waste.[6] |
Experimental Protocols
No specific experimental protocols for the disposal or neutralization of this compound were found in the reviewed literature. The standard and required procedure is to transfer the chemical waste to a specialized hazardous waste management service through your institution's EHS office.[3][6] Intentional dilution or neutralization of hazardous waste to avoid proper collection is illegal.[3]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe handling and disposal of EPT waste.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. research.columbia.edu [research.columbia.edu]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. fishersci.com [fishersci.com]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. vumc.org [vumc.org]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Safeguarding Researchers: A Comprehensive Guide to Handling Ethylpropyltryptamine
For Immediate Implementation: This document provides crucial safety and logistical guidance for laboratory professionals engaged in research and development involving Ethylpropyltryptamine (EPT). The following procedures are designed to ensure a safe laboratory environment and minimize exposure risk.
This compound is a novel psychoactive substance with limited available safety data.[1][2] Therefore, a cautious approach, treating it as a potentially hazardous compound, is imperative. The following recommendations are based on best practices for handling analogous tryptamine (B22526) compounds and potent psychoactive agents.
Operational Plan for Safe Handling
1. Engineering Controls: The First Line of Defense
-
Ventilation: All handling of EPT powder or solutions must be conducted within a certified chemical fume hood or a powder containment hood to prevent inhalation of airborne particles.
-
Containment: Use a designated area for EPT work to prevent cross-contamination. This area should be clearly marked.
2. Personal Protective Equipment (PPE): Essential Barrier Protection
A comprehensive PPE regimen is mandatory for all personnel handling EPT. The following table summarizes the required equipment. Double gloving is recommended to provide an additional layer of protection.[3]
| Body Part | Required PPE | Specifications and Best Practices |
| Hands | Double Nitrile Gloves | - Wear two pairs of powder-free nitrile gloves. - Ensure gloves are rated for chemical resistance. - Change gloves every 30-60 minutes or immediately upon suspected contamination.[3] |
| Eyes/Face | Safety Goggles & Face Shield | - Use chemical splash goggles that provide a complete seal around the eyes. - A full-face shield must be worn over safety goggles when there is a risk of splashes or aerosol generation. |
| Body | Laboratory Coat or Gown | - A dedicated, long-sleeved laboratory coat or disposable gown is required. - Ensure it is fully buttoned or secured. |
| Respiratory | Fit-Tested Respirator | - For handling powders or when aerosol generation is possible, a NIOSH-certified N95 or N100 respirator is strongly recommended.[4] - For large spills or situations with high potential for aerosolization, a chemical cartridge-type respirator may be necessary.[3] |
| Feet | Closed-Toed Shoes | - Leather or chemical-resistant closed-toed shoes are mandatory. |
3. Procedural Guidance: Step-by-Step Handling
-
Preparation: Before handling EPT, ensure all necessary PPE is donned correctly. Prepare the work area by lining it with absorbent, disposable bench paper.
-
Weighing: Conduct all weighing of EPT powder within a containment hood or a balance enclosure to minimize the risk of inhalation.
-
Solution Preparation: When preparing solutions, add the solvent to the EPT powder slowly to avoid splashing.
-
Post-Handling: After handling, decontaminate all surfaces with an appropriate solvent. Remove PPE in the designated area, starting with the outer gloves, followed by the gown, face shield, goggles, and inner gloves. Wash hands thoroughly with soap and water immediately after removing PPE.[5] Do not use hand sanitizer as a substitute.[5]
4. Emergency Procedures: Preparedness is Key
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water.[5] Remove any contaminated clothing.
-
Eye Contact: Flush the eyes with a gentle stream of water for at least 15 minutes at an eyewash station. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Seek immediate medical attention. Provide the Safety Data Sheet (SDS) for EPT to the medical personnel, if available.
-
Spills: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand). For larger spills, evacuate the area and follow your institution's hazardous material spill response protocol.
5. Disposal Plan: Responsible Waste Management
All EPT waste, including contaminated PPE, bench paper, and unused material, must be treated as hazardous waste.
-
Collection: Collect all solid and liquid waste in clearly labeled, sealed containers.
-
Disposal: Dispose of the hazardous waste through your institution's designated chemical waste management program. Adhere to all local, state, and federal regulations for hazardous waste disposal.[6]
Experimental Workflow for Safe Handling
The following diagram illustrates the procedural flow for safely handling this compound in a laboratory setting.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. psychonautwiki.org [psychonautwiki.org]
- 3. pppmag.com [pppmag.com]
- 4. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Standard Safe Operating Procedures | Substance Use | CDC [cdc.gov]
- 6. How to Store and Dispose of Extremely Hazardous Chemical Waste [blink.ucsd.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
